5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole
Description
Properties
IUPAC Name |
5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3/c12-7-3-4-9-8(6-7)11(15-14-9)10-2-1-5-13-10/h1-6,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAWIFZFXZVZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=NNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735783 | |
| Record name | 5-Bromo-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911305-49-2 | |
| Record name | 5-Bromo-3-(1H-pyrrol-2-yl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911305-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole: A Privileged Scaffold for Drug Discovery
Abstract
The indazole nucleus is a cornerstone of medicinal chemistry, recognized for its role as a "privileged scaffold" in the design of targeted therapeutics, particularly kinase inhibitors.[1][2] This guide provides an in-depth, scientifically grounded protocol for the synthesis of 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole, a versatile intermediate for drug discovery programs. We will dissect a robust and convergent synthetic strategy centered around the Suzuki-Miyaura cross-coupling reaction, offering detailed experimental procedures, mechanistic insights, and characterization benchmarks. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive and practical understanding of this synthetic pathway.
Strategic Imperative: Why Synthesize this compound?
Indazole-containing derivatives are prevalent in pharmacology due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The 3-substituted indazole motif is particularly significant. When combined with a pyrrole ring, another critical pharmacophore, the resulting hybrid structure offers unique steric and electronic properties for targeted molecular interactions.
The strategic inclusion of a bromine atom at the C5 position is a key design element. It serves as a versatile synthetic handle, enabling late-stage functionalization through a variety of cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries, a crucial step in structure-activity relationship (SAR) studies and the optimization of lead compounds.[3][4]
Retrosynthetic Analysis and Chosen Strategy
A convergent approach is paramount for efficiency and flexibility in multi-step synthesis. Our retrosynthetic analysis of the target molecule identifies the carbon-carbon bond between the indazole C3 and pyrrole C2 positions as the optimal point for disconnection. This strategy leverages the power and reliability of palladium-catalyzed cross-coupling chemistry.[5]
This disconnection leads to two key precursors: an electrophilic indazole core and a nucleophilic pyrrole component. The most logical and well-precedented pathway is the Suzuki-Miyaura cross-coupling reaction , which couples an organoboron compound with an organic halide.[6][7]
Our forward synthesis will therefore focus on three primary stages:
-
Synthesis of the Electrophilic Precursor: Preparation of a 5-bromo-1H-indazole functionalized at the C3 position with a halide (e.g., iodine).
-
Acquisition of the Nucleophilic Precursor: Utilization of a commercially available or synthetically prepared N-protected pyrrole-2-boronic acid derivative.
-
Core Coupling Reaction: The palladium-catalyzed Suzuki-Miyaura reaction to assemble the final product.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors: Building the Foundations
The Electrophile: Synthesis of 1-Boc-5-bromo-3-iodo-1H-indazole
To effectively control the Suzuki coupling at the C3 position and improve solubility, we will first synthesize 5-bromo-1H-indazole and then protect the N1 position with a tert-butyloxycarbonyl (Boc) group before introducing the iodine at C3.
Workflow for Indazole Electrophile Synthesis
Caption: Workflow for the synthesis of the indazole electrophile.
Protocol 1: Synthesis of 5-Bromo-1H-indazole [8]
-
Rationale: This procedure utilizes a classical diazotization and in situ cyclization of an N-acetylated aniline derivative. Acetic anhydride protects the amine, and isoamyl nitrite serves as the diazotizing agent, leading to the formation of the indazole ring.
-
Step-by-Step Methodology:
-
To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (700 mL), add acetic anhydride (109 mL) while maintaining the temperature below 40°C.
-
Stir the solution for 50 minutes, then add potassium acetate (14.6 g) and isoamyl nitrite (147 mL).
-
Reflux the solution at 68°C for 20 hours.
-
Cool to room temperature and remove volatiles under vacuum.
-
Add concentrated hydrochloric acid (500 mL) and heat to 50-55°C for 2-3 hours to hydrolyze the N-acetyl intermediate.
-
Cool the mixture and basify to pH 11 with 50% sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate (3 x 250 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter.
-
Concentrate the filtrate by rotary evaporation, adding heptane to precipitate the solid product.
-
Filter and dry the solid under vacuum to yield 5-bromo-1H-indazole.
-
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR and Mass Spectrometry (MS) to confirm its identity and purity before proceeding.
Protocol 2: N-Boc Protection and C3-Iodination [9][10]
-
Rationale: The acidic N-H proton of the indazole is first deprotonated with a strong, non-nucleophilic base (n-BuLi). The resulting anion is then quenched with di-tert-butyl dicarbonate (Boc₂O) to install the protecting group. Subsequent deprotonation at the C3 position with another equivalent of n-BuLi, followed by quenching with iodine, provides the desired 3-iodo derivative. This regioselectivity is driven by the higher acidity of the C3 proton.
-
Step-by-Step Methodology:
-
Dissolve 5-bromo-1H-indazole in anhydrous THF and cool to -78°C under an inert atmosphere (Argon or Nitrogen).
-
Slowly add n-butyllithium (1.1 equivalents). Stir for 30 minutes.
-
Add a solution of Boc₂O (1.1 equivalents) in THF. Allow the reaction to warm to room temperature and stir for 12 hours. This yields 1-Boc-5-bromo-1H-indazole, which can be purified or used directly.
-
Cool the solution of the Boc-protected indazole back to -78°C.
-
Slowly add a second portion of n-butyllithium (1.1 equivalents) and stir for 1 hour.
-
Add a solution of iodine (1.2 equivalents) in THF. Stir at -78°C for 2 hours, then allow to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 1-Boc-5-bromo-3-iodo-1H-indazole.
-
The Nucleophile: N-Boc-1H-pyrrol-2-ylboronic acid pinacol ester
-
Rationale and Sourcing: For efficiency, using a commercially available reagent is the preferred route. N-Boc-1H-pyrrol-2-ylboronic acid pinacol ester and its MIDA ester variant are available from multiple chemical suppliers. This approach ensures high purity and saves significant synthesis time.
-
Synthetic Alternative: If required, this reagent can be synthesized.[11] The most common method involves the N-protection of pyrrole with a Boc group, followed by regioselective lithiation at the C2 position using a strong base like sec-butyllithium at low temperature. The resulting lithiated species is then quenched with an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate).[11] The N-Boc group is crucial to direct the deprotonation to C2 and prevent reaction at the nitrogen atom.[11]
The Core Reaction: Suzuki-Miyaura Cross-Coupling
This step constitutes the formation of the key C-C bond, uniting the two heterocyclic precursors. The success of this reaction hinges on the careful selection and optimization of the catalyst, base, and solvent system.[12]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[7][13]
Protocol 3: Suzuki Coupling and Final Deprotection
-
Rationale: The Pd(0) catalyst initiates the cycle by oxidatively adding to the C-I bond of the indazole.[13] The base then activates the boronic ester, facilitating transmetalation, where the pyrrole group is transferred to the palladium center.[12] Finally, reductive elimination forms the C-C bond of the product and regenerates the Pd(0) catalyst.[14] A final acidic workup removes the Boc protecting group.
-
Step-by-Step Methodology:
-
To a reaction vessel, add 1-Boc-5-bromo-3-iodo-1H-indazole (1.0 eq), N-Boc-1H-pyrrol-2-ylboronic acid pinacol ester (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude Boc-protected product via column chromatography.
-
To deprotect, dissolve the purified intermediate in a suitable solvent like dichloromethane (DCM) or methanol, and add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Stir at room temperature until TLC indicates complete removal of the Boc group.
-
Neutralize the mixture, extract the product, dry the organic phase, and concentrate to yield the final product, This compound .
-
Table 1: Optimization of Suzuki-Miyaura Reaction Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) | Rationale for Choice |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Pd(dppf)Cl₂ is often robust for heteroaryl couplings; Pd(PPh₃)₄ is a classic, effective choice. |
| Base | K₂CO₃ | Cs₂CO₃ | K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is more soluble and can accelerate transmetalation for challenging substrates. |
| Solvent | 1,4-Dioxane / H₂O | DMF or Toluene / H₂O | Dioxane/water is a common, effective mixture. DMF can improve solubility for polar substrates. |
| Temperature | 90 °C | 80 - 110 °C | Temperature is optimized to ensure a reasonable reaction rate without causing degradation of starting materials or product. |
| Catalyst Loading | 3-5 mol % | 1-10 mol % | Lower loading is preferred for cost and ease of removal, but higher loading may be needed for less reactive substrates. |
Purification and Characterization
Ensuring the purity and confirming the structure of the final compound is a critical, self-validating step in any synthetic protocol.[15]
-
Purification: The final product is typically purified by silica gel column chromatography.[16] A gradient of ethyl acetate in hexanes is commonly used to elute the compound. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) may be employed for further purification.[15]
-
Characterization: A full suite of analytical techniques should be used to confirm the structure and purity of this compound.[17][18][19]
Table 2: Expected Characterization Data for the Final Product
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the indazole and pyrrole ring protons. The N-H protons of both rings will likely appear as broad singlets. The aromatic region will show characteristic splitting patterns for the disubstituted benzene and trisubstituted pyrrole rings. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. The number of signals should match the number of distinct carbon environments. |
| Mass Spec (HRMS) | The molecular ion peak ([M+H]⁺) should correspond to the calculated exact mass for C₁₁H₈BrN₃, confirming the molecular formula. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be clearly visible. |
| FT-IR | Characteristic N-H stretching bands (~3200-3400 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). |
Conclusion and Future Perspectives
The synthetic route detailed herein, culminating in a Suzuki-Miyaura cross-coupling, represents an efficient, reliable, and modular strategy for the preparation of this compound. By carefully selecting precursors and optimizing reaction conditions, researchers can access this valuable building block in high yield and purity. The presence of the C5-bromo substituent and the N-H motifs on both heterocyclic rings provides multiple avenues for subsequent chemical exploration, making this compound an excellent starting point for the development of novel, indazole-based therapeutic agents.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry via YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Chem-Impex. 5-Bromo-1H-indazole-3-carboxylic acid. [Link]
-
Sultan, S., et al. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. [Link]
-
Singampalli, A., et al. (2020). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [Link]
-
Tariq, B., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
ResearchGate. (n.d.). The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),... [Link]
-
Organic Syntheses. (n.d.). Boronic esters. [Link]
-
MySkinRecipes. 1-Boc-5-Bromo-3-iodo-1H-indazole. [Link]
-
Kumar, D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
-
ResearchGate. (2015, April 24). Can anyone guide in synthesis of pyrrole boronic acid ester? [Link]
- Google Patents. (n.d.). CN102153579A - Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester.
-
VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
ResearchGate. (n.d.). Retrosynthetic approach. [Link]
- Paliwal, P. K. (2023). Heteroaryl Compounds: Synthesis, Characterization and Biological Activities. Google Books.
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
National Institutes of Health. (2021, July 9). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]
-
MDPI. (n.d.). Special Issue : Synthesis and Characterization of Heterocyclic Compounds. [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. 1-Boc-5-Bromo-3-iodo-1H-indazole [myskinrecipes.com]
- 10. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. youtube.com [youtube.com]
- 15. physics.emu.edu.tr [physics.emu.edu.tr]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. books.google.cn [books.google.cn]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 3-Pyrrol-Indazole Derivatives
Abstract
The fusion of indazole and pyrrole rings into a single molecular entity creates a scaffold of significant interest in medicinal chemistry and drug development. Indazole derivatives are renowned for a wide array of pharmacological activities, including anti-tumor and anti-inflammatory properties, often acting as kinase inhibitors.[1][2] Similarly, the pyrrole nucleus is a cornerstone of numerous natural products and pharmaceuticals.[3] This guide provides an in-depth exploration of a robust and versatile protocol for the synthesis of 3-pyrrol-indazole derivatives, focusing on the principles of transition-metal-catalyzed cross-coupling reactions. It is designed for researchers and scientists, offering not just a procedural blueprint but also the underlying chemical logic, mechanistic insights, and practical considerations essential for successful synthesis and characterization.
Introduction: The Strategic Value of the 3-Pyrrol-Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in multiple tautomeric forms, with the 1H-indazole being the most thermodynamically stable.[1][4][5] Its unique electronic structure and ability to participate in hydrogen bonding have made it a "privileged scaffold" in drug discovery. Many FDA-approved drugs, such as the antiemetic Granisetron and the tyrosine kinase inhibitor Pazopanib, feature the indazole core, highlighting its clinical relevance.[1][2]
The strategic placement of a pyrrole moiety at the C3 position of the indazole core expands its structural diversity and potential for biological interactions. This combination has been explored for the development of new classes of kinase inhibitors, such as Pim kinase inhibitors, which are crucial targets in oncology.[6] The synthesis of these hybrid molecules, however, requires precise control over regioselectivity. Direct functionalization at the C3 position of indazoles can be challenging.[7] Therefore, modern synthetic strategies increasingly rely on powerful cross-coupling methodologies to forge the critical C-C bond between the two heterocyclic systems.
This guide will focus on the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its reliability, functional group tolerance, and relatively mild reaction conditions.
Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The most effective and modular approach for constructing the 3-pyrrol-indazole linkage is the palladium-catalyzed cross-coupling of a 3-halo-indazole with a pyrrole-boronic acid or ester. This strategy allows for the independent synthesis and modification of each heterocyclic precursor before their final assembly, providing maximum flexibility for creating a diverse library of derivatives.
Causality Behind the Method: Why Suzuki-Miyaura?
The choice of the Suzuki-Miyaura reaction is deliberate and based on several key advantages:
-
High Functional Group Tolerance: The reaction proceeds under conditions that are compatible with a wide range of functional groups on both coupling partners, minimizing the need for extensive protecting group strategies.
-
Commercial Availability of Reagents: A vast array of boronic acids and esters are commercially available or readily synthesized. The required palladium catalysts and ligands are standard in any synthetic chemistry laboratory.
-
Mild Reaction Conditions: The reactions are typically run under neutral or basic conditions at moderate temperatures, preserving the integrity of complex molecular structures.
-
Well-Understood Mechanism: The catalytic cycle is thoroughly studied, allowing for rational troubleshooting and optimization.
The overall transformation is depicted below:
Caption: General scheme for Suzuki-Miyaura coupling.
The Catalytic Cycle: A Self-Validating System
The reaction's trustworthiness stems from its well-defined catalytic cycle. Understanding this mechanism is crucial for optimizing conditions and diagnosing potential issues. The cycle involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-I) of the 3-iodo-indazole, forming a Pd(II) intermediate. This is typically the rate-limiting step.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate complex, transfers its organic group (the pyrrole ring) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center (indazole and pyrrole) couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Synthesis of 3-(1-Methyl-1H-pyrrol-2-yl)-1H-indazole
This section provides a detailed, step-by-step methodology. The protocol is adapted from established procedures for similar aryl-heteroaryl couplings.[8]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purpose |
| 3-Iodo-1H-indazole | C₇H₅IN₂ | 244.03 | Electrophile |
| 1-Methyl-1H-pyrrole-2-boronic acid | C₅H₈BNO₂ | 124.93 | Nucleophile |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | Catalyst |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| Deionized Water | H₂O | 18.02 | Co-solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction |
| Brine | NaCl(aq) | - | Washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
Step-by-Step Procedure
Caption: Experimental workflow for synthesis.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-1H-indazole (244 mg, 1.0 mmol, 1.0 equiv), 1-methyl-1H-pyrrole-2-boronic acid (150 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (345 mg, 2.5 mmol, 2.5 equiv).
-
Solvent Addition and Degassing: Add DMF (5 mL) and deionized water (1 mL). Seal the flask with a septum and degas the mixture by bubbling argon gas through the solution for 15 minutes. This step is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 0.05 equiv). The color of the mixture may change, indicating the start of the reaction.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL) to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(1-methyl-1H-pyrrol-2-yl)-1H-indazole.
Characterization and Data
The identity and purity of the synthesized compound must be confirmed through rigorous spectroscopic analysis.
Expected Spectroscopic Data
The following table summarizes the expected characterization data for the target compound, based on analogous structures reported in the literature.[7][8]
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (s, 1H, Indazole-NH), 8.1 (d, 1H), 7.6 (d, 1H), 7.4 (t, 1H), 7.2 (t, 1H), 6.9 (dd, 1H), 6.5 (dd, 1H), 6.1 (dd, 1H), 3.8 (s, 3H, N-CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 142.1, 140.5, 128.8, 127.0, 125.5, 122.3, 121.8, 110.2, 109.5, 107.8, 35.1 (N-CH₃) |
| Mass Spec (ESI-MS) | m/z calculated for C₁₂H₁₁N₃ [M+H]⁺: 198.10; found: 198.12 |
| IR (KBr, cm⁻¹) | 3400-3300 (N-H stretch), 3100 (Ar C-H stretch), 1620, 1580 (C=C, C=N stretch) |
Conclusion and Future Perspectives
This guide outlines a reliable and modular protocol for the synthesis of 3-pyrrol-indazole derivatives via a palladium-catalyzed Suzuki-Miyaura cross-coupling. The causality-driven approach, from the choice of reaction to the specifics of the experimental setup, provides a self-validating framework for researchers. By explaining the "why" behind each step, this document empowers scientists to not only replicate the procedure but also to adapt and troubleshoot it for the synthesis of a wide array of novel derivatives. The resulting compounds serve as valuable building blocks for drug discovery programs, particularly in the pursuit of new kinase inhibitors and other targeted therapeutics.
References
-
Redkin, R. G., & Gevorgyan, V. (2012). Indium(III)-Catalyzed Synthesis of Pyrroles and Benzo[g]indoles by Intramolecular Cyclization of Homopropargyl Azides. The Journal of Organic Chemistry, 77(17), 7442–7448. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
-
Boruah, M., & Sharma, M. (2018). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 23(11), 2873. [Link]
-
Al-Mousawi, S. M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of Heterocyclic Chemistry, 49(4), 836-841. [Link]
-
Sha, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4991. [Link]
-
Babu, G. S., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1023-1031. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. 13, 438-444. [Link]
-
Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(4), 1076. [Link]
-
Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. 9(1), 20-34. [Link]
-
Colpaert, A., et al. (2013). Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2995-2998. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Indium(III)-Catalyzed Synthesis of Pyrroles and Benzo[g]indoles by Intramolecular Cyclization of Homopropargyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole: A Privileged Scaffold for Kinase Inhibition
Introduction: The Convergence of Two Privileged Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, particularly within oncology, the concept of "privileged scaffolds" has emerged as a cornerstone of rational drug design. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, serving as versatile templates for the development of novel therapeutic agents. The indazole nucleus is a preeminent example of such a scaffold. As a bioisostere of indole, it is a feature in numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, which are critical therapies for renal cell carcinoma.[1][2][3][4] The indazole ring system, with its dual pyrrole- and pyridine-like nitrogen atoms, is adept at forming key interactions within the ATP-binding pocket of protein kinases.[5]
This guide focuses on 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole (CAS No: 911305-49-2), a molecule that marries the indazole core with another biologically significant heterocycle: pyrrole. The pyrrole ring is also a common motif in kinase inhibitors, valued for its ability to engage in hydrogen bonding and hydrophobic interactions.[6][7] The strategic combination of these two scaffolds results in a molecule of significant interest for researchers and drug development professionals. The bromine atom at the C5 position further enhances its utility, serving as a versatile chemical handle for late-stage functionalization to fine-tune potency, selectivity, and pharmacokinetic properties.
This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its role as a precursor for the development of next-generation kinase inhibitors.
Physicochemical and Predicted Properties
While extensive experimental data for this specific molecule is not consolidated in the public domain, we can infer its core properties based on its structure and data from analogous compounds like 5-bromo-1H-indazole.[8]
| Property | Value / Prediction | Source / Method |
| CAS Number | 911305-49-2 | Matrix Scientific |
| Molecular Formula | C₁₁H₈BrN₃ | Calculated |
| Molecular Weight | 262.11 g/mol | Calculated |
| Physical Form | Predicted to be a solid at room temperature. | Inference from similar structures |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol; poorly soluble in water. | Structural Inference |
| Predicted ¹H NMR | Resonances expected for aromatic protons on both the indazole and pyrrole rings. Distinctive N-H signals for both heterocycles, likely broad and downfield. | Chemical Structure Analysis |
Synthesis and Methodology: Forging the Indazole-Pyrrole Linkage
The construction of the C3-heteroaryl indazole bond is a critical step in accessing the target molecule. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for this transformation. The Suzuki-Miyaura coupling, in particular, offers a highly efficient route.[9][10]
Proposed Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
The most direct and well-documented approach involves the Suzuki-Miyaura cross-coupling between a protected 5-bromo-3-iodo-1H-indazole and a suitable pyrroleboronic acid derivative. The use of a protecting group on the pyrrole nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is advisable to prevent side reactions.[10]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Step 1: Synthesis of 1-(tert-butoxycarbonyl)-5-bromo-3-iodo-1H-indazole This intermediate can be prepared from commercially available 5-bromo-1H-indazole through N-protection followed by regioselective iodination at the C3 position.
Step 2: Suzuki-Miyaura Coupling Reaction [10]
-
To a reaction vessel, add 1-(tert-butoxycarbonyl)-5-bromo-3-iodo-1H-indazole (1.0 eq), N-Boc-2-pyrroleboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add anhydrous dimethoxyethane (DME) as the solvent.
-
Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Deprotection
-
Dissolve the coupled product in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and stir at room temperature until the Boc group is cleaved.
-
Neutralize the reaction mixture and extract the product. Purify as needed to yield this compound.
Caption: Proposed Suzuki-Miyaura coupling workflow.
Alternative Synthetic Route: The Stille Coupling
An alternative to the Suzuki coupling is the Stille reaction, which couples an organohalide with an organotin compound.[11][12][13] In this context, one could react a 3-halo-5-bromo-indazole with a 2-(tributylstannyl)pyrrole derivative, or vice-versa. While effective, the primary drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing tin byproducts during purification.[12]
Chemical Reactivity and Derivatization Potential
This compound possesses multiple reactive sites, making it an excellent platform for building molecular complexity and generating compound libraries for structure-activity relationship (SAR) studies.
-
Indazole N-Alkylation/Acylation: The indazole core has two nitrogen atoms (N1 and N2) that can be alkylated or acylated. The regioselectivity of this reaction is highly dependent on the reaction conditions.
-
N1-Selectivity: Often favored by using a strong, non-coordinating base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF).[14][15][16]
-
N2-Selectivity: Can be promoted by using bases like cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF, although mixtures are common.[16][17] This regiochemical control is crucial as the biological activity of indazole-based inhibitors can differ significantly between N1 and N2 isomers.[18]
-
-
Cross-Coupling at C5-Br: The bromine atom at the C5 position is a prime site for further palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents to probe the solvent-exposed region of a kinase binding site. Viable reactions include:
-
Suzuki Coupling: Introduction of aryl or heteroaryl groups.
-
Sonogashira Coupling: Introduction of alkyne groups.
-
Buchwald-Hartwig Amination: Introduction of amine functionalities.
-
-
Electrophilic Substitution on the Pyrrole Ring: The pyrrole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C5' and C4' positions (assuming C2' is attached to the indazole). This allows for functionalization with groups such as:
-
Acyl groups: via Friedel-Crafts acylation.
-
Formyl groups: via the Vilsmeier-Haack reaction.
-
Caption: Key reactivity sites for derivatization.
Potential Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The convergence of the indazole and pyrrole scaffolds strongly suggests the potential of this compound as a foundational structure for the design of protein kinase inhibitors.[4][19]
Targeting the Kinase ATP-Binding Site
Protein kinases share a conserved ATP-binding site that can be targeted by small molecule inhibitors. The indazole moiety is particularly effective at interacting with the "hinge" region of this pocket, which connects the N- and C-terminal lobes of the kinase domain.
-
Hinge Binding: The N1-H of the indazole can act as a hydrogen bond donor, mimicking the interaction of the adenine portion of ATP. The N2 atom can act as a hydrogen bond acceptor.
-
Hydrophobic Interactions: The bicyclic aromatic system fits well into the largely hydrophobic pocket.
-
Additional Interactions from Pyrrole: The pyrrole N-H provides an additional hydrogen bond donor, which can interact with backbone carbonyls or specific amino acid side chains (e.g., glutamate, aspartate) in the active site, enhancing binding affinity and selectivity.[6]
Sources
- 1. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 17. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Indazole-Pyrroles
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Unambiguous Structural Elucidation
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the indazole-pyrrole core has emerged as a "privileged scaffold," a structural motif consistently found in molecules with significant biological activity, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer drugs[1][2][3]. The fusion of the electron-rich pyrrole ring with the versatile indazole system creates a unique electronic and steric environment, ripe for synthetic diversification and interaction with biological targets[4][5].
However, the synthesis of these novel entities is but the first step. The true value and potential of a newly synthesized molecule can only be unlocked through its rigorous and unequivocal structural characterization. The substitution patterns on two distinct heterocyclic rings can lead to a host of isomers, where even minor structural differences can drastically alter biological activity and pharmacokinetic properties[6][7]. It is here that the discipline of spectroscopic analysis becomes paramount.
This guide is structured not as a rigid textbook chapter, but as a dynamic, logic-driven workflow from the perspective of a senior application scientist. We will not merely list techniques; we will delve into the causality behind experimental choices, demonstrating how a multi-spectroscopic approach forms a self-validating system for determining the precise architecture of novel indazole-pyrrole compounds. Our focus is on the integration of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to build a complete and trustworthy molecular portrait.
Section 1: The Strategic Workflow for Characterization
The journey from a newly synthesized powder to a fully characterized molecule follows a logical progression. Each step builds upon the last, providing complementary information that, when woven together, leaves no room for structural ambiguity. This workflow ensures efficiency and analytical rigor.
Caption: Strategic workflow for comprehensive spectroscopic characterization.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the atomic connectivity and chemical environment of a compound. For indazole-pyrroles, a combination of 1D and 2D NMR experiments is not just recommended; it is essential for unambiguous assignment[8][9].
Proton (¹H) NMR: The Initial Fingerprint
Expertise & Experience: The ¹H NMR spectrum is the first and fastest analytical tool to assess the success of a synthesis. It provides immediate information on the presence of key structural motifs and the overall cleanliness of the sample. Protons on the aromatic indazole and pyrrole rings resonate in a characteristic downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the ring currents[10][11]. The precise chemical shift of each proton is exquisitely sensitive to the electronic effects of substituents and the point of attachment between the two rings.
Trustworthiness: A key self-validating feature is the integration value of the signals, which should correspond to the number of protons in a given environment. Furthermore, the splitting patterns (multiplicity), governed by scalar (J) coupling to neighboring protons, provide direct evidence of proton connectivity. For example, adjacent protons on the benzene ring of the indazole will typically show doublet or doublet-of-doublets patterns, confirming their relationship.
| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Notes |
| Indazole N-H | 10.0 - 13.0 | Often broad; position is solvent and concentration dependent. Exchangeable with D₂O. |
| Pyrrole N-H | 8.0 - 10.0 | Can be broad; position is solvent dependent. Exchangeable with D₂O. |
| Indazole Aromatic C-H | 7.0 - 8.5 | Position highly dependent on substitution (e.g., H3 is often a singlet). |
| Pyrrole Aromatic C-H | 6.0 - 7.5 | α-protons are typically downfield of β-protons.[12] |
| Protons on Substituents | 0.5 - 4.5 | Aliphatic protons alpha to a heteroatom or aromatic ring will be further downfield. |
| (Note: Values are approximate and can vary significantly based on solvent, concentration, and substitution patterns.[10][13][14]) |
Carbon (¹³C) NMR & DEPT: Mapping the Carbon Skeleton
Expertise & Experience: While ¹H NMR maps the proton framework, ¹³C NMR reveals the underlying carbon skeleton, including quaternary carbons (e.g., C3a, C7a of indazole, substituted positions) that are invisible in the ¹H spectrum[15]. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial adjuncts. A DEPT-90 spectrum shows only CH signals, while a DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Comparing the broadband ¹³C spectrum with the DEPT spectra allows for the definitive assignment of each carbon's type.
Trustworthiness: The combination of ¹³C and DEPT provides a robust, self-consistent count of all CH, CH₂, and CH₃ groups in the molecule. This must match the molecular formula derived from mass spectrometry, providing a critical cross-validation checkpoint.
| Carbon Type | Typical Chemical Shift (δ) Range (ppm) | Notes |
| Carbonyl C=O | 160 - 180 | If present in a linker or substituent. |
| Indazole Aromatic C | 110 - 150 | C3a and C7a (bridgehead) have distinct shifts. C3 is often around 135-140 ppm.[16][17] |
| Pyrrole Aromatic C | 100 - 135 | α-carbons are typically downfield of β-carbons. |
| Aliphatic C | 10 - 60 | Carbons attached to nitrogen or oxygen are shifted downfield. |
| (Note: Values are approximate and depend heavily on the specific molecular structure.[15][16]) |
2D NMR: Connecting the Dots for Unambiguous Assembly
Expertise & Experience: For complex molecules like novel indazole-pyrroles, 1D spectra often contain overlapping signals and cannot, on their own, establish how different parts of the molecule are connected. 2D NMR experiments are the definitive solution, correlating nuclei through bonds to build the structure piece by piece[18][19].
Caption: Logic diagram for structural elucidation using 2D NMR experiments.
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds)[18]. It is invaluable for tracing the connectivity of protons around the benzene and pyrrole rings, establishing separate "spin systems."
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to (a one-bond correlation)[20]. It is the most reliable way to assign the chemical shifts of protonated carbons. Modern multiplicity-edited HSQC sequences can even differentiate CH/CH₃ from CH₂ groups by the phase of the cross-peak[21].
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for assembling the final structure. It reveals correlations between protons and carbons over two to three bonds[22][23]. These "long-range" correlations are critical for connecting the spin systems identified by COSY. For instance, an HMBC correlation from a pyrrole proton to an indazole carbon definitively establishes the linkage point between the two rings. It is also the primary method for assigning quaternary carbons[24][25][26].
Protocol: Standard NMR Analysis Workflow
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the compound is fully dissolved. DMSO-d₆ is often preferred for nitrogen heterocycles as it helps in observing exchangeable N-H protons.
-
¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. Optimize shimming to obtain sharp, symmetrical peaks. Reference the spectrum to the residual solvent peak or an internal standard like TMS.
-
¹³C & DEPT Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C. Subsequently, run DEPT-135 and/or DEPT-90 experiments to assign carbon multiplicities.
-
2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. This is typically a quick experiment.
-
2D HSQC Acquisition: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment. This will correlate the ¹H and ¹³C spectra via one-bond couplings.
-
2D HMBC Acquisition: Acquire a gradient-selected HMBC experiment. This experiment is optimized for long-range couplings (typically 8-10 Hz) and is crucial for connecting molecular fragments[23].
-
Data Analysis: Using appropriate software, integrate the spectra to build the molecular structure. Start with COSY to define fragments, use HSQC to assign protonated carbons, and finish with HMBC to connect all fragments and assign quaternary carbons.
Section 3: Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Expertise & Experience: Mass spectrometry provides two fundamental and non-negotiable pieces of data: the molecular weight of the novel compound and, with high-resolution instruments (HRMS), its exact elemental composition[27]. Techniques like Electrospray Ionization (ESI) are "soft" and typically yield the protonated molecular ion [M+H]⁺, providing a clear readout of the molecular weight.
Trustworthiness: The power of HRMS lies in its ability to measure mass to within a few parts per million (ppm) of the theoretical value. This accuracy is sufficient to distinguish between compounds with the same nominal mass but different elemental formulas (isobars), providing definitive confirmation of the molecular formula. This data must align perfectly with the structure proposed by NMR, acting as a crucial validation step.
Fragmentation Analysis: While soft ionization is used for molecular weight determination, techniques like Electron Impact (EI) or collision-induced dissociation (CID) in tandem MS (MS/MS) intentionally fragment the molecule. The resulting fragmentation pattern is a molecular fingerprint that can reveal structural motifs[28][29].
| Ion Type | m/z Value | Significance |
| Molecular Ion [M]⁺˙ | Calculated MW | Observed in techniques like EI. |
| Protonated Molecule [M+H]⁺ | Calculated MW + 1 | Common in ESI, confirms molecular weight. |
| Acylium-indazole ion | ~m/z 145 | A characteristic fragment if the indazole is linked via a carbonyl group.[30][31] |
| Loss of substituents | M - (mass of R) | Cleavage at weaker bonds often occurs first, helping to identify side chains. |
| (Note: Fragmentation is highly structure-dependent.[32]) |
Protocol: General MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation for ESI.
-
Direct Infusion/LC-MS: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Full Scan Acquisition (HRMS): Acquire a high-resolution full scan spectrum using an Orbitrap or Time-of-Flight (TOF) analyzer to determine the accurate mass of the [M+H]⁺ ion.
-
Formula Determination: Use the instrument software to calculate the elemental composition based on the measured accurate mass and compare it to the theoretical formula.
-
(Optional) MS/MS Analysis: Select the [M+H]⁺ ion and subject it to collision-induced dissociation to generate a fragmentation spectrum for further structural confirmation.
Section 4: Vibrational and Electronic Spectroscopy (FT-IR & UV-Vis)
While NMR and MS provide the core structural framework, FT-IR and UV-Vis spectroscopy offer valuable complementary data regarding functional groups and the electronic nature of the molecule. These techniques are rapid, non-destructive, and essential for a complete characterization profile in regulatory filings[27][33].
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
Expertise & Experience: FT-IR spectroscopy probes the vibrational modes of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for quickly confirming their presence or absence[27]. For indazole-pyrroles, key absorbances include N-H stretches, aromatic C-H stretches, and the complex "fingerprint" region containing C=C and C=N ring stretching vibrations.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (Indazole/Pyrrole) | 3100 - 3400 | Can be sharp or broad depending on hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Confirms the presence of the aromatic systems. |
| C=O Stretch (if present) | 1650 - 1750 | Strong, sharp absorbance indicative of a carbonyl group. |
| C=C and C=N Ring Stretches | 1400 - 1650 | A complex series of bands characteristic of the heterocyclic rings. |
| C-H Bending (Out-of-Plane) | 700 - 900 | Can provide information on the substitution pattern of the aromatic rings. |
UV-Visible Spectroscopy: Probing the Conjugated System
Expertise & Experience: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule, primarily π → π* and n → π* transitions in conjugated systems[34][35]. The indazole-pyrrole core is an extended chromophore. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the overall conjugated system[36][37].
Trustworthiness: The UV-Vis spectrum serves as a quantitative fingerprint. According to the Beer-Lambert law, absorbance is directly proportional to concentration, making this technique a cornerstone for quantitative assays and potency determination in pharmaceutical quality control[33][34]. Any change in the substitution pattern that extends or alters the conjugation will predictably shift the λmax (a bathochromic or hypsochromic shift), providing another layer of structural verification[38].
| Transition Type | Typical λmax Range (nm) | Notes |
| π → π | 250 - 400 | High-intensity absorptions characteristic of the extended aromatic system. |
| n → π | > 300 | Lower intensity absorptions, may be obscured by stronger π → π* bands. |
| (Note: The exact λmax is highly sensitive to solvent polarity and the electronic nature of substituents.) |
Conclusion: A Synthesis of Evidence
The spectroscopic characterization of a novel indazole-pyrrole is not a linear process of running disconnected experiments. It is a dynamic, intellectual exercise in evidence synthesis. The molecular formula from HRMS provides the elemental puzzle pieces. NMR spectroscopy, through a logical sequence of 1D and 2D experiments, assembles those pieces into a coherent architectural model. FT-IR and UV-Vis spectroscopy then provide orthogonal confirmation of the functional groups and electronic properties of that model.
Each piece of data must be consistent with all others. The proton count from ¹H NMR integration must match the formula from HRMS. The carbon types from DEPT must be consistent with the proposed structure. The long-range HMBC correlations must bridge fragments in a way that is chemically sensible and validated by the overall molecular weight. It is this web of interconnected, self-validating data that provides the ultimate confidence in the structure of a novel molecule, paving the way for its exploration in drug development.
References
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
- Lab Manager. (n.d.).
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- A Theoretical Study of UV-Vis Absorption Spectra of Heterocyclic Aromatic Polymers. (n.d.). Chemical Journal of Chinese Universities.
- Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. (n.d.).
- Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- Ross, W. R., et al. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC - NIH.
- Chemistry Champss. (2024, October 7). UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem).
- Ross, W. R., et al. (n.d.).
- Nikolaou, I., et al. (2023). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research.
- Luo, et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
- Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.
- Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applic
- Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. (n.d.).
- Fernández, G. (n.d.).
- Chennaiah, M. (n.d.).
- UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. (2025, July 17). YouTube.
- Martins, M. A. P., et al. (n.d.).
- Sahu, B., et al. (2024).
- Al-Ostath, A. I., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. MDPI.
- Experiment Guides - NMR Facility. (n.d.). The University of Chicago Chemistry Department.
- 19: HMBC. (2024, November 12). Chemistry LibreTexts.
- Pyrrole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 13C NMR of indazoles. (2016, April 7).
- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. (n.d.).
- mass spectra - fragmentation p
- Gloer, J. B., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC.
- Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. (n.d.). PubMed.
- Measuring methods available and examples of their applic
- (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05*. (2026, January 15).
- (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05*. (2026, January 6). American Chemical Society.
- 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... (n.d.).
- Design, Synthesis and Evaluation of Antibacterial Activity of Novel Indazole Deriv
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
- Elguero, J., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing).
- HSQC – Revealing the direct-bonded proton-carbon instrument. (2019, February 25). Nanalysis.
- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.
- Fragmentation (mass spectrometry). (n.d.). Wikipedia.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of Antibacterial Activity of Novel Indazole Derivatives | Bentham Science [eurekaselect.com]
- 4. Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [dr.lib.iastate.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectrabase.com [spectrabase.com]
- 13. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 21. Experiments | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. nmr.ceitec.cz [nmr.ceitec.cz]
- 24. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. admin.mantechpublications.com [admin.mantechpublications.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. chemguide.co.uk [chemguide.co.uk]
- 33. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 34. juniperpublishers.com [juniperpublishers.com]
- 35. ijrar.org [ijrar.org]
- 36. A Theoretical Study of UV-Vis Absorption Spectra of Heterocyclic Aromatic Polymers [cjcu.jlu.edu.cn]
- 37. m.youtube.com [m.youtube.com]
- 38. youtube.com [youtube.com]
A Senior Application Scientist's Guide to NMR and Mass Spectrometry Data for Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Indazoles and the Imperative of Unambiguous Characterization
The indazole scaffold, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of blockbuster drugs for oncology, inflammation, and central nervous system disorders. The therapeutic potential of an indazole derivative is exquisitely sensitive to its substitution pattern, not only on the carbocyclic ring but critically, at the N-1 versus the N-2 position of the pyrazole ring. This isomeric ambiguity necessitates a robust and multi-faceted analytical approach for unequivocal structural elucidation. This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques as applied to the structural characterization of substituted indazoles, moving beyond a mere recitation of data to explain the underlying principles and experimental rationale.
The Analytical Workflow: A Self-Validating System
The structural elucidation of a novel substituted indazole should be approached as a self-validating system. Each analytical technique provides a piece of the puzzle, and the pieces must fit together logically. A typical workflow involves initial confirmation of the molecular weight by mass spectrometry, followed by detailed structural analysis using one- and two-dimensional NMR techniques.
Caption: A typical analytical workflow for the structural elucidation of substituted indazoles.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Assignment
NMR spectroscopy is the most powerful tool for the detailed structural analysis of substituted indazoles, providing information on the electronic environment of each proton and carbon atom.
¹H NMR Spectroscopy: A Window into the Electronic Landscape
The chemical shifts of the protons on the indazole core are highly sensitive to the nature and position of substituents. Electron-donating groups (EDGs) will shield nearby protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups (EWGs) will deshield them, causing downfield shifts.
Key Diagnostic Regions in ¹H NMR (in DMSO-d₆):
| Proton | Typical Chemical Shift (ppm) | Notes |
| N-H | 11.0 - 13.5 | Broad singlet, exchangeable with D₂O. Its presence is a key indicator of an N-unsubstituted indazole.[1] |
| H-3 | 8.0 - 8.5 | Often a singlet, its chemical shift is significantly affected by substitution at N-2. |
| H-7 | 7.5 - 8.2 | Typically a doublet, deshielded by the pyrazole ring. |
| H-4 | 7.0 - 7.8 | Part of the aromatic ABCD spin system of the benzene ring. |
| H-5 | 7.0 - 7.5 | Part of the aromatic ABCD spin system of the benzene ring. |
| H-6 | 6.8 - 7.3 | Part of the aromatic ABCD spin system of the benzene ring. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides complementary information to ¹H NMR, revealing the electronic environment of each carbon atom in the indazole core and its substituents. A comprehensive review of the ¹³C NMR of 183 indazole derivatives provides an extensive database for comparison.[1][2]
Typical ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Typical Chemical Shift (ppm) | Notes |
| C-3 | 130 - 145 | The chemical shift is highly dependent on the tautomeric form and substitution. |
| C-3a | 138 - 142 | A quaternary carbon, part of the ring junction. |
| C-7a | 120 - 125 | A quaternary carbon, part of the ring junction. |
| C-4 | 115 - 130 | |
| C-5 | 120 - 130 | |
| C-6 | 110 - 125 | |
| C-7 | 105 - 115 | Often the most upfield of the aromatic CH carbons. |
The Critical Distinction: N-1 versus N-2 Isomers
The regioselectivity of N-substitution is a common challenge in indazole synthesis. NMR spectroscopy, particularly advanced 2D techniques, provides definitive methods for distinguishing between N-1 and N-2 isomers.[3]
-
¹H NMR: The chemical shift of H-3 is a key indicator. In N-2 substituted indazoles, the H-3 proton is generally more deshielded compared to its counterpart in the N-1 isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms, especially C-3 and C-7a, can be diagnostic.[4][5]
-
2D NMR Techniques:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can reveal through-space proximity between protons. For an N-1 substituted indazole, a NOE correlation between the protons of the N-1 substituent and the H-7 proton is often observed. This is absent in the N-2 isomer.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. For an N-1 substituted indazole, a correlation between the protons of the N-1 substituent and C-3 and C-7a is expected. For an N-2 substituted indazole, a correlation between the protons of the N-2 substituent and C-3 is expected.[3]
-
Caption: Key 2D NMR correlations for distinguishing N-1 and N-2 substituted indazoles.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the substituted indazole in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity. Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Optimize the spectral width to cover the expected chemical shift range (typically 0-14 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for key signals).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) is highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (if necessary for isomer differentiation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons.
-
Part 2: Mass Spectrometry - Unveiling the Molecular Weight and Fragmentation Pathways
Mass spectrometry provides the molecular weight of the substituted indazole and offers valuable structural information through the analysis of its fragmentation patterns.
Ionization Techniques: Choosing the Right Tool
-
Electron Ionization (EI): This is a hard ionization technique that leads to extensive fragmentation. While the molecular ion peak (M⁺˙) may be weak or absent for some fragile molecules, the rich fragmentation pattern provides a detailed fingerprint of the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces a strong protonated molecule peak ([M+H]⁺) with minimal fragmentation. It is ideal for confirming the molecular weight. High-resolution ESI-MS can provide the elemental composition.
General Fragmentation Patterns of the Indazole Core
Under EI conditions, the indazole ring can undergo several characteristic fragmentation pathways. The stability of the resulting fragments often dictates the most abundant peaks in the mass spectrum.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of 3-(Pyrrol-2-yl)-1H-indazoles: From Synthesis to Cellular Mechanisms
This guide provides an in-depth exploration of the burgeoning class of heterocyclic compounds known as 3-(pyrrol-2-yl)-1H-indazoles. We will dissect their synthesis, delve into their significant biological activities, particularly in oncology, and elucidate the experimental methodologies required to validate their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising chemical scaffold.
Introduction: The Privileged Scaffolds of Indazole and Pyrrole
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to multiple biological targets. Both the indazole and pyrrole nuclei independently fall into this category.[1][2] Indazole, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of numerous approved drugs, including kinase inhibitors like axitinib and pazopanib.[3] Its structural rigidity and capacity for diverse hydrogen bonding interactions make it an ideal anchor for active pharmaceutical ingredients.[4][5]
Similarly, the pyrrole ring is a fundamental component of many natural products and synthetic drugs, exhibiting a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The hybridization of these two potent scaffolds into a single molecule, the 3-(pyrrol-2-yl)-1H-indazole core, has unlocked a new chemical space for targeting complex diseases, most notably cancer.
Synthetic Strategies: Constructing the Core Scaffold
The synthesis of 3-(pyrrol-2-yl)-1H-indazoles typically relies on modern cross-coupling methodologies. While various strategies exist for synthesizing the indazole core itself[6][7], the key step is the formation of the C-C bond between the C3 position of the indazole and the C2 position of the pyrrole.
A common and effective approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. This strategy offers a robust and versatile route to the target compounds.
Generalized Synthetic Workflow
The diagram below illustrates a representative synthetic pathway. The causality behind this choice of reaction is its high functional group tolerance and generally good yields, which are critical for generating a library of analogues for structure-activity relationship (SAR) studies.
Caption: Generalized workflow for the synthesis of 3-(pyrrol-2-yl)-1H-indazoles.
Biological Activity: A Focus on Kinase Inhibition and Cancer Therapy
The primary therapeutic application investigated for 3-(pyrrol-2-yl)-1H-indazole derivatives is in oncology, where they have emerged as potent inhibitors of various protein kinases that are critical for tumor growth and survival.
Inhibition of Pim Kinases
The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are frequently overexpressed in hematologic malignancies and solid tumors.[8] They play a crucial role in signaling pathways that promote cell survival and proliferation. Several studies have identified indazole derivatives as potent pan-Pim kinase inhibitors.[1][8] For instance, derivatives of 3-(pyrazin-2-yl)-1H-indazole, a close analogue of the pyrrole scaffold, have demonstrated nanomolar potency against all three Pim isoforms.[3][8] The development of these inhibitors showcases a classic hit-to-lead optimization process where modifications to the core structure significantly enhance potency and metabolic stability.[8]
Targeting the CSF-1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages. In the tumor microenvironment, signaling through CSF-1R is co-opted by cancer cells to polarize tumor-associated macrophages (TAMs) into an immunosuppressive M2 phenotype, which promotes tumor growth and metastasis.[9]
A novel series of (Z)-1-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea derivatives were designed as highly effective CSF-1R inhibitors.[9] This scaffold combines the pyrrole-indazole motif with an oxoindoline core, a structure known to target kinase activity.[10] The lead compound from this series, compound 21 , exhibited exceptional inhibitory activity against CSF-1R and potent anti-proliferative effects in colorectal cancer models.[9]
Mechanistically, this compound was shown to inhibit colorectal cancer progression by preventing the migration of macrophages and reprogramming the M2-like macrophages back to an anti-tumor M1 phenotype.[9] This dual action of direct tumor cell inhibition and immune microenvironment modulation makes it a highly promising candidate for cancer immunotherapy.[9]
Caption: Inhibition of the CSF-1/CSF-1R signaling pathway by a 3-(pyrrol-2-yl)-1H-indazole derivative.
Modulation of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, controlling cell growth, proliferation, and survival.[11][12] Indazole-based compounds have been successfully developed as inhibitors of key kinases within this cascade, including PI3K, AKT, and mTOR.[11][12] A series of 3-ethynyl-1H-indazoles demonstrated low micromolar inhibition against PI3Kα, PDK1, and mTOR.[11] While not a direct pyrrole analogue, this highlights the versatility of the C3 position of the indazole in accommodating various ATP-mimetic scaffolds. A separate study on 3-amino-1H-indazole derivatives found that the lead compound, W24, induced G2/M cell cycle arrest and apoptosis by inhibiting this pathway.[12]
Summary of In Vitro Activity
The following table summarizes the potent in vitro activity of representative 3-(pyrrol-2-yl)-1H-indazole derivatives and close analogues against various cancer cell lines and kinases.
| Compound Class/Example | Target(s) | Cell Line / Assay | IC₅₀ / GI₅₀ | Reference |
| 3-(Pyrrolopyridin-2-yl)indazole | Aurora Kinase A | HL60 (Leukemia) | 8.3 nM | [1] |
| 3-(Pyrrolopyridin-2-yl)indazole | Aurora Kinase A | HCT116 (Colorectal) | 1.3 nM - 1.43 µM | [1][3] |
| 3-(Pyrazin-2-yl)-1H-indazole | Pan-Pim Kinase | Pim-1, Pim-2, Pim-3 | 0.4 - 1.1 nM | [1] |
| Compound 21 | CSF-1R Kinase | CSF-1R Enzymatic Assay | 2.1 nM | [9] |
| 3-Ethynyl-1H-indazole (10 ) | PI3Kα Kinase | PI3Kα Enzymatic Assay | 361 nM | [11] |
| 3-Amino-1H-indazole (W24 ) | PI3K/AKT/mTOR | HT-29 (Colorectal) | 0.43 µM | [12] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of findings, every protocol must be designed as a self-validating system. This involves including appropriate positive and negative controls and understanding the scientific basis for each step.
General Experimental Screening Workflow
A logical progression from broad cytotoxicity screening to specific mechanism-of-action studies is crucial for efficiently identifying and characterizing lead compounds.
Caption: A typical in vitro screening cascade for novel kinase inhibitors.
Protocol: MTT Cell Proliferation Assay
This assay provides a quantitative measure of a compound's ability to inhibit cell growth (cytostatic) or kill cells (cytotoxic).
-
Cell Seeding: Plate human cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Causality: An overnight incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase, providing a consistent baseline for the assay.
-
-
Compound Treatment: Prepare serial dilutions of the 3-(pyrrol-2-yl)-1H-indazole compounds in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine). Incubate for 72 hours.
-
Causality: A 72-hour incubation period is typically sufficient to observe effects on cell division across multiple cycles.
-
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours.
-
Causality: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.
-
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Causality: Formazan is insoluble in aqueous media and must be dissolved in an organic solvent for spectrophotometric quantification.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Calculate the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.
Protocol: In Vitro Kinase Inhibition Assay (LANCE Ultra Example)
This protocol assesses the direct inhibitory effect of a compound on a specific kinase.
-
Reaction Setup: In a 384-well plate, add the following in order: buffer, test compound dilutions, the target kinase (e.g., CSF-1R, Pim-1), and an ATP solution.
-
Causality: The compound is pre-incubated with the kinase to allow for binding before the enzymatic reaction is initiated.
-
-
Initiation: Add the ULight™-labeled peptide substrate to initiate the kinase reaction. Incubate at room temperature for 60 minutes.
-
Causality: The kinase transfers a phosphate group from ATP to the peptide substrate.
-
-
Detection: Add the Europium (Eu)-labeled anti-phospho-substrate antibody in a detection buffer containing EDTA. Incubate for 60 minutes.
-
Causality: EDTA stops the kinase reaction by chelating Mg²⁺, a necessary cofactor for ATP. The antibody specifically binds to the phosphorylated substrate.
-
-
Data Acquisition: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible reader. The Eu donor and ULight acceptor are brought into proximity upon antibody binding, generating a FRET signal.
-
Trustworthiness: The ratiometric signal (acceptor/donor) normalizes for well-to-well variations, increasing data reliability. The IC₅₀ is calculated from the dose-response curve.
-
Conclusion and Future Directions
The 3-(pyrrol-2-yl)-1H-indazole scaffold represents a highly versatile and potent platform for the development of novel therapeutics, particularly kinase inhibitors for oncology. The fusion of these two privileged heterocycles has yielded compounds with nanomolar potency against critical cancer targets like Pim kinases and CSF-1R.[1][9] The mechanism of action often involves not only direct inhibition of tumor cell proliferation but also favorable modulation of the tumor microenvironment.[9]
Future research should focus on optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of these lead compounds to improve their in vivo efficacy and safety profiles. Furthermore, exploring the full spectrum of their biological activity against other kinase families and therapeutic areas is warranted. The continued application of rational, structure-guided design and robust, self-validating experimental workflows will undoubtedly accelerate the translation of these promising molecules from the laboratory to the clinic.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH). [Link]
-
The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, nortopsentin analogues with antiproliferative activity. PubMed. [Link]
-
Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold. ResearchGate. [Link]
-
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Discovery of (Z)-1-(3-((1 H-Pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea Derivatives as Novel and Orally Highly Effective CSF-1R Inhibitors for Potential Colorectal Cancer Immunotherapy. PubMed. [Link]
-
Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. National Institutes of Health (NIH). [Link]
-
Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed. [Link]
-
Structure activity relationship of synthesized compounds. ResearchGate. [Link]
-
1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed. [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central. [Link]
-
Pyrrole: An insight into recent pharmacological advances with structure activity relationship. PubMed. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]
-
Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. National Institutes of Health. [Link]
-
Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. PubMed. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of (Z)-1-(3-((1 H-Pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea Derivatives as Novel and Orally Highly Effective CSF-1R Inhibitors for Potential Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Indazole Scaffolds: A Technical Guide to Key Therapeutic Targets and Drug Discovery
Executive Summary
The indazole moiety, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile binding capabilities and synthetic tractability.[1][2][3] Its structural features enable it to interact with a wide array of biological targets, leading to the development of numerous therapeutic agents, several of which have achieved clinical approval.[4][5] This technical guide provides an in-depth exploration of the primary therapeutic targets of indazole-based compounds, with a focus on protein kinases, Poly(ADP-ribose) polymerase (PARP), and cannabinoid receptors. We will delve into the mechanistic rationale for targeting these pathways, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for target validation and compound characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the indazole scaffold for novel therapeutic innovation.
The Indazole Moiety: A Versatile Pharmacophore
The indazole core consists of a benzene ring fused to a pyrazole ring. This arrangement provides a unique combination of hydrogen bond donors and acceptors, a planar aromatic surface for π-π stacking, and multiple positions for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties.[5] This structural versatility is a key reason for its prevalence in successful drug candidates. Several indazole-based drugs are commercially available, including the kinase inhibitors pazopanib and axitinib, and the PARP inhibitor niraparib, primarily for cancer treatment.[4][6][7] Lonidamine, another indazole derivative, has also been used in cancer therapy.[1][2][8] This clinical success underscores the therapeutic potential of the indazole scaffold and continues to drive its exploration against a variety of biological targets.[1]
Targeting Protein Kinases: The Engine of Cellular Dysregulation
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, including proliferation, survival, and differentiation. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[7] The indazole scaffold has proven to be an exceptional template for the design of specific and potent kinase inhibitors.[6][9]
Vascular Endothelial Growth Factor Receptors (VEGFRs)
Mechanistic Rationale: VEGFRs, particularly VEGFR-2 (also known as KDR), are key mediators of angiogenesis—the formation of new blood vessels.[10] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of VEGFR signaling a cornerstone of anti-cancer therapy. Indazole-based compounds can block the ATP-binding site of the VEGFR kinase domain, preventing autophosphorylation and downstream signaling, thereby inhibiting angiogenesis.
Signaling Pathway:
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Key Indazole-Based VEGFR Inhibitors:
| Compound | Target(s) | IC₅₀ (VEGFR-2) | Reference |
|---|---|---|---|
| Pazopanib | VEGFR-1/2/3, PDGFR, FGFR, c-Kit | 30 nM | [6] |
| Axitinib | VEGFR-1/2/3 | - | [4] |
| Indazole-pyrimidine derivatives | VEGFR-2 | 34.5 nM (for compound 13i) |[6] |
Fibroblast Growth Factor Receptors (FGFRs)
Mechanistic Rationale: The FGFR signaling pathway is crucial for embryonic development, tissue repair, and angiogenesis. Aberrant FGFR activation, through mutations or gene amplification, is implicated in various cancers, including lung and breast cancer.[11] Indazole-based compounds have been developed as potent inhibitors of FGFRs, offering a targeted therapeutic approach.[12]
Key Indazole-Based FGFR Inhibitors:
| Compound | Target(s) | IC₅₀ (FGFR1) | Reference |
|---|---|---|---|
| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 15.0 nM | [12] |
| 1H-indazol-3-amine derivative (27a) | FGFR1/2 | < 4.1 nM (FGFR1) | [6] |
| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(...)-amine (1) | FGFR1 | 100 nM |[11] |
Other Key Kinase Targets
The versatility of the indazole scaffold has led to its application against a wide range of other kinases.[13][14]
-
Epidermal Growth Factor Receptor (EGFR): Indazole derivatives have shown strong potency against both wild-type and mutant forms of EGFR, such as T790M, which is associated with resistance to first-generation inhibitors in non-small cell lung cancer.[12][13]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Indazole derivatives have been designed as inhibitors of Aurora A and B, showing promise as anti-proliferative agents.[15]
-
Pim Kinases: These are constitutively active serine/threonine kinases that regulate cell survival and proliferation. Novel 1H-indazole derivatives have demonstrated potent, nanomolar inhibition of all three Pim kinase isoforms (Pim-1, -2, -3).[12]
Exploiting Synthetic Lethality: Indazole-Based PARP Inhibitors
Mechanistic Rationale: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage repair (DDR) machinery, primarily involved in repairing single-strand breaks (SSBs).[16] In cancers with deficiencies in other DDR pathways, such as those with BRCA1 or BRCA2 mutations (which are essential for homologous recombination-based repair of double-strand breaks), cells become highly dependent on PARP for survival. Inhibiting PARP in these cells leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death—a concept known as synthetic lethality.[16]
Mechanism of Action:
Caption: Synthetic lethality via PARP inhibition in BRCA-deficient cells.
Key Indazole-Based PARP Inhibitors:
| Compound | Target(s) | IC₅₀ | Cell Proliferation CC₅₀ (BRCA-mutant) | Reference |
|---|
| Niraparib (MK-4827) | PARP1 / PARP2 | 3.8 nM / 2.1 nM | 10-100 nM |[17][18][19][20] |
Niraparib, a 2-phenyl-2H-indazole-7-carboxamide, is a potent oral PARP1/2 inhibitor.[17][19] It has demonstrated significant efficacy as a single agent in xenograft models of BRCA-1 deficient cancers and is approved for the treatment of various cancers, including ovarian and breast cancer.[12][17]
Modulation of the Endocannabinoid System
Mechanistic Rationale: The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands, and metabolic enzymes, plays a role in regulating pain, appetite, mood, and inflammation.[21] CB1 receptors are primarily found in the central nervous system, while CB2 receptors are expressed mainly in immune cells.[22] Modulating these receptors offers therapeutic potential for a range of conditions. The indazole scaffold has been used to create potent modulators of cannabinoid receptors.[8][23]
Indazole Derivatives as CB Receptor Modulators:
-
Partial Agonists: Indazole derivatives have been developed as partial agonists of CB receptors, which may offer a desirable pharmacological profile with reduced centrally mediated side effects while still providing therapeutic benefits for conditions like pain and inflammation.[21][22]
-
Inverse Agonists: Peripherally selective CB1 receptor inverse agonists based on a tetrahydroindazole scaffold have been discovered.[24] These compounds aim to provide therapeutic benefits for metabolic disorders without the adverse CNS effects associated with first-generation CB1 antagonists.[24]
-
Structure-Activity Relationship (SAR): The structure of lonidamine has similarities to cannabimimetic carboxamide derivatives.[8] SAR studies have shown that modifications to the indazole scaffold can modulate potency and efficacy at CB1 and CB2 receptors.[8][22]
Experimental Validation: Protocols and Workflows
A robust and logical workflow is essential for validating the therapeutic potential of novel indazole compounds. The process typically moves from high-throughput in vitro screening to more complex cell-based assays and finally to in vivo models.
General Workflow for Target Validation:
Caption: A typical workflow for identifying and validating targeted inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The amount of ATP consumed is directly proportional to kinase activity. Inhibition is measured as a reduction in ATP consumption. The ADP-Glo™ Kinase Assay is a common commercial kit for this purpose.
Materials:
-
Recombinant kinase (e.g., VEGFR-2, FGFR1)
-
Kinase-specific substrate (e.g., polypeptide)
-
Indazole test compounds serially diluted in DMSO
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Add 50 nL of serially diluted indazole compounds to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Kinase Reaction Setup: Prepare a master mix containing the kinase and its specific substrate in reaction buffer. Add 5 µL of this mix to each well.
-
Initiate Reaction: Prepare an ATP solution in reaction buffer. Add 5 µL to each well to start the kinase reaction. The final volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour. The choice of incubation time is critical; it must be within the linear range of the enzyme reaction, which should be predetermined in separate enzyme titration experiments.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to generate a light signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot the data and fit to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol: Cell-Based Proliferation Assay (MTT)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[4]
Materials:
-
Cancer cell line of interest (e.g., K562, A549)[4]
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Indazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration is chosen to allow for multiple cell doublings, making anti-proliferative effects more pronounced.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, only viable cells will metabolize the MTT.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percent viability. Plot the results and determine the IC₅₀ (or GI₅₀) value, representing the concentration that inhibits cell growth by 50%.[4]
Conclusion and Future Perspectives
The indazole scaffold is a cornerstone of modern medicinal chemistry, providing a robust framework for the design of potent and selective inhibitors against a multitude of high-value therapeutic targets.[25][26] Its success in targeting protein kinases and PARP has already delivered life-saving cancer therapies.[27] The ongoing exploration of indazole derivatives as modulators of the endocannabinoid system and other novel targets highlights the scaffold's enduring potential.[5][13]
Future efforts will likely focus on several key areas:
-
Improving Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance safety.
-
Overcoming Resistance: Developing indazole-based compounds that are active against drug-resistant forms of target proteins.
-
Novel Target Classes: Expanding the application of the indazole scaffold to new target families beyond kinases, such as epigenetic targets or protein-protein interaction modulators.
The collaboration between synthetic chemists, structural biologists, and pharmacologists will be paramount in continuing to unlock the full therapeutic potential of this remarkable privileged scaffold.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).
- A review of poly(ADP-ribose)polymerase-1 (PARP1) role and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed. (2024, February 8). PubMed.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).
- The Anticancer Activity of Indazole Compounds: A Mini Review - ResearchGate. (2020, November).
- The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed. (n.d.). PubMed.
- Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications - PubMed. (2025, April 14). PubMed.
- EP3564214A1 - Indazole derivatives as modulators of the cannabinoid system - Google Patents. (n.d.).
- The Anticancer Activity of Indazole Compounds: A Mini Review. (2021, February 1). Bentham Science.
- Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications - ResearchGate. (2025, August 6).
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. (2016, November 29). PubMed.
- Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed. (2009, November 26). PubMed.
- Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors - ResearchGate. (2025, August 9).
- Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) | Bentham Science Publishers. (2021, October 1). Bentham Science.
- Indazole partial agonists targeting peripheral cannabinoid receptors | Request PDF. (n.d.).
- Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications - Bentham Science Publisher. (2025, April 18). Bentham Science.
- Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic
- Indazole partial agonists targeting peripheral cannabinoid receptors - PubMed - NIH. (2025, November 1).
- Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases - ResearchGate. (n.d.).
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF - ResearchGate. (2025, October 10).
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (2021, July 20). Royal Society of Chemistry.
- Recent Advances in the Development of Indazole-based Anticancer Agents - PubMed. (2018, August 10). PubMed.
- Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists - PubMed. (n.d.). PubMed.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.).
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023, May 12).
- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2025, July 6).
- Bioactive indazole compounds in clinical trails | Download Scientific Diagram - ResearchGate. (n.d.).
- Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applic
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
- Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. (n.d.). ScienceDirect.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 8. EP3564214A1 - Indazole derivatives as modulators of the cannabinoid system - Google Patents [patents.google.com]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A review of poly(ADP-ribose)polymerase-1 (PARP1) role and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Indazole partial agonists targeting peripheral cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Recent Advances in the Development of Indazole-based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of pyrrole-containing medicinal compounds
Eine eingehende technische Anleitung zu Pyrrol-haltigen medizinischen Wirkstoffen
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Handbuch bietet eine detaillierte Untersuchung der vielfältigen und bedeutenden Rolle von Pyrrol-haltigen Verbindungen in der modernen Medizin. Als Leitfaden für Forscher und Fachleute in der Arzneimittelentwicklung befasst sich diese Arbeit mit den Kernprinzipien, die diesen Wirkstoffen zugrunde liegen, von ihren Wirkmechanismen und Struktur-Wirkungs-Beziehungen bis hin zu den synthetischen Methoden, die zu ihrer Herstellung verwendet werden.
Inhaltsverzeichnis
-
Einführung in die Bedeutung von Pyrrol in der medizinischen Chemie
-
Statine: Cholesterinsenkende Wirkstoffe
-
Wirkmechanismus: Hemmung der HMG-CoA-Reduktase
-
Struktur-Wirkungs-Beziehungen (SAR)
-
Synthese im Fokus: Atorvastatin
-
-
Nichtsteroidale Antirheumatika (NSAR): Entzündungs- und Schmerzbehandlung
-
Wirkmechanismus: COX-1- und COX-2-Hemmung
-
Struktur-Wirkungs-Beziehungen (SAR)
-
-
Antitumor-Wirkstoffe: Gezielte Krebstherapien
-
Wirkmechanismus: Hemmung der Tyrosinkinase
-
Struktur-Wirkungs-Beziehungen (SAR)
-
-
Immunsuppressiva: Modulation der Immunantwort
-
Wirkmechanismus
-
-
Wichtige synthetische Methoden zur Herstellung von Pyrrol-haltigen Verbindungen
-
Paal-Knorr-Pyrrolsynthese
-
Hantzsch-Pyrrolsynthese
-
-
Schlussfolgerung und Zukunftsperspektiven
-
Referenzen
Einführung in die Bedeutung von Pyrrol in der medizinischen Chemie
Der Pyrrolring, ein fünfgliedriger aromatischer Heterocyclus, der ein einzelnes Stickstoffatom enthält, ist ein vorherrschendes Strukturelement in einer Vielzahl von pharmazeutisch aktiven Verbindungen.[1][2] Seine einzigartigen elektronischen Eigenschaften und seine Fähigkeit, an verschiedenen Positionen funktionalisiert zu werden, machen es zu einem vielseitigen Grundgerüst für die Gestaltung von Wirkstoffmolekülen, die auf eine breite Palette von biologischen Zielen abzielen. Von der Senkung des Cholesterinspiegels über die Bekämpfung von Krebs bis hin zur Linderung von Entzündungen haben sich Pyrrol-haltige Medikamente als unverzichtbar für die moderne Pharmakotherapie erwiesen.
Dieses Handbuch untersucht die chemischen und biologischen Grundlagen, die Pyrrol-haltige medizinische Verbindungen zu einer so erfolgreichen Klasse von Therapeutika machen. Wir werden uns mit den Wirkmechanismen, den entscheidenden Struktur-Wirkungs-Beziehungen und den grundlegenden synthetischen Strategien befassen, die ihre Entwicklung untermauern.
Statine: Cholesterinsenkende Wirkstoffe
Statine sind eine Klasse von Medikamenten, die den Cholesterinspiegel senken und bei der Vorbeugung von Herz-Kreislauf-Erkrankungen von entscheidender Bedeutung sind.[2][3] Atorvastatin, das einen zentralen Pyrrolring aufweist, ist eines der bekanntesten Mitglieder dieser Klasse.
Wirkmechanismus: Hemmung der HMG-CoA-Reduktase
Statine üben ihre cholesterinsenkende Wirkung aus, indem sie die HMG-CoA-Reduktase, das geschwindigkeitsbestimmende Enzym im Mevalonatweg, kompetitiv hemmen.[4][5] Dieser Weg ist für die endogene Produktion von Cholesterin in der Leber von entscheidender Bedeutung.[4] Durch die Hemmung dieses Enzyms reduzieren Statine die Cholesterinsynthese in der Leber, was zu einer Hochregulierung der LDL-Rezeptoren auf der Oberfläche der Leberzellen führt.[6] Dies wiederum verstärkt die Aufnahme von LDL-Cholesterin aus dem Blutkreislauf, wodurch die zirkulierenden LDL-Spiegel wirksam gesenkt werden.[7][8]
Abbildung 1: Vereinfachtes Diagramm des Mevalonatwegs und der Hemmung durch Statine.
Struktur-Wirkungs-Beziehungen (SAR)
Die Wirksamkeit von Statinen auf Pyrrolbasis hängt von mehreren wichtigen strukturellen Merkmalen ab:
-
Der Pyrrolkern: Dient als starres Gerüst, um die Substituenten in der richtigen Ausrichtung für die Bindung an das aktive Zentrum der HMG-CoA-Reduktase zu positionieren.
-
Die HMG-ähnliche Seitenkette: Eine Carbonsäure- oder Lacton-Seitenkette, die dem endogenen Substrat HMG-CoA nachahmt, ist für die kompetitive Hemmung unerlässlich.
-
Hydrophobe Gruppen: Große hydrophobe Gruppen, die am Pyrrolring angebracht sind, interagieren mit hydrophoben Taschen im Enzym und tragen zur Bindungsaffinität bei.[9][10] Bei Atorvastatin sind dies die p-Fluorphenyl- und Isopropylgruppen.
-
Hepatoselektivität: Die Einführung polarer Gruppen, wie z. B. Sulfonamidgruppen, kann die Hepatoselektivität erhöhen, wodurch die Aufnahme in Leberzellen im Vergleich zu Muskelzellen verbessert und möglicherweise das Risiko von Myalgie verringert wird.[11]
Synthese im Fokus: Atorvastatin
Die industrielle Synthese von Atorvastatin beruht häufig auf der Paal-Knorr-Pyrrolsynthese, einem konvergenten Ansatz, bei dem zwei wichtige Zwischenprodukte zusammengefügt werden.[12]
Experimentelles Protokoll: Paal-Knorr-Kondensation für ein Atorvastatin-Zwischenprodukt [13]
-
Reaktanten:
-
4-Fluor-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzolbutanamid (das 1,4-Diketon-Zwischenprodukt)
-
(4R,6R)-6-Aminoethyl-2,2-dimethyl-1,3-dioxan-4-essigsäure-tert-butylester (das chirale Amin-Seitenketten-Zwischenprodukt)
-
Pivalinsäure (Katalysator)
-
-
Lösungsmittel: Toluol-Heptan-Co-Lösungsmittelsystem
-
Verfahren: a. Lösen Sie das Diketon und das Amin in einer Mischung aus Toluol und Heptan in einem Reaktionsgefäß, das mit einem Dean-Stark-Apparat ausgestattet ist. b. Fügen Sie eine katalytische Menge Pivalinsäure hinzu. c. Erhitzen Sie die Mischung unter Rückfluss und entfernen Sie kontinuierlich Wasser mit dem Dean-Stark-Apparat. d. Überwachen Sie den Reaktionsfortschritt mit einer geeigneten Analysetechnik (z. B. HPLC). e. Arbeiten Sie nach Abschluss die Reaktionsmischung auf, um das geschützte Atorvastatin-Produkt zu isolieren.
Nichtsteroidale Antirheumatika (NSAR): Entzündungs- und Schmerzbehandlung
Pyrrol-haltige Verbindungen wie Tolmetin und Ketorolac sind wirksame nichtsteroidale Antirheumatika (NSAR).[14]
Wirkmechanismus: COX-1- und COX-2-Hemmung
NSAR üben ihre entzündungshemmende, fiebersenkende und schmerzstillende Wirkung aus, indem sie die Cyclooxygenase (COX)-Enzyme hemmen. Diese Enzyme, COX-1 und COX-2, katalysieren die Umwandlung von Arachidonsäure in Prostaglandine, die wichtige Mediatoren für Entzündungen, Schmerz und Fieber sind. COX-1 wird konstitutiv in den meisten Geweben exprimiert und ist an der Aufrechterhaltung der Homöostase beteiligt, während COX-2 an Entzündungsstellen hochreguliert wird.[15] Die meisten Pyrrol-basierten NSAR sind nicht-selektive Inhibitoren von COX-1 und COX-2.[14]
Abbildung 2: Wirkmechanismus von NSAR durch Hemmung von COX-1 und COX-2.
Struktur-Wirkungs-Beziehungen (SAR)
Die entzündungshemmende Aktivität von Pyrrol-basierten NSAR wird durch die folgenden strukturellen Merkmale beeinflusst:
-
Carbonsäuregruppe: Eine saure Funktionalität, typischerweise eine Carbonsäure, ist für die Bindung an das aktive Zentrum der COX-Enzyme entscheidend.
-
Aromatische Ringe: Das Vorhandensein von aromatischen Ringen, die am Pyrrolkern angebracht sind, trägt zu hydrophoben Wechselwirkungen innerhalb des Enzyms bei.
-
Substitution am Pyrrolring: Die Art und Position der Substituenten am Pyrrolring kann die Selektivität für COX-1 gegenüber COX-2 beeinflussen.[16][17]
Antitumor-Wirkstoffe: Gezielte Krebstherapien
Der Pyrrolkern ist ein zentrales Merkmal in mehreren modernen Krebsmedikamenten, darunter Sunitinib und Axitinib, die als Tyrosinkinase-Inhibitoren (TKIs) wirken.[1][18]
Wirkmechanismus: Hemmung der Tyrosinkinase
Diese Medikamente zielen auf die intrazellulären Domänen von Rezeptor-Tyrosinkinasen ab, insbesondere auf den vaskulären endothelialen Wachstumsfaktor-Rezeptor (VEGFR).[19][20] Die VEGF-Signalübertragung ist ein entscheidender Treiber der Angiogenese, des Prozesses, bei dem neue Blutgefäße gebildet werden, die für das Tumorwachstum und die Metastasierung unerlässlich sind.[21] Durch die Hemmung der VEGFR-Tyrosinkinase blockieren diese Pyrrol-haltigen Medikamente die nachgeschalteten Signalwege, die die Proliferation, Migration und das Überleben von Endothelzellen fördern, wodurch die Blutzufuhr zum Tumor effektiv unterbrochen wird.[19][22]
Abbildung 3: Vereinfachter VEGF-Signalweg und die hemmende Wirkung von Tyrosinkinase-Inhibitoren (TKIs).
Struktur-Wirkungs-Beziehungen (SAR)
Die Wirksamkeit von Pyrrol-basierten TKIs wird durch die folgenden Faktoren bestimmt:
-
Pyrrol als Gerüst: Der Pyrrolring dient als zentrales Gerüst, um die pharmakophoren Gruppen in der richtigen Ausrichtung für die Bindung an die ATP-Bindungstasche der Kinasedomäne zu halten.[1]
-
Wasserstoffbrückenbindungen: Spezifische funktionelle Gruppen an den Substituenten des Pyrrolrings bilden entscheidende Wasserstoffbrückenbindungen mit den Aminosäureresten im Scharnierbereich der Kinase und verankern das Molekül im aktiven Zentrum.
-
Hydrophobe Wechselwirkungen: Die verschiedenen Substituenten am Pyrrolkern nehmen hydrophobe Taschen innerhalb der Kinasedomäne ein und tragen zur Bindungsaffinität und Selektivität bei.[18]
Immunsuppressiva: Modulation der Immunantwort
Pyrrol-haltige Verbindungen spielen auch eine Rolle bei der Immunsuppression, die für die Verhinderung der Abstoßung von Organtransplantaten und die Behandlung von Autoimmunerkrankungen von entscheidender Bedeutung ist.
Wirkmechanismus
Obwohl nicht alle Immunsuppressiva einen Pyrrolring enthalten, sind einige wichtige Wirkstoffe strukturell mit Pyrrol-Vorläufern verwandt. Der Wirkmechanismus dieser Wirkstoffe ist vielfältig, aber viele stören die Signalwege, die für die Aktivierung und Proliferation von T-Zellen, einer Schlüsselkomponente der adaptiven Immunantwort, erforderlich sind.[23] Beispielsweise können sie auf Transkriptionsfaktoren oder Enzyme abzielen, die an der Produktion von Zytokinen beteiligt sind, die für die Immunzellkommunikation und -funktion unerlässlich sind.
Wichtige synthetische Methoden zur Herstellung von Pyrrol-haltigen Verbindungen
Die Vielseitigkeit des Pyrrolrings in der medizinischen Chemie wird durch die Verfügbarkeit robuster synthetischer Methoden zu seiner Herstellung ergänzt.
Paal-Knorr-Pyrrolsynthese
Die Paal-Knorr-Synthese ist eine weit verbreitete Methode zur Herstellung von substituierten Pyrrolen durch die Kondensation einer 1,4-Dicarbonylverbindung mit einem primären Amin oder Ammoniak, typischerweise unter neutralen oder leicht sauren Bedingungen.[7][8][24]
Allgemeines experimentelles Protokoll: Mikrowellen-unterstützte Paal-Knorr-Synthese [8]
-
Reaktanten:
-
1,4-Diketon (1 Äquiv.)
-
Primäres Amin (3 Äquiv.)
-
Eisessig
-
-
Lösungsmittel: Ethanol
-
Verfahren: a. Geben Sie eine Lösung des 1,4-Diketons in Ethanol in ein Mikrowellen-Röhrchen. b. Fügen Sie Eisessig und das primäre Amin hinzu. c. Verschließen Sie das Röhrchen und bestrahlen Sie die Reaktionsmischung im Mikrowellenreaktor bei 80 °C. d. Überwachen Sie den Fortschritt der Reaktion mittels DC. e. Lassen Sie die Reaktionsmischung nach Abschluss auf Raumtemperatur abkühlen und arbeiten Sie sie auf, um das Pyrrolprodukt zu isolieren.
Hantzsch-Pyrrolsynthese
Die Hantzsch-Synthese ist eine weitere klassische Methode zur Herstellung von Pyrrolen, bei der β-Ketoester, α-Halogenketone und Ammoniak oder primäre Amine umgesetzt werden.[25][26]
Allgemeiner Reaktionsmechanismus [25]
-
Das Amin greift den β-Kohlenstoff des β-Ketoesters an und bildet ein Enamin-Zwischenprodukt.
-
Das Enamin greift dann den Carbonylkohlenstoff des α-Halogenketons an.
-
Nach dem Verlust von Wasser bildet sich ein Imin.
-
Ein intramolekularer nukleophiler Angriff führt zur Bildung des fünfgliedrigen Rings.
-
Die Eliminierung eines Wasserstoffatoms und die Umlagerung der π-Bindungen ergeben das aromatische Pyrrolprodukt.
Schlussfolgerung und Zukunftsperspektiven
Der Pyrrolkern ist nach wie vor ein Eckpfeiler in der modernen Arzneimittelentwicklung und bietet ein vielseitiges und privilegiertes Gerüst für die Gestaltung von Wirkstoffen, die auf eine Vielzahl von Krankheiten abzielen. Das Verständnis der nuancierten Struktur-Wirkungs-Beziehungen und der zugrunde liegenden Wirkmechanismen von Pyrrol-haltigen Verbindungen ist für die Entwicklung neuer und verbesserter Therapeutika von entscheidender Bedeutung. Zukünftige Forschungsrichtungen werden sich wahrscheinlich auf die Entwicklung neuartiger synthetischer Methoden zur Erzeugung komplexerer und vielfältigerer Pyrrol-Bibliotheken, die Untersuchung neuer biologischer Ziele für Pyrrol-basierte Wirkstoffe und die Optimierung der pharmakokinetischen und pharmakodynamischen Eigenschaften bestehender Medikamente konzentrieren, um die Wirksamkeit zu verbessern und Nebenwirkungen zu reduzieren. Die anhaltende Erforschung dieses bemerkenswerten Heterocyclus verspricht, auch in den kommenden Jahren zu bedeutenden Fortschritten in der medizinischen Chemie zu führen.
Referenzen
-
Benchchem. (2025). Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes. Benchchem.
-
Benchchem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. Benchchem.
-
PubMed. (n.d.). Design and synthesis of hepatoselective, pyrrole-based HMG-CoA reductase inhibitors. PubMed.
-
Wikipedia. (2023). Mevalonate pathway. Wikipedia.
-
Wikipedia. (2023). Hantzsch pyrrole synthesis. Wikipedia.
-
Benchchem. (2025). An In-Depth Technical Guide to the Synthesis of Atorvastatin Ethyl Ester. Benchchem.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
-
Grokipedia. (n.d.). Hantzsch pyrrole synthesis. Grokipedia.
-
ResearchGate. (n.d.). VEGF/VEGFR downstream signaling pathways and sites of actions of... | Download Scientific Diagram. ResearchGate.
-
Scribd. (n.d.). The Hantzsch Pyrrole Synthesis | PDF | Chemistry. Scribd.
-
N/A. (n.d.). Hantzsch Pyrrole Synthesis.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal.
-
ClinPGx. (n.d.). VEGF Signaling Pathway. ClinPGx.
-
Biomolecules & Therapeutics. (n.d.). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics.
-
ResearchGate. (n.d.). Schematic representation of how the VEGF-A signaling pathway is linked.... ResearchGate.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
-
PubMed. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed.
-
NIH. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. NIH.
-
ResearchGate. (n.d.). Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). ResearchGate.
-
ResearchGate. (n.d.). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure‐Activity Relationship | Request PDF. ResearchGate.
-
Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Alfa Chemistry.
-
ResearchGate. (2025). Biocatalytic synthesis of atorvastatin intermediates. ResearchGate.
-
ResearchGate. (n.d.). The VEGF signaling pathway. The Vascular endothelial growth factor... | Download Scientific Diagram. ResearchGate.
-
Medicine LibreTexts. (2021). 6.1: Cholesterol synthesis. Medicine LibreTexts.
-
ResearchGate. (n.d.). Diagram of the mevalonate pathway, the first stage in the biosynthesis of cholesterol. ResearchGate.
-
Atlantis Press. (n.d.). The synthesis of atorvastatin intermediates Yuanjun Huang1, a, Ting Liu2, b. Atlantis Press.
-
ResearchGate. (n.d.). Structures of pyrrole with different types of anticancer activity and cancer growth inhibitors. ResearchGate.
-
ResearchGate. (n.d.). Fig. (2(b)). Schematic Diagram of COX-1 and COX-2. ResearchGate.
-
MDPI. (n.d.). An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia. MDPI.
-
BOC Sciences. (n.d.). VEGF Inhibitors-VEGF Signaling Pathway. BOC Sciences.
-
PubMed Central. (n.d.). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. PubMed Central.
-
ResearchGate. (n.d.). Inhibition of cyclooxygenase-1 (COX 1) and COX 2, showing the.... ResearchGate.
-
PubMed. (2018). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. PubMed.
-
PMC - NIH. (n.d.). Predictive Modeling of HMG-CoA Reductase Inhibitory Activity and Design of New HMG-CoA Reductase Inhibitors. PMC - NIH.
-
Wikipedia. (2023). HMG-CoA reductase. Wikipedia.
-
NCBI Bookshelf. (n.d.). COX Inhibitors - StatPearls. NCBI Bookshelf.
-
Wikipedia. (2023). Cyclooxygenase. Wikipedia.
-
PubMed Central. (n.d.). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central.
-
MDPI. (n.d.). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. MDPI.
-
MedChemExpress. (n.d.). Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors PMID: 18155906. MedChemExpress.
-
NIH. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. NIH.
-
PubMed. (n.d.). The effect of immunosuppressants and adoptive transfer in monocrotaline pyrrole pneumotoxicity. PubMed.
-
ResearchGate. (n.d.). NSAIDS containing pyrroles moiety. | Download Scientific Diagram. ResearchGate.
-
ResearchGate. (n.d.). Pyrroles and Indoles derivatives as NSAIDs 37,38 their mechanism of.... ResearchGate.
-
ResearchGate. (n.d.). Lead optimization and structure-activity relationships of HMG-CoA.... ResearchGate.
-
YouTube. (2023). Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. YouTube.
-
PubMed - NIH. (n.d.). Immunosuppressants: cellular and molecular mechanisms of action. PubMed - NIH.
Sources
- 1. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 5. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Predictive Modeling of HMG-CoA Reductase Inhibitory Activity and Design of New HMG-CoA Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins | MDPI [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ClinPGx [clinpgx.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Immunosuppressants: cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 25. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 26. grokipedia.com [grokipedia.com]
Whitepaper: Strategic Discovery and Optimization of Novel Heterocyclic Compounds for Modern Drug Development
Foreword: The Centrality of Heterocycles in Modern Medicine
Heterocyclic compounds form the bedrock of medicinal chemistry. These cyclic structures, containing at least one heteroatom such as nitrogen, oxygen, or sulfur, are not merely architectural curiosities; they are the functional core of a vast majority of therapeutic agents.[1] Statistics reveal that over 85% of all biologically active chemical compounds feature a heterocyclic component, a testament to their unparalleled versatility. From the life-saving β-lactam ring in penicillin to the quinoline core of anti-malarial drugs and the complex fused systems in anti-cancer agents, heterocycles provide the essential scaffolds that enable precise interactions with biological targets like enzymes, receptors, and nucleic acids.[1][2][3] Their unique ability to present functional groups in well-defined three-dimensional space, coupled with their capacity to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability, makes them indispensable in the design of effective and safe medicines.[1][4]
This guide eschews a conventional, linear narrative. Instead, it is structured to mirror the dynamic and iterative nature of modern drug discovery. We will journey through the core pillars of the process: the foundational design and synthesis of diverse chemical libraries, the high-throughput identification of bioactive "hits," and the intricate, multi-parameter optimization required to transform a promising hit into a viable drug candidate. This document is intended for researchers and drug development professionals, providing not just protocols, but the strategic rationale that underpins them.
Part 1: The Genesis — Library Design and Synthesis Strategies
The success of any drug discovery campaign is fundamentally limited by the quality and diversity of the chemical matter screened. The initial phase is therefore dedicated to the thoughtful construction of heterocyclic compound libraries, moving beyond sheer numbers to embrace structural novelty and "drug-like" chemical space.
Modern Synthetic Methodologies: Expanding Chemical Space
Advances in synthetic organic chemistry are continuously pushing the boundaries of what is possible, allowing for the rapid construction of complex and diverse heterocyclic scaffolds.[5] While classical methods remain important, several modern strategies have become central to building high-quality screening libraries:
-
Diversity-Oriented Synthesis (DOS): DOS is a powerful strategy that aims to efficiently generate libraries of structurally diverse small molecules from a common starting material.[6] Unlike target-oriented synthesis, which focuses on a single product, DOS explores multiple reaction pathways to populate chemical space broadly, increasing the probability of discovering novel bioactive scaffolds.[7][8] This approach is particularly effective for creating sp3-enriched fragments, which offer greater three-dimensionality compared to traditional flat, aromatic systems.[8]
-
Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot reactions where three or more reactants combine to form a single product that incorporates substantial parts of all starting materials.[3] This atom- and step-economy makes MCRs ideal for rapidly building molecular complexity and generating large libraries of compounds, such as the medicinally important pyridine and pyrimidine derivatives.[3][5]
-
C-H Activation and Photoredox Chemistry: These cutting-edge techniques allow for the direct functionalization of carbon-hydrogen bonds, which were previously considered unreactive.[5][9] This enables the modification of core heterocyclic scaffolds in novel ways, providing access to previously unreachable chemical space and facilitating the late-stage diversification of lead compounds.[5]
In Silico Design: Blueprint for Discovery
Before a single reaction is run, computational chemistry provides the blueprint for library design.[3] These in silico methods rationalize the synthetic effort, focusing resources on molecules with the highest probability of success.
-
Virtual Screening (VS): VS is a computational technique used to search large libraries of virtual compounds to identify structures that are most likely to bind to a drug target.[10][11] By simulating the docking of millions of virtual heterocyclic compounds into the active site of a target protein, VS can prioritize a smaller, more manageable set of compounds for synthesis and biological testing, dramatically improving efficiency.
-
De Novo Drug Design: This method uses computational algorithms to generate entirely new molecular structures from atomic building blocks, tailored to fit the constraints of a target's binding site.[10][11] It is a powerful tool for exploring novel chemical space and designing compounds with unique scaffolds that are not present in existing libraries.
-
Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. By creating a 3D pharmacophore model based on known active ligands, researchers can search databases for novel heterocyclic scaffolds that match this spatial arrangement of features, a key strategy in scaffold hopping.[12]
Part 2: The Hunt — High-Fidelity Screening and Hit Identification
With a well-designed library in hand, the next stage is to systematically screen for compounds that interact with the biological target of interest. The goal is to identify "hits"—compounds that display the desired activity in a primary assay.
High-Throughput Screening (HTS)
HTS is an automated process that allows for the rapid testing of hundreds of thousands to millions of compounds against a specific biological target.[13][14] The process is a cornerstone of modern drug discovery, enabling the efficient interrogation of large and diverse chemical libraries.[14][15]
This protocol describes a standard luminescence-based assay to screen for compounds that inhibit the proliferation of a cancer cell line.
-
Cell Plating: Using an automated liquid handler, dispense 50 µL of cell suspension (e.g., A549 lung cancer cells at 2 x 10^4 cells/mL) into each well of a 384-well white, clear-bottom microplate.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell adherence.
-
Compound Addition:
-
Prepare compound source plates by diluting the heterocyclic library in DMSO to a concentration of 1 mM.
-
Using an acoustic liquid handler, transfer 100 nL of compound from the source plates to the assay plates.
-
Controls (Self-Validation): On each plate, include wells with 100 nL of DMSO only (negative/vehicle control) and wells with a known cytotoxic agent like Staurosporine at 10 µM (positive control).
-
-
Incubation: Return the assay plates to the incubator for 72 hours.
-
Assay Readout:
-
Equilibrate the plates and the assay reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add 25 µL of the reagent to each well using a multi-drop dispenser. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).
-
Data Analysis:
-
Normalize the data using the controls: Calculate percent inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)).
-
A "hit" is typically defined as a compound exhibiting inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Figure 1: A typical High-Throughput Screening (HTS) workflow.
Fragment-Based Drug Discovery (FBDD)
FBDD is an alternative approach that screens libraries of very small molecules, or "fragments" (typically <300 Da), against a protein target.[16] While these fragments bind with low affinity, their binding is often highly efficient in terms of ligand-to-atom interactions. The key advantage of FBDD is that it allows for a more efficient exploration of chemical space.[17] Once a binding fragment is identified (often via biophysical methods like X-ray crystallography), it serves as a starting point for synthetic elaboration, where chemists "grow" the fragment into a more potent, lead-like molecule.[18][19] This method is particularly powerful for tackling challenging targets.
Part 3: The Ascent — From Hit to Preclinical Candidate
Identifying a hit is a crucial first step, but it marks the beginning of the most resource-intensive phase: lead optimization. The goal is to iteratively modify the hit structure to enhance potency, selectivity, and drug-like properties.
Structure-Activity Relationship (SAR) Studies
SAR is the process of correlating changes in a compound's chemical structure with its effects on biological activity.[20][21] It is the core iterative engine of medicinal chemistry. By systematically synthesizing and testing analogues of a hit compound, chemists build a detailed understanding of which parts of the molecule are essential for activity and which can be modified to improve other properties.[21][22][23] For example, SAR studies might reveal that adding a pyridine ring improves metabolic stability or that a specific substituent is crucial for binding affinity.[24]
Figure 2: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Scaffold Hopping: Navigating Chemical Space for Better Properties
Sometimes, the initial heterocyclic scaffold of a hit molecule, despite showing activity, may possess inherent liabilities such as toxicity, poor metabolic stability, or existing intellectual property. Scaffold hopping is a strategy used to replace the core structure of the molecule with a chemically different one while retaining the key pharmacophoric features responsible for biological activity.[12][25][26] This can lead to the discovery of novel compound series with significantly improved drug-like properties.[27] For example, replacing a metabolically labile imidazopyridine ring with a more stable 1,2,4-triazolopyridine can lead to improved pharmacokinetic profiles.
ADMET Profiling: Ensuring a Viable Candidate
A potent compound is useless if it cannot reach its target in the body or if it is toxic. Therefore, the optimization of pharmacokinetic properties and safety—collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)—is conducted in parallel with potency optimization.[28][29] Early assessment of these properties is critical to avoid costly failures in later stages of development.[30]
| Parameter | Significance | General Goal for Oral Drugs |
| Aqueous Solubility | Affects absorption from the GI tract. | > 50 µM |
| Permeability (e.g., Caco-2) | Predicts absorption across the gut wall. | Papp > 10 x 10⁻⁶ cm/s |
| Metabolic Stability (Microsomes) | Predicts how quickly the compound is cleared by the liver. | t₁/₂ > 30 min |
| CYP450 Inhibition | Risk of drug-drug interactions. | IC₅₀ > 10 µM |
| hERG Inhibition | Risk of cardiac toxicity. | IC₅₀ > 10 µM |
| Hepatotoxicity | Risk of liver damage. | Low toxicity in cell-based assays |
| AMES Test | Predicts mutagenic potential (cancer risk). | Negative |
Table 1: Key ADMET parameters and their importance in drug development.
Part 4: The Integrated Future of Heterocyclic Drug Discovery
The discovery of novel heterocyclic drugs is an increasingly integrated and interdisciplinary endeavor. The linear progression from synthesis to screening to optimization is being replaced by a more holistic model where computational design, automated synthesis, high-content screening, and early ADMET profiling are interwoven.[31]
Looking forward, the fusion of artificial intelligence and machine learning with medicinal chemistry is set to revolutionize the field.[9] These technologies can predict synthetic routes, analyze complex SAR data, and even design novel heterocyclic scaffolds with optimized multi-parameter profiles, accelerating the discovery of the next generation of medicines.[9][32] The continued development of innovative synthetic methodologies will be crucial to realize these designs, providing access to new and complex heterocyclic systems that will serve as the foundation for future therapies.[5][9]
References
- A Review on Medicinally Important Heterocyclic Compounds. (2022-04-28). Bentham Open.
- Taylor, A. P., Robinson, R. P., Fobian, Y. M., Blakemore, D. C., Jones, L. H., & Fadeyi, O. (2016). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 28.
- Khot, S., Khamkar, S., Kamble, S., Khamkar, T., & Shete, S. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.
- MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. (2025-12-23). World Journal of Advanced Research and Reviews.
- Various Authors. (n.d.). Heterocycles in Medicinal Chemistry. Molecules.
- Review on- Importance of Heterocycles in medicinal field. (n.d.). IJSDR.
- Mahmoud, A. R. (2025-10-05). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate.
- Classification of Scaffold Hopping Approaches. (n.d.). Current Pharmaceutical Design.
- Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents. (2021-04-26). RSC Advances.
- Diversity-orientated synthesis of macrocyclic heterocycles using a double SNAr approach. (2021-06-25). Organic & Biomolecular Chemistry.
- Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2017-01-05). European Journal of Medicinal Chemistry.
- Diversity-Oriented Approaches to Polycycles and Heterocycles via Enyne Metathesis and Diels–Alder Reaction as Key Steps. (n.d.). Accounts of Chemical Research.
- Key heterocyclic moieties for the next five years of drug discovery and development. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Gavate, D. P., Badgujar, V. L., Jain, C. V., Pingale, P. S., & Patil, V. B. (2024-07-20). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. International Journal of Creative Research Thoughts.
- Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. (n.d.). Vanderbilt University.
- Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024-08-31). MDPI.
- High-Throughput Screening (HTS) for Drug Discovery. (n.d.). Thermo Fisher Scientific.
- Scaffold Hopping in Drug Discovery. (n.d.). NIPER S.A.S. Nagar.
- Scaffold hopping. (2024-05-27). Drug Discovery Today: Technologies.
- Structure-Activity Relationship Studies in Organic Drug Development. (2025-10-26). ResearchGate.
- Scaffold hopping in drug development ppt. (n.d.). Slideshare.
- IN SILICO METHODS FOR DRUG DESIGNING AND DRUG DISCOVERY. (2023-03-26). World Journal of Pharmaceutical and Medical Research.
- Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators. (n.d.). PubMed.
- Application of Scaffold Hopping in Drug Discovery. (n.d.). PharmaBlock.
- Structure–activity relationship (SAR) of different heterocyclic compounds. (n.d.). ResearchGate.
- Computational Methods Applied to Rational Drug Design. (n.d.). Bentham Science.
- Diversity-Oriented Synthesis Yields a Novel Lead for the Treatment of Malaria. (n.d.). ACS Medicinal Chemistry Letters.
- Strategies in synthetic design and structure–activity relationship studies of novel heterocyclic scaffolds as aldose reductase‐2 inhibitors. (n.d.). ResearchGate.
- Structure-activity relationship (SAR). (n.d.). GARDP Revive.
- Fragment-Based Drug Discovery. (n.d.). Cambridge Healthtech Institute.
- Fragment-based drug discovery: opportunities for organic synthesis. (2020-12-24). RSC Medicinal Chemistry.
- Pharmacokinetic and ADMET parameters of synthesized compounds. (n.d.). ResearchGate.
- Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). (2025-08-06). ResearchGate.
- Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves. (n.d.). Heliyon.
- Decomposition of Small Molecules for Fragment-Based Drug Design. (2023-05-24). Biophysica.
- ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2025-12-25). ResearchGate.
- The Evolving Landscape of Heterocycles in Drugs and Drug Candidates. (2025-08-10). ResearchGate.
- Pharmacokinetic and ADMET parameters of synthesized compounds. (n.d.). ResearchGate.
- Fragment-based drug discovery: opportunities for organic synthesis. (n.d.). RSC Publishing.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Medicinal Chemistry.
- FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (n.d.). Bioorganic & Medicinal Chemistry.
- High Throughput Screening (HTS) Techniques: Applications in Chemical Biology. (n.d.). ResearchGate.
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025-05-03). LinkedIn.
- A brief review of high throughput screening in drug discovery process. (n.d.). GSC Biological and Pharmaceutical Sciences.
- KU-HTS Compound Libraries. (n.d.). University of Kansas High Throughput Screening Laboratory.
- In Silico Drug Design Methods. (2021-09-08). AZoLifeSciences.
- Computational Methods Applied to Rational Drug Design. (2016-04-26). Current Computer-Aided Drug Design.
Sources
- 1. amresearchjournal.com [amresearchjournal.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversity-Oriented Approaches to Polycycles and Heterocycles via Enyne Metathesis and Diels–Alder Reaction as Key Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery | Broad Institute [broadinstitute.org]
- 9. tandfonline.com [tandfonline.com]
- 10. wjpmr.com [wjpmr.com]
- 11. Computational Methods Applied to Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elearning.uniroma1.it [elearning.uniroma1.it]
- 13. researchgate.net [researchgate.net]
- 14. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 15. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. exactelabs.com [exactelabs.com]
- 17. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 18. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 22. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Scaffold hopping in drug development ppt | PPTX [slideshare.net]
- 27. img01.pharmablock.com [img01.pharmablock.com]
- 28. Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. ijprajournal.com [ijprajournal.com]
Structural Analysis of 1- and 2-Substituted Indazoles: A Guide to Unambiguous Isomer Differentiation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful therapeutic agents.[1] The inherent asymmetry of the indazole nucleus means that substitution at one of the pyrazole nitrogens generates two distinct regioisomers: N-1 and N-2 substituted indazoles. This isomerism is not a trivial structural footnote; it profoundly dictates the molecule's three-dimensional geometry, physicochemical properties, and ultimately, its pharmacological activity.[2][3] Consequently, the ability to unambiguously determine and differentiate between these two isomeric forms is a critical, non-negotiable step in the drug discovery and development pipeline. This guide provides a comprehensive, field-proven framework for the structural elucidation of 1- and 2-substituted indazoles, integrating spectroscopic and crystallographic techniques with computational validation. It is designed to move beyond mere procedural descriptions to explain the causal logic behind experimental choices, empowering researchers to design robust, self-validating analytical workflows.
The Foundational Challenge: The Causality of Indazole Isomerism
Indazole's core structure is a bicyclic heteroaromatic system where a benzene ring is fused to a pyrazole ring.[4][5] The parent molecule exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. Through extensive experimental and theoretical investigation, it is well-established that the 1H-tautomer is the more thermodynamically stable form and, therefore, the predominant species.[4][6][7]
However, during synthesis, particularly in N-alkylation or N-arylation reactions, the situation becomes complex. These reactions can, and often do, yield a mixture of both N-1 and N-2 substituted products.[2][8] The ratio of these isomers is governed by a delicate interplay of factors including the reaction conditions (solvent, base, temperature), as well as the steric and electronic nature of the substituents.[8]
-
1-Substituted Isomers: Often the thermodynamically favored product, resulting from reactions under equilibrium control.
-
2-Substituted Isomers: Can be the kinetically favored product, forming faster under certain conditions.[8]
This synthetic reality necessitates a rigorous and definitive analytical strategy. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and the potential abandonment of promising drug candidates.
The Analytical Cornerstone: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary and most indispensable tool for differentiating between 1- and 2-substituted indazole isomers in solution.[9][10] Its power lies in its sensitivity to the local electronic environment of each nucleus. The position of the substituent on the nitrogen atom creates a unique and predictable electronic fingerprint across the entire indazole core.
Expertise in Action: Key Diagnostic NMR Signatures
The unambiguous assignment of N-1 versus N-2 substitution relies on observing a consistent pattern of chemical shift differences, particularly in the ¹H and ¹³C NMR spectra.[9]
¹H NMR Spectroscopy: The proton chemical shifts are highly diagnostic. When comparing a pair of 1- and 2-substituted isomers:
-
H-3 Proton: This is often the most telling signal. The H-3 proton in a 2-substituted indazole is typically more deshielded (appears at a higher chemical shift, further downfield) than in the corresponding 1-substituted isomer.[3]
-
H-7 Proton: The resonance of the H-7 proton in N-2 isomers frequently appears at a higher frequency (downfield) due to a deshielding effect from the lone pair of electrons on the adjacent N-1 atom.[9]
-
Other Aromatic Protons (H-4, H-5, H-6): These protons in N-2 isomers tend to appear at a lower frequency (upfield) compared to their N-1 counterparts.[9]
¹³C NMR Spectroscopy: Carbon NMR provides a complementary and often definitive dataset for assignment.[9]
-
C-3 and C-7a Carbons: The chemical shifts of these two carbons in the pyrazole ring are particularly sensitive to the substitution pattern and serve as excellent diagnostic markers. In 2-substituted isomers, the C-3 signal is typically found at a lower chemical shift (shielded) compared to the N-1 isomer.[11]
Data-Driven Trustworthiness: A Comparative Analysis
The following table summarizes the characteristic chemical shift differences observed between a representative pair of 1- and 2-substituted indazole derivatives. This comparative data forms a self-validating system: a structural assignment is considered trustworthy only when the experimental data consistently matches the established pattern for one of the isomeric forms.
| Nucleus | 1-Substituted Indazole (Typical δ, ppm) | 2-Substituted Indazole (Typical δ, ppm) | Key Diagnostic Difference |
| H-3 | ~8.10 (s) | ~8.40 (s) | More deshielded in the 2-isomer.[3] |
| H-7 | ~7.76 (d) | ~7.85 (d) | More deshielded in the 2-isomer.[9] |
| H-4 | ~7.51 (d) | ~7.70 (d) | Slight variations observed.[3] |
| C-3 | ~135 ppm | ~123 ppm | More shielded in the 2-isomer.[11] |
| C-7a | ~140 ppm | ~148 ppm | Varies significantly with substitution. |
Note: Exact chemical shifts are dependent on the specific substituent and solvent used. The key is the relative difference between the two isomers.
Advanced Validation: 2D NMR Techniques
For complex structures or when 1D spectra are ambiguous, two-dimensional NMR experiments provide definitive proof.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful technique for this application. An HMBC experiment will show a correlation between the protons on the substituent (e.g., the N-CH₂) and the carbon atoms of the indazole ring two or three bonds away.
-
For a 1-substituted isomer: A clear correlation will be observed from the substituent's protons to both C-3 and C-7a.
-
For a 2-substituted isomer: A correlation will be observed from the substituent's protons to C-3, but not to C-7a. This lack of correlation is as informative as its presence.
-
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the indazole derivative.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock, tune, and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate signal-to-noise and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Common experiments include DEPTQ or APT to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (if necessary): Set up and run gHMBC and gHSQC experiments to establish key correlations for unambiguous assignment.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.
The Gold Standard: Single-Crystal X-Ray Crystallography
While NMR provides powerful evidence for structure in solution, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of structure in the solid state.[9][12] It provides a precise three-dimensional map of atomic positions, bond lengths, and bond angles, leaving no ambiguity about the connectivity and isomeric form of the molecule.
Causality of Use: When is Crystallography Necessary?
-
Novel Scaffolds: When working with a new class of indazole derivatives where NMR patterns are not yet established.
-
Ambiguous Data: If NMR data is inconclusive or contradictory.
-
Publication Standard: For high-impact publications, a crystal structure is often considered the definitive proof of a novel compound's structure.
-
Drug Development: To understand solid-state packing, polymorphism, and the precise conformation for computational modeling and docking studies.
The primary prerequisite and main challenge of this technique is the need to grow a single, high-quality crystal suitable for diffraction.[13]
Experimental Workflow: From Powder to Structure
The process of obtaining a crystal structure is a self-validating workflow, culminating in a refined structural model with quantifiable quality metrics.
Protocol: Generalized Single-Crystal X-Ray Diffraction
-
Crystallization: Grow single crystals of the indazole derivative. This is a critical step requiring screening of various solvents and techniques (e.g., slow evaporation, vapor diffusion).[13]
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[14]
-
Structure Solution: Process the diffraction data to determine the unit cell and space group. Solve the phase problem using direct or Patterson methods to obtain an initial electron density map.[13]
-
Structure Refinement: Refine the atomic positions and thermal parameters against the experimental data to improve the model and achieve the best possible fit.
-
Validation: The final refined structure is validated using metrics like R-factor and goodness-of-fit. The result is typically reported in a standard Crystallographic Information File (CIF).
A Predictive and Corroborative Tool: Computational Methods
Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful independent method to corroborate experimental findings.
-
Energetic Prediction: Calculations can determine the relative thermodynamic stability of the 1- and 2-substituted isomers. In most cases, these calculations will confirm that the N-1 isomer is energetically more favorable, aligning with experimental observations.[11]
-
NMR Shielding Calculations: Using methods like GIAO (Gauge-Invariant Atomic Orbital), it is possible to predict the ¹H and ¹³C NMR chemical shifts for a proposed structure.[11] Comparing these calculated shifts to the experimental values provides a strong quantitative argument for one isomer over the other. A high correlation between the calculated spectrum for the N-1 isomer and the experimental spectrum validates that assignment.
Integrated Strategy for Unambiguous Structural Elucidation
A robust and efficient investigation relies on an integrated approach. The following workflow illustrates the logical progression from synthesis to definitive structural assignment, ensuring both accuracy and efficient use of resources.
Conclusion
The structural analysis of 1- and 2-substituted indazoles is a critical task in medicinal chemistry where precision is paramount. A multi-faceted approach, led by the detailed diagnostic power of NMR spectroscopy, is the most reliable strategy. Advanced 2D NMR techniques like HMBC provide near-definitive assignments in solution. When absolute certainty is required, particularly for novel chemical matter or for resolving ambiguity, single-crystal X-ray crystallography serves as the ultimate arbiter of structure. These experimental techniques, when further supported by the predictive power of computational methods, create a robust, self-validating system that ensures the scientific integrity of the research and provides a solid foundation for successful drug development.
References
-
Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. Available from: [Link]
-
Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. Available from: [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available from: [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. Available from: [Link]
-
Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. Available from: [Link]
-
Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075–9086. Available from: [Link]
-
Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). ResearchGate. Available from: [Link]
-
Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules, 11(11), 867-89. Available from: [Link]
-
Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Semantic Scholar. Available from: [Link]
-
Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. OUCI. Available from: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available from: [Link]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available from: [Link]
-
Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. Available from: [Link]
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. Available from: [Link]
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. ResearchGate. Available from: [Link]
-
Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. Available from: [Link]
-
(Open Access) Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. (2006). SciSpace. Available from: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available from: [Link]
-
1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... ResearchGate. Available from: [Link]
-
Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. ResearchGate. Available from: [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5196-5205. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Characterizing 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole in Kinase Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole, a heterocyclic compound featuring privileged scaffolds for kinase inhibition, in a variety of kinase assay formats. We delve into the scientific rationale behind experimental design, from initial screening and potency determination to selectivity profiling and mechanism of action studies. Detailed, field-proven protocols for biochemical and cellular assays are provided to ensure robust and reproducible characterization of this and other novel small molecule inhibitors.
Introduction: The Rationale for Investigating Indazole-Pyrrole Scaffolds
Protein kinases are a critical class of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] Consequently, they have become one of the most important families of drug targets.[2][3] The compound this compound belongs to a chemical class containing indazole and pyrrole motifs. The indazole nucleus, a bicyclic structure composed of a pyrazole and a benzene ring, is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of pharmacologically active compounds, including numerous approved kinase inhibitors like Pazopanib.[4][5] This structural motif is adept at forming key interactions within the ATP-binding pocket of kinases.
The successful development of a kinase inhibitor requires a multi-step process that begins with evaluating its activity, potency, and selectivity using biochemical assays.[6] This guide provides the foundational principles and actionable protocols to systematically evaluate this compound as a potential kinase inhibitor.
Foundational Principles: Selecting the Appropriate Kinase Assay
The choice of assay technology is a critical first step and depends on the research goal, be it high-throughput screening, lead optimization, or in-depth mechanistic studies.[7] Kinase assays fundamentally measure the transfer of a phosphate group from ATP to a substrate, and this event can be detected in several ways.[8]
-
Radiometric Assays: Long considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a peptide or protein substrate.[9][10][11] Their key advantage is universality and high sensitivity, as they are not prone to interference from compound autofluorescence or light scattering.[10][11]
-
Fluorescence-Based Assays: These methods offer a non-radioactive alternative and are well-suited for high-throughput screening (HTS).[9][12] They include techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which detect the phosphorylation event through changes in the properties of a fluorescently labeled substrate.[9][13]
-
Luminescence-Based Assays: Platforms like ADP-Glo™ or Kinase-Glo® measure kinase activity by quantifying the amount of ADP produced or the amount of ATP consumed, respectively.[14][15] The conversion of ADP to ATP, which is then used by luciferase to generate light, provides a highly sensitive and robust readout.[14][15]
-
Label-Free Assays: Technologies such as mass spectrometry and electrochemical biosensors offer the advantage of measuring kinase activity without modified substrates or antibodies.[16][17] These methods provide direct measurement of the phosphorylated product, offering high accuracy and utility in confirming hits from primary screens.[17]
Caption: Decision workflow for selecting an appropriate kinase assay format.
Experimental Design: A Step-by-Step Characterization Workflow
A systematic approach is essential to build a comprehensive profile of a novel inhibitor. This workflow progresses from broad screening to detailed biochemical and cellular characterization.
Caption: A systematic workflow for kinase inhibitor characterization.
Initial Assessment: Kinase Selectivity Profiling
The first step is to understand the compound's spectrum of activity across the human kinome.[6] Screening against a large, representative panel of kinases at a single, high concentration (e.g., 1-10 µM) provides an initial landscape of potential targets and off-targets.[2] This is crucial for identifying potential sources of toxicity and for guiding lead optimization efforts.[6][18]
Data Presentation: Hypothetical Kinase Profile
| Kinase Target | % Inhibition @ 10 µM |
| CDK9/CycT1 | 95% |
| PIM1 | 88% |
| DYRK1A | 81% |
| GSK3B | 45% |
| SRC | 15% |
| EGFR | 8% |
This table illustrates how data from an initial selectivity screen might look, highlighting primary targets for further investigation.
Potency Determination: The IC50 Value
Once primary hits are identified, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50).[6] This involves a dose-response experiment where the kinase reaction is performed with a range of inhibitor concentrations. The resulting data are fitted to a sigmoidal curve to calculate the IC50 value.[19] It is critical to understand that the IC50 is an operational parameter dependent on assay conditions, particularly the ATP concentration.[11]
Mechanism of Action (MoA) Studies
To understand how the inhibitor interacts with the kinase, it's important to determine its mechanism of action. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[6] This can be investigated by measuring the inhibitor's IC50 value at different ATP concentrations.
-
ATP-Competitive Inhibitor: The apparent IC50 value will increase as the ATP concentration increases.
-
Non-Competitive Inhibitor: The IC50 value will remain unchanged regardless of the ATP concentration.
-
Uncompetitive Inhibitor: The IC50 value will decrease as the ATP concentration increases.
For robust MoA studies, it is recommended to perform these assays at an ATP concentration close to the Michaelis-Menten constant (Km) of the kinase for ATP.[11]
Bridging to Biology: Cellular Assays
A potent inhibitor in a biochemical assay may not be effective in a cellular context due to poor membrane permeability, metabolic instability, or cellular efflux.[20][21] Therefore, it is essential to validate inhibitor activity in intact cells.[21]
-
Target Engagement: A Western blot can be used to assess the phosphorylation status of a known downstream substrate of the target kinase.[20] A reduction in substrate phosphorylation in inhibitor-treated cells confirms that the compound is engaging its target.
-
Cellular Potency: Assays that measure a biological outcome, such as cell proliferation or apoptosis, can determine the inhibitor's potency in a physiologically relevant setting.[21]
Protocol: Radiometric Kinase Assay for IC50 Determination
This protocol details the use of the robust and sensitive radiometric filter binding assay to determine the IC50 value of this compound against a target kinase.[22][23] This method directly measures the transfer of ³²P from [γ-³²P]ATP to a substrate.[23]
Materials and Reagents
-
Kinase: Purified, active recombinant kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
Inhibitor: this compound (CAS: 911305-49-2).[24]
-
ATP: "Cold" (unlabeled) ATP and [γ-³²P]ATP.
-
Assay Buffer: Buffer optimized for the specific kinase (typically contains Tris-HCl, MgCl₂, DTT).
-
Stop Solution: 75 mM Phosphoric Acid.
-
P81 Phosphocellulose Paper: For capturing the phosphorylated substrate.[23]
-
Wash Buffer: 0.75% Phosphoric Acid.
-
Scintillation Fluid & Vials.
-
Scintillation Counter.
Preparation of Solutions
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock in 100% DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 100 nM). This will yield final assay concentrations from 100 µM to 1 nM, assuming a 1:100 dilution into the final reaction.
-
Kinase Reaction Master Mix (on ice): For each 25 µL reaction, prepare a master mix containing:
-
ATP Mix (on ice): Prepare a mix of unlabeled ATP and [γ-³²P]ATP. The final concentration of unlabeled ATP should be at or near the Km for the kinase (e.g., 100 µM).[22] Add 0.5-1.0 µCi of [γ-³²P]ATP per reaction.[22][23]
Assay Procedure
-
Plate Inhibitor: Add 0.25 µL of each inhibitor dilution (from step 4.2.2) and a DMSO-only vehicle control to the wells of a microcentrifuge tube or 96-well plate.[23]
-
Add Kinase/Substrate Mix: Add 20 µL of the Kinase Reaction Master Mix to each well/tube containing the inhibitor. Gently mix and pre-incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 5 µL of the ATP mix to each reaction. Gently mix.
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.[22]
-
Stop Reaction: Add 5 µL of 75 mM phosphoric acid to stop the reaction.[22]
-
Spot onto P81 Paper: Spot 20 µL of each reaction mixture onto pre-labeled squares of P81 phosphocellulose paper.[22]
-
Wash: Wash the P81 papers 3-4 times for 5 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[25] Perform a final wash with acetone to dry the paper.
-
Quantify: Place the dried P81 squares into scintillation vials with scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.
Data Analysis
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO (vehicle) control.
-
Plot the % inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[19]
Troubleshooting & Best Practices
-
Compound Solubility: Poor solubility is a common issue. Ensure the final DMSO concentration in the assay is consistent across all wells and is kept low (typically ≤1%) to avoid impacting enzyme activity. If solubility issues persist, sonication of the stock solution may help.
-
Distinguishing On-Target vs. Off-Target Effects: If a cellular phenotype is observed, it's crucial to confirm it's due to inhibition of the intended target. This can be done by using a structurally unrelated inhibitor for the same target or through rescue experiments with an inhibitor-resistant mutant of the kinase.[20]
-
Biochemical vs. Cellular Potency Discrepancy: A large drop-off in potency from biochemical to cellular assays is common.[20][21] This can be due to poor cell permeability, high protein binding in the cell culture medium, or the high intracellular concentration of ATP (~1-10 mM) outcompeting the inhibitor.[7][20]
-
Assay Controls: Always include proper controls:
-
Vehicle Control (e.g., DMSO): Represents 0% inhibition.
-
No Enzyme Control: To determine background signal.
-
Positive Control Inhibitor: A known inhibitor for the target kinase to validate the assay setup.[6]
-
Conclusion
The systematic application of the principles and protocols outlined in this guide will enable a thorough and robust characterization of this compound or any novel small molecule. By progressing from broad kinome screening to detailed biochemical and cellular assays, researchers can build a comprehensive data package that clearly defines the compound's potency, selectivity, and mechanism of action, providing a solid foundation for further drug development efforts.
References
- Benchchem. (n.d.). Application Notes and Protocols for Radiometric Kinase Assay for hRIO2 Activity.
- AAT Bioquest. (2023, May 24). What are the common methods available to detect kinase activities?
- Benchchem. (n.d.). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
- National Center for Biotechnology Information. (n.d.). A high-throughput radiometric kinase assay. PMC.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- National Center for Biotechnology Information. (n.d.). Fluorescent Peptide Assays For Protein Kinases. PMC.
- MDPI. (n.d.). Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor.
- Reaction Biology. (n.d.). Radiometric Filter Binding Assay.
- PubMed Central. (n.d.). LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry.
- The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting.
- PubMed. (n.d.). Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array.
- (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling.
- Benchchem. (n.d.). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
- PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
- Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?
- Promega. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs.
- bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
- ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against....
- AACR Journals. (2018, July 1). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
- National Institutes of Health. (2021, March 10). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex.
- Journal of the American Chemical Society. (n.d.). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Revvity. (n.d.). Alpha Kinase Assays.
- Promega Corporation. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- Frontiers. (2020, February 26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors.
- VKEY-BIO. (n.d.). KeyTec® TR - FRET Protein Kinase Assay Kit.
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Matrix Scientific. (n.d.). This compound.
- Benchchem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.
- Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks.
- ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE synthesis.
- ACS Publications. (2014, December 10). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges.
- Biomall. (n.d.). This compound, 25mg.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- J&K Scientific LLC. (n.d.). 5-Bromo-1H-indazole | 53857-57-1.
- PubMed Central. (n.d.). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer.
- PubMed Central. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
- PubMed Central. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.
Sources
- 1. Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KeyTec® TR - FRET Protein Kinase Assay Kit [vkeybio.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 911305-49-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 25. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
Application Notes and Protocols for the Development of Kinase Inhibitors from Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Kinase Inhibitor Landscape and the Role of Novel Heterocyclic Scaffolds
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction, regulating a wide array of processes including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[2]
Heterocyclic scaffolds are a cornerstone of kinase inhibitor design.[3] Their structural diversity and ability to form key interactions within the ATP-binding pocket of kinases make them ideal starting points for the development of potent and selective inhibitors.[3][4] Privileged scaffolds such as pyrimidine, quinazoline, and pyrazole are found in numerous FDA-approved kinase inhibitors.[3][4] The development of novel heterocyclic scaffolds is a continuous effort to overcome challenges such as acquired resistance to existing therapies and off-target toxicities.[5]
This guide provides a comprehensive overview of the key stages and methodologies involved in the development of kinase inhibitors from novel heterocyclic scaffolds, from initial design and synthesis to preclinical evaluation. It is intended to serve as a practical resource for researchers in both academic and industrial settings.
I. Conceptualization and Design of Novel Heterocyclic Scaffolds
The journey of developing a novel kinase inhibitor begins with the conceptualization and design of a unique heterocyclic scaffold. This process is a blend of rational design, computational modeling, and synthetic feasibility.
A. Target Selection and Validation
The first critical step is the selection and validation of a specific kinase target implicated in a disease of interest. A thorough understanding of the kinase's role in the signaling pathway is paramount. For instance, the Epidermal Growth Factor Receptor (EGFR) is a well-validated target in non-small cell lung cancer, and its signaling cascade is extensively studied.[5][6][7] Similarly, the Bcr-Abl fusion protein is the key driver in Chronic Myeloid Leukemia (CML), and the Vascular Endothelial Growth Factor Receptor (VEGFR) is a central player in tumor angiogenesis.[8][9][10]
B. Scaffold Design Strategies
Once a target is selected, the design of a novel heterocyclic scaffold can proceed. Key strategies include:
-
Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target kinase's ATP-binding site to design scaffolds that fit snugly and form specific hydrogen bonds and hydrophobic interactions.[11]
-
Scaffold Hopping: A computational or medicinal chemistry approach to identify new scaffolds that retain the biological activity of a known inhibitor but possess different chemical properties.[12] This can lead to improved potency, selectivity, or pharmacokinetic profiles.
-
Fragment-Based Drug Discovery (FBDD): Screening libraries of small chemical fragments to identify those that bind to the target kinase. These fragments can then be grown or linked together to create a more potent lead compound.
II. Synthesis of Novel Heterocyclic Scaffolds
The successful design of a novel scaffold must be followed by its efficient and scalable chemical synthesis. The choice of synthetic route will depend on the specific heterocyclic core. Below is a representative synthetic scheme for a pyrimidine-based scaffold, a common core in kinase inhibitors.[3][13][14]
Protocol 1: General Synthesis of a 2,4-Disubstituted Pyrimidine Scaffold
This protocol outlines a common route for the synthesis of 2,4-disubstituted pyrimidine derivatives, which often serve as the core of ATP-competitive kinase inhibitors.
Materials:
-
Appropriately substituted amidine hydrochloride
-
β-ketoester
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)
Procedure:
-
Condensation Reaction: a. In a round-bottom flask, dissolve the β-ketoester (1.0 eq) in anhydrous ethanol. b. Add sodium ethoxide (1.1 eq) to the solution and stir at room temperature for 30 minutes. c. Add the amidine hydrochloride (1.0 eq) to the reaction mixture. d. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator. b. Resuspend the residue in water and neutralize with 2M HCl. c. The resulting precipitate is the crude pyrimidinone product. Filter the solid, wash with cold water and diethyl ether, and dry under vacuum. d. Further purification can be achieved by recrystallization from a suitable solvent or by flash column chromatography.
-
Chlorination: a. Suspend the purified pyrimidinone (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq). b. Add a catalytic amount of N,N-dimethylformamide (DMF). c. Heat the mixture to reflux for 2-4 hours. d. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. e. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 4-chloropyrimidine intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): a. Dissolve the 4-chloropyrimidine intermediate (1.0 eq) and the desired amine nucleophile (1.1 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF). b. Add a base, such as diisopropylethylamine (DIPEA) (1.5 eq). c. Heat the reaction mixture at 80-120 °C for 2-12 hours, monitoring by TLC. d. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. e. Purify the final 2,4-disubstituted pyrimidine product by flash chromatography.
III. High-Throughput Screening (HTS) for Kinase Inhibitory Activity
Once a library of novel heterocyclic compounds has been synthesized, the next step is to screen them for inhibitory activity against the target kinase. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds.[15]
Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for HTS of kinase inhibitors using a fluorescence-based assay that detects the amount of ADP produced in the kinase reaction.[15]
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds dissolved in DMSO
-
384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: a. Serially dilute the test compounds in DMSO. b. Dispense a small volume (e.g., 50 nL) of the compound solutions into the 384-well assay plates. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase Reaction: a. Prepare a kinase/substrate mixture in kinase assay buffer. b. Add the kinase/substrate mixture to each well of the assay plate. c. Prepare an ATP solution in kinase assay buffer. d. Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: a. Stop the kinase reaction and detect the generated ADP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This reagent depletes the remaining ATP. b. Add the Kinase Detection Reagent, which converts ADP to ATP and then measures the newly synthesized ATP through a luciferase/luciferin reaction. c. Incubate the plate at room temperature for 30-60 minutes.
-
Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. b. Calculate the percent inhibition for each compound relative to the positive and negative controls. c. Potent "hits" are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%) at a specific screening concentration.
IV. Lead Optimization
Promising "hits" from the HTS campaign undergo a process of lead optimization to improve their potency, selectivity, and drug-like properties.
A. Structure-Activity Relationship (SAR) Studies
SAR studies involve the systematic modification of the chemical structure of a hit compound to understand which parts of the molecule are crucial for its biological activity.[16] This iterative process of synthesis and testing helps to design more potent analogs.
B. Determination of IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency. It is the concentration of the inhibitor required to reduce the activity of the kinase by 50%.[17][18]
Protocol 3: Determination of IC₅₀ Values
Procedure:
-
Perform the in vitro kinase assay as described in Protocol 2.
-
Use a range of concentrations for the test inhibitor, typically in a 10-point, 3-fold serial dilution.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[18]
C. Kinase Selectivity Profiling
To minimize off-target effects, it is crucial to assess the selectivity of a lead compound against a panel of other kinases.[1][11][12][19][20] This can be done by screening the compound against a large panel of kinases, often offered as a service by specialized companies. A highly selective inhibitor will show potent activity against the target kinase with significantly less activity against other kinases.
D. In Vitro ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is critical to avoid late-stage failures in drug development.[21][22][23]
Table 1: Key In Vitro ADME/Tox Assays
| Assay | Purpose |
| Solubility | Determines the solubility of the compound in aqueous solutions at different pH values. |
| Permeability (e.g., PAMPA, Caco-2) | Assesses the ability of the compound to cross biological membranes, predicting oral absorption. |
| Metabolic Stability (Microsomes, Hepatocytes) | Evaluates the compound's susceptibility to metabolism by liver enzymes (e.g., Cytochrome P450s).[21] |
| Plasma Protein Binding | Measures the extent to which the compound binds to plasma proteins, which can affect its distribution and availability. |
| CYP450 Inhibition | Determines if the compound inhibits major drug-metabolizing enzymes, which could lead to drug-drug interactions.[21] |
| hERG Inhibition | Assesses the compound's potential to block the hERG potassium channel, which can cause cardiac arrhythmias. |
| Cytotoxicity | Evaluates the compound's general toxicity to cells. |
V. Preclinical Evaluation
Lead compounds with promising potency, selectivity, and ADME/Tox profiles are advanced to preclinical in vivo studies to evaluate their efficacy and safety in animal models.
A. Cellular Target Engagement
Before moving into animal models, it's important to confirm that the inhibitor can engage its target in a cellular context.
Protocol 4: Western Blot Analysis of Target Phosphorylation
This protocol is used to assess whether the kinase inhibitor can block the phosphorylation of its target or a downstream substrate in cultured cells.[24][25][26]
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the phosphorylated and total forms of the target kinase or a downstream substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: a. Plate the cells and allow them to adhere overnight. b. Treat the cells with various concentrations of the kinase inhibitor for a specified period (e.g., 1-4 hours).
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer on ice. c. Scrape the cells and collect the lysate. d. Clarify the lysate by centrifugation.
-
Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: a. Quantify the band intensities to determine the extent of inhibition of phosphorylation.
B. In Vivo Efficacy Studies
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to evaluate the anti-tumor efficacy of kinase inhibitors.[2][27][28][29][30] Patient-derived xenograft (PDX) models, which involve the direct implantation of patient tumor tissue, are becoming increasingly popular as they better recapitulate the heterogeneity of human cancers.[2][29][30]
Protocol 5: Xenograft Tumor Model for Efficacy Assessment
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line or patient-derived tumor fragments
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Dosing equipment (e.g., gavage needles, syringes)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells (typically mixed with Matrigel) into the flank of the mice. For PDX models, implant a small fragment of the patient's tumor.[27][28] b. Monitor the mice for tumor growth.
-
Treatment: a. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Administer the test inhibitor and vehicle control to the respective groups according to a defined dosing schedule (e.g., once daily by oral gavage).
-
Efficacy Evaluation: a. Measure the tumor volume with calipers 2-3 times per week. b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis: a. Plot the mean tumor volume over time for each group. b. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
Visualizations
Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow Diagram
Caption: Workflow for the development of kinase inhibitors from novel heterocyclic scaffolds.
VI. Conclusion
The development of kinase inhibitors from novel heterocyclic scaffolds is a complex, multi-disciplinary endeavor that requires a deep understanding of kinase biology, medicinal chemistry, and pharmacology. The protocols and application notes provided in this guide offer a framework for navigating the key stages of this process. By integrating rational design, robust screening methodologies, and comprehensive preclinical evaluation, researchers can increase the likelihood of discovering and developing the next generation of effective and safe kinase-targeted therapies.
VII. References
-
Bamborough, P., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Journal of Medicinal Chemistry, 54(1), 15-27.
-
BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
-
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
-
Kiselyov, A., et al. (2007). VEGF/VEGFR signalling as a target for inhibiting angiogenesis. Expert Opinion on Investigating Drugs, 16(1), 83-107.
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051.
-
Donato, N. J., et al. (2004). Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia. Blood, 104(11), 10.
-
Melo, J. V., & Chuah, C. (2007). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers, 9(12), 171.
-
Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118.
-
AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values.
-
van der Wouden, E. J., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Journal of Medicinal Chemistry, 54(1), 15-27.
-
Huse, M., & Kuriyan, J. (2002). The conformational plasticity of protein kinases. Cell, 109(3), 275-282.
-
BenchChem. (2025). Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models.
-
Deininger, M., et al. (2011). Targeting the BCR-ABL signaling pathway in therapy-resistant Philadelphia chromosome-positive leukemia. Clinical Cancer Research, 17(2), 212-221.
-
Whittle, J. R., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55083.
-
Appert-Collin, A., et al. (2015). Response and Resistance to BCR-ABL1-Targeted Therapies. Frontiers in Medicine, 2, 69.
-
Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269.
-
Klink, T. A., et al. (2017). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 995-1004.
-
ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway.
-
ResearchGate. (n.d.). Simplified schematic representation of EGFR activation and pathways.
-
Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097-1105.
-
International Journal of Pharmaceutical Sciences and Research. (2025). Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors.
-
Normanno, N., et al. (2006). Signaling pathways and effects of EGFR. Annals of Oncology, 17(Supplement 7), vii35-vii41.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
-
Lee, W. H., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 5(41), 26766-26776.
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
-
Fernandes, C., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202.
-
Brullo, C., et al. (2020). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 25(15), 3457.
-
Fernandes, C., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202.
-
Wang, D., et al. (2024). Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma. STAR Protocols, 5(4), 103213.
-
Gee, P., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490.
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
-
Kiselyov, A., et al. (2007). VEGF/VEGFR signalling as a target for inhibiting angiogenesis. Expert Opinion on Investigating Drugs, 16(1), 83-107.
-
edX. (n.d.). IC50 Determination.
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490.
-
Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors.
-
BenchChem. (2025). Application Notes and Protocols for Establishing Patient-Derived Xenograft (PDX) Models for Narazaciclib Studies.
-
Crown Bioscience. (2018). The Establishment and Characterization of PDX Models.
-
Breitenlechner, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8683.
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM.
-
WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
-
National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
-
Selvita. (n.d.). In Vitro ADME.
-
YouTube. (2021). In Vitro Assessment of ADME Properties of Lead Compounds.
-
Cell Signaling Technology. (n.d.). Western Blotting Protocol.
-
BenchChem. (2025). Validating Trk-IN-17 Target Engagement in Cells: A Comparative Guide.
-
Proteintech. (n.d.). Western Blot Protocol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 8. ashpublications.org [ashpublications.org]
- 9. mdpi.com [mdpi.com]
- 10. VEGF/VEGFR signalling as a target for inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. courses.edx.org [courses.edx.org]
- 18. researchgate.net [researchgate.net]
- 19. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Western Blot Protocol | Proteintech Group [ptglab.com]
- 27. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. blog.crownbio.com [blog.crownbio.com]
Application Note: A Protocol for Screening Indazole Compounds Against a Kinase Panel
Introduction: Targeting the Kinome with a Privileged Scaffold
Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to substrate proteins.[1][2] This phosphorylation event acts as a molecular switch, controlling a vast array of processes including cell growth, differentiation, and apoptosis.[1][3] Given their central role, it is unsurprising that dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][4][5][6]
The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous potent and selective kinase inhibitors.[7][8][9] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature this heterocyclic motif, validating its utility in targeting the ATP-binding site of various kinases.[7] The development of new indazole-based therapeutics requires a thorough understanding of their potency and selectivity across the human kinome.
Kinase panel screening is an indispensable tool in the drug discovery process, enabling researchers to build a comprehensive profile of a compound's inhibitory activity.[10][11][12] This process is crucial for identifying on-target potency, uncovering potential off-target liabilities that could lead to toxicity, and discovering opportunities for drug repositioning.[11][12]
This application note provides a detailed, field-proven protocol for screening a library of indazole compounds against a diverse panel of recombinant kinases. We will describe a robust, high-throughput biochemical assay based on luminescence, detail the step-by-step methodology, and provide a framework for rigorous data analysis and interpretation.
Assay Principle: Quantifying Kinase Activity via ADP Production
The protocol outlined here employs a universal, luminescence-based kinase assay that quantifies the amount of adenosine diphosphate (ADP) produced during the kinase reaction. This format is highly amenable to high-throughput screening (HTS) due to its simplicity, sensitivity, and avoidance of hazardous radioactive materials often used in traditional kinase assays.[10][13][14][15]
The assay principle is as follows:
-
A kinase, its specific substrate, and the indazole test compound are incubated together.
-
The reaction is initiated by the addition of ATP. Active kinases will phosphorylate their substrate, converting ATP to ADP. The presence of an effective inhibitor will block this process, resulting in lower ADP production.
-
After incubation, a reagent is added to terminate the kinase reaction and simultaneously deplete any remaining ATP.
-
A second detection reagent is then added, which contains an enzyme that converts the ADP produced in the first step back into ATP. This newly synthesized ATP serves as a substrate for a luciferase enzyme, which generates a light signal directly proportional to the initial amount of ADP produced.[16][17]
Therefore, a high luminescent signal corresponds to high kinase activity, while a low signal indicates potent inhibition by the indazole compound. This method is considered universal because it detects ADP, the common product of all kinase reactions, eliminating the need for substrate-specific antibodies or modifications.[18]
Experimental Workflow
The overall workflow is designed for efficiency and reproducibility, moving from compound preparation to final data analysis in a systematic manner.
Caption: High-level workflow for kinase screening.
Materials and Equipment
Reagents
-
Kinase Panel: High-purity, recombinant human kinases (e.g., from Promega, Reaction Biology, or Carna Biosciences).
-
Kinase Substrates: Corresponding peptide or protein substrates for each kinase.
-
Indazole Compound Library: 10 mM stock solutions in 100% dimethyl sulfoxide (DMSO).
-
Kinase Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101) or equivalent luminescent ADP detection kit.[16][19]
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate (e.g., Sigma-Aldrich, Cat. No. A7699).
-
Control Inhibitor: Staurosporine (a broad-spectrum kinase inhibitor) for use as a positive control.
-
Buffer: Kinase reaction buffer (often supplied with the kinase or assay kit). A typical buffer is 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.
Equipment
-
Assay Plates: White, opaque, flat-bottom 384-well plates (e.g., Corning, Cat. No. 3572).
-
Liquid Handling: Calibrated multichannel pipettes or an automated liquid handling system (e.g., Beckman Coulter Echo, Agilent Bravo).
-
Plate Reader: A microplate reader capable of measuring glow luminescence (e.g., BMG LABTECH PHERAstar or Tecan Spark).[17]
-
Plate Shaker/Orbital Mixer.
-
Reagent Reservoirs.
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 25 µL.
Part 1: Reagent and Compound Plate Preparation
-
Compound Serial Dilution:
-
Create an intermediate dilution plate. In a 384-well polypropylene plate, perform a serial dilution of your indazole compounds and the Staurosporine control.
-
Start with your 10 mM DMSO stocks and perform a 1:100 dilution into assay buffer to create a 100 µM top concentration stock.
-
Perform a subsequent 10-point, 3-fold serial dilution in assay buffer containing a constant percentage of DMSO. This is critical to ensure the final DMSO concentration in the assay is consistent across all wells (target < 1%).[20]
-
Prepare control wells containing only assay buffer with DMSO (for 0% inhibition control) and buffer without DMSO (for background).
-
-
Assay Plate Stamping:
-
Using a liquid handler or multichannel pipette, transfer 2.5 µL of the serially diluted compounds, Staurosporine, and DMSO controls from the intermediate plate to the final white, opaque 384-well assay plate.
-
-
Kinase/Substrate Master Mix Preparation:
-
For each kinase to be tested, prepare a 2X master mix in kinase reaction buffer. The final concentration of kinase and substrate should be optimized for each enzyme system, typically determined in preliminary enzyme titration experiments.
-
Expert Tip: The kinase concentration should be chosen to yield a robust signal (e.g., 50-80% of maximal possible signal) within the linear range of the assay after a 60-minute reaction.
-
-
ATP Solution Preparation:
-
Prepare a 5X ATP solution in kinase reaction buffer. The final concentration of ATP in the assay should be at or near the Michaelis constant (Km) for each specific kinase. Using ATP at its Km value makes the assay highly sensitive to competitive inhibitors.[21] If the Km is unknown, a concentration of 10 µM is a common starting point.[22]
-
Part 2: Assay Execution
-
Add Kinase/Substrate Mix: Add 12.5 µL of the 2X Kinase/Substrate master mix to each well of the assay plate containing the pre-stamped compounds.
-
Pre-incubation: Mix the plate on an orbital shaker for 30 seconds. Centrifuge briefly (1 min at 1,000 x g) to bring all liquid to the bottom of the wells. Pre-incubate the plate for 15-30 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction is initiated.[23][24]
-
Initiate Kinase Reaction: Add 10 µL of the 5X ATP solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Mix the plate on a shaker for 30 seconds. Incubate at room temperature for 60 minutes. The plate should be covered to prevent evaporation.
-
Stop Reaction and Deplete ATP: Add 12.5 µL of ADP-Glo™ Reagent to each well. Mix on a shaker for 30 seconds and incubate at room temperature for 40 minutes. This step terminates the kinase reaction and eliminates the remaining, unconsumed ATP.[16]
-
Generate Luminescent Signal: Add 25 µL of Kinase Detection Reagent to each well. Mix on a shaker for 30 seconds and incubate at room temperature for 30-60 minutes. This reagent converts the generated ADP to ATP and facilitates the luciferase reaction to produce a stable light signal.[16]
-
Measure Luminescence: Read the plate on a luminometer. Use an integration time of 0.5 to 1 second per well.
Data Analysis and Interpretation
-
Normalization and Calculation of Percent Inhibition:
-
Average the signal from the "No Inhibitor" (DMSO only) wells. This represents 100% kinase activity (High_Control).
-
Average the signal from the "No Kinase" or "Maximal Inhibition" (e.g., high concentration Staurosporine) wells. This represents 0% kinase activity (Low_Control).
-
For each test compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Low_Control) / (High_Control - Low_Control))
-
-
IC₅₀ Value Determination:
-
Plot the calculated % Inhibition against the logarithm of the indazole compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic regression model (sigmoidal dose-response with variable slope).[25][26]
-
The IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%, is derived from this curve.
-
Caption: Data analysis workflow for IC50 determination.
Data Presentation
Summarize the screening results in a clear, tabular format to facilitate the comparison of potency and selectivity across the kinase panel.
| Indazole Compound ID | Target Kinase | IC₅₀ (nM) |
| INDZ-001 | ABL1 | 15.2 |
| INDZ-001 | SRC | 89.7 |
| INDZ-001 | EGFR | >10,000 |
| INDZ-001 | PIM1 | 450.3 |
| INDZ-002 | ABL1 | 1,240 |
| INDZ-002 | SRC | 4,560 |
| INDZ-002 | EGFR | >10,000 |
| INDZ-002 | PIM1 | 22.5 |
Interpretation of Results
-
Potency: A lower IC₅₀ value indicates a more potent inhibitor for a given kinase.
-
Selectivity: By comparing the IC₅₀ values of a single compound against all kinases in the panel, a selectivity profile can be established. A highly selective compound will have a very low IC₅₀ for its intended target and significantly higher IC₅₀ values (>100-fold) for other kinases.
Protocol Validation and Quality Control
To ensure the trustworthiness of the generated data, every assay plate must include controls to validate its performance.
-
Z'-Factor: This statistical parameter is used to assess the quality of an HTS assay. It is calculated using the signals from the high and low controls. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay with a large separation between the control signals, suitable for compound screening.
-
Control Inhibitor IC₅₀: The IC₅₀ value for the standard control inhibitor (e.g., Staurosporine) should be calculated for each kinase on every plate. This value should remain consistent across multiple experiments, providing a benchmark for assay performance and reproducibility.
-
Signal-to-Background (S/B) Ratio: The ratio of the high control signal to the background (no enzyme) signal should be monitored. A high S/B ratio (typically >10) is indicative of a robust and sensitive assay.
Advanced Considerations: Beyond the Initial Screen
-
Confirming Mechanism of Action: Most indazole inhibitors are ATP-competitive.[24] To confirm this mechanism, one can perform the kinase assay with an active compound at several different ATP concentrations (e.g., 0.1x, 1x, and 10x Km). For an ATP-competitive inhibitor, the apparent IC₅₀ value will increase as the ATP concentration increases.[21][27]
-
Validation in Cellular Assays: Promising compounds identified in this biochemical screen must be advanced to cell-based assays. These assays measure target engagement and inhibition in a physiological context, where factors like cell permeability and competition with high intracellular ATP concentrations (in the millimolar range) can significantly impact a compound's efficacy.[21][28] Technologies like the NanoBRET™ Target Engagement Assay or cell-based phosphorylation assays are critical next steps.[28][29]
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed.
- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- Services | ATP Competition Assay.
- Leveraging Recombinant Kinases for Drug Discovery Research. The Scientist.
- Indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2).
- KINASE PROFILING & SCREENING. Reaction Biology.
- Spotlight: Cell-based kinase assay form
- The significance of ATP concentration in cell-free and cell-based assays. Carna Biosciences.
- Insights into kinase inhibitors' therapeutic potential in neurodegener
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applic
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- Kinase drug discovery: What's next in the field?. University of Dundee.
- Kinase Assay Kit. Sigma-Aldrich.
- Kinase Selectivity Profiling Systems—General Panel.
- Screening and Profiling Kinase Inhibitors.
- A Comparative Analysis of Kinase Inhibitors: A Case Study on Imatinib and Other Key Therapeutics. Benchchem.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- HTH-01-091 for Kinase Activity Assays: Applic
- Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research - AACR Journals.
- Kinase assays. BMG LABTECH.
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
- What Is the Best Kinase Assay?. BellBrook Labs.
- Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis.
- In-cell Western Assays for IC50 Determin
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
Sources
- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Leveraging Recombinant Kinases for Drug Discovery Research | The Scientist [the-scientist.com]
- 4. news-medical.net [news-medical.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 17. bmglabtech.com [bmglabtech.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 21. shop.carnabio.com [shop.carnabio.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. aacrjournals.org [aacrjournals.org]
- 28. reactionbiology.com [reactionbiology.com]
- 29. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the In Vitro Evaluation of 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole
For Research Use Only.
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive framework for the initial in vitro characterization of the novel synthetic compound, 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives established as potent kinase inhibitors and anti-cancer agents.[1][2][3][4] The presence of a 5-bromo substitution and a 3-position pyrrole ring suggests a strong rationale for investigating its potential as a cytotoxic and anti-proliferative agent. This guide presents a tiered, hypothesis-driven approach, beginning with broad-spectrum cytotoxicity screening, followed by mechanistic assays to probe for induction of apoptosis and cell cycle arrest, and culminating in preliminary pathway analysis to identify potential molecular targets.
Scientific Rationale & Strategic Overview
The indazole core is a cornerstone of many FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, which are pivotal in oncology.[2][4][5] These molecules typically function by competing with ATP for binding to the kinase active site. The specific substitutions on the indazole ring are critical for determining potency and selectivity. Notably, 3-substituted indazoles have shown significant anti-proliferative activity, and halogenation at the 5-position is a common feature in potent kinase inhibitors.[5][6] For instance, various 3-(pyrrolopyridin-2-yl)indazole derivatives have demonstrated potent nanomolar efficacy against cancer cell lines.[1]
Given this precedent, our testing strategy for this compound is designed to efficiently assess its anti-cancer potential. The workflow is structured to generate a foundational dataset on the compound's biological activity, providing a strong basis for further, more targeted research.
Figure 1: Tiered experimental workflow for evaluating this compound.
Tier 1 Protocol: Anti-Proliferative Activity Screening
The initial objective is to determine the compound's ability to inhibit cancer cell growth. A cell viability assay is a robust method for this purpose, providing quantitative IC50 (half-maximal inhibitory concentration) values.
Assay Principle: Tetrazolium Salt Reduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced, when solubilized, is directly proportional to the number of living cells.
Step-by-Step Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., A549 [lung], MCF-7 [breast], HCT116 [colon])
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (e.g., 10 mM stock in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Plating: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for adherence.
-
Compound Treatment: Prepare a serial dilution of the test compound in complete medium. A typical starting range is 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple precipitates are visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
Data Analysis and Presentation
Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data using a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Table 1: Example Data Representation for IC50 Values
| Cell Line | Tissue Origin | IC50 (µM) of this compound |
| A549 | Lung Carcinoma | Experimental Value |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| HCT116 | Colorectal Carcinoma | Experimental Value |
Tier 2 Protocols: Elucidating the Mechanism of Cell Death
Once anti-proliferative activity is confirmed, the next step is to understand how the compound is affecting the cells. The primary assays for this are cell cycle analysis and apoptosis detection.
Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA.[6] The fluorescence intensity of stained cells is therefore proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A compound-induced block at a specific checkpoint will cause an accumulation of cells in the corresponding phase.
Protocol:
-
Treatment: Seed cells in 6-well plates. Treat with the compound at 1x and 2x the determined IC50 for 24 hours.
-
Harvesting & Fixation: Harvest cells (including any floating cells), wash with cold PBS, and fix by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing. Fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to eliminate RNA-related signals.
-
Analysis: Analyze by flow cytometry, collecting data from at least 10,000 events. Gate on single cells to exclude doublets.
Apoptosis Detection by Annexin V & PI Staining
Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. PI is used as a viability dye to distinguish late apoptotic/necrotic cells, which have lost membrane integrity.
Protocol:
-
Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for a relevant time point (e.g., 24 or 48 hours).
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a low concentration of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze immediately by flow cytometry. The resulting data will quadrant cells into four populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Figure 2: Standard workflow for the Annexin V/PI apoptosis assay.
Tier 3 Protocol: Preliminary Pathway Analysis
Results from Tier 2 assays (e.g., G2/M arrest, apoptosis) can suggest interference with signaling pathways that control these processes. A logical next step is to investigate the phosphorylation status of key proteins within major pro-survival and proliferation pathways, such as PI3K/AKT and MAPK/ERK.
Principle: Western Blotting for Phospho-Proteins
Western blotting allows for the detection of specific proteins from a cell lysate separated by size. By using antibodies specific to the phosphorylated (activated) forms of kinases like AKT and ERK, one can infer the inhibitory effect of the compound on upstream signaling activity. A decrease in the phosphorylated form of a protein relative to its total protein level indicates pathway inhibition.
Step-by-Step Protocol: Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2).
-
HRP-conjugated secondary antibodies.
-
ECL (Enhanced Chemiluminescence) substrate.
-
Imaging system.
Procedure:
-
Treatment and Lysis: Treat cells with the compound for a shorter duration (e.g., 1, 6, 24 hours) to capture dynamic signaling changes. Lyse cells on ice.
-
Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-protein detection, BSA is often preferred over milk.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and capture the signal using a chemiluminescence imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein and a loading control (e.g., β-actin or GAPDH) to normalize the data.
References
-
Hu, Y., et al. (2019). A novel series of 3-(pyrrolopyridin-2-yl)indazole derivatives and their anti-proliferative effects. Molecules, 24(15), 2783. [Link]
-
Trivedi, R., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 40, 127952. [Link]
-
de Campos, R. P. S., et al. (2024). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis, 16(9), 915-935. [Link]
-
Norman, C., et al. (2025). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Forensic Toxicology, 43(2), 215-227. [Link]
-
Krishan, A. (1975). Rapid flow cytofluorometric analysis of mammalian cell cycle by propidium iodide staining. Journal of Cell Biology, 66(1), 188-193. [Link]
-
Gherardi, A., et al. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Cancers, 12(7), 1771. [Link]
-
Reddy, G. S., et al. (2019). Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. ResearchGate. [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4105. [Link]
-
Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. [Link]
-
Shaikh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1885-1919. [Link]
-
Sharma, K., et al. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical and Pharmaceutical Research, 6(11), 526-538. [Link]
-
Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2024). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305886. [Link]
-
Chen, Y.-T., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Bioorganic & Medicinal Chemistry, 25(2), 646-660. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to Cell-Based Assays for Evaluating Pyrrole-Containing Inhibitors
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including many potent kinase inhibitors used in oncology and inflammation research. The evaluation of these novel chemical entities requires a robust and systematic approach to characterize their biological effects in a cellular context. Cell-based assays are indispensable tools in this process, providing critical insights into a compound's efficacy, mechanism of action, cytotoxicity, and specificity.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a cascade of cell-based assays tailored for the evaluation of pyrrole-containing inhibitors. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, emphasizing the establishment of self-validating systems through rigorous controls. Our approach is designed to build a holistic understanding of a compound's cellular activity, from broad phenotypic effects to specific molecular interactions.
The Assay Cascade: A Strategic Approach to Inhibitor Evaluation
A hierarchical or cascaded approach is the most efficient method for characterizing a novel inhibitor. This strategy uses high-throughput, cost-effective assays for primary screening to identify active compounds and then employs more complex, lower-throughput assays to elucidate the mechanism of action for promising leads.
Caption: A strategic workflow for evaluating pyrrole-containing inhibitors.
Part 1: Primary Assays - Assessing Global Cellular Effects
Primary assays are designed to answer the first critical question: "Does the compound have a biological effect on whole cells?" These assays measure broad phenotypic endpoints like cell viability, cytotoxicity, and proliferation.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration-dependent effect of an inhibitor on cell survival.[1] They measure the overall health of a cell population and are critical for calculating the half-maximal inhibitory concentration (IC50), a key parameter of drug potency.
Principle of Tetrazolium Salt-Based Assays: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave tetrazolium salts (e.g., MTT, XTT, WST-1) into a colored formazan product.[2][3] The amount of formazan produced is directly proportional to the number of viable cells.[2]
| Assay Type | Principle | Advantages | Disadvantages |
| MTT | Forms a water-insoluble purple formazan, requiring a solubilization step.[3][4] | Widely used, extensive literature. | Requires extra solubilization step; formazan crystals can be toxic.[2] |
| XTT | Forms a water-soluble orange formazan.[3] | No solubilization needed; continuous measurement possible. | Lower sensitivity compared to WST-1.[2] |
| WST-1 | Forms a water-soluble dark yellow formazan. | One-step procedure, high sensitivity, low toxicity.[5] | Potential for interference from colored compounds. |
Expert Insight: For pyrrole-containing compounds, which can be colored, WST-1 is often a superior choice over MTT due to its higher sensitivity and simpler workflow.[5] However, it is crucial to include a "compound only" control (wells with compound and media, but no cells) to subtract any background absorbance from the inhibitor itself.
Protocol: WST-1 Cell Viability Assay
This protocol provides a robust method for determining the IC50 of a pyrrole-containing inhibitor.
Materials:
-
Cell line of interest in complete culture medium.
-
Pyrrole-containing inhibitor stock solution (e.g., 10 mM in DMSO).
-
WST-1 reagent.
-
Sterile 96-well clear-bottom cell culture plates.
-
Plate reader capable of measuring absorbance at ~450 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in complete culture medium. A common range is 0.01 nM to 100 µM.[1]
-
Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for dilutions.
-
Untreated Control: Cells in medium only.
-
Compound Blank: Medium and compound only (no cells) for each concentration to measure background absorbance.
-
-
Remove the seeding medium and add 100 µL of the diluted compound or control solutions to the respective wells.
-
-
Incubation: Incubate the plate for a duration relevant to the expected mechanism (typically 48-72 hours).[1]
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C until color development is sufficient.
-
Data Acquisition: Gently shake the plate for 1 minute. Measure the absorbance at 450 nm.
-
Data Analysis:
-
Subtract the absorbance of the compound blank from the corresponding treated wells.
-
Normalize the data by expressing the absorbance of each well as a percentage of the vehicle control.
-
Plot the percent viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell Proliferation Assays
While viability assays measure metabolic activity, proliferation assays directly measure DNA synthesis, providing a more specific assessment of a compound's cytostatic (growth-inhibiting) versus cytotoxic (cell-killing) effects.
Principle of BrdU Incorporation: The bromodeoxyuridine (BrdU) assay relies on the incorporation of this thymidine analog into newly synthesized DNA during the S phase of the cell cycle.[6][7][8] Incorporated BrdU is then detected using a specific anti-BrdU antibody.[6]
Protocol: BrdU Cell Proliferation ELISA
Materials:
-
BrdU Cell Proliferation Assay Kit (containing BrdU label, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate).
-
Cells and inhibitor prepared as in the WST-1 assay.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the WST-1 protocol.
-
BrdU Labeling: Add 10 µL of BrdU labeling solution to each well to achieve a final concentration of 1X. Incubate for 2-24 hours at 37°C.[7][9] The optimal time depends on the cell line's doubling time.[7]
-
Fixation and Denaturation:
-
BrdU Detection:
-
Measurement:
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of TMB substrate and incubate for 5-30 minutes at room temperature for color development.[9]
-
Add 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Analyze the data similarly to the WST-1 assay to determine the concentration at which the inhibitor reduces cell proliferation by 50% (GI50).
Part 2: Secondary Assays - Elucidating the Mechanism of Action
Once an inhibitor has demonstrated potent anti-proliferative or cytotoxic activity, secondary assays are employed to understand how it works.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[10] Measuring the activation of key apoptotic mediators, such as caspases, can confirm if the inhibitor induces this specific death pathway.[11][12]
Principle of Caspase-Glo® 3/7 Assay: This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[13] When these executioner caspases are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[13]
Protocol: Caspase-Glo® 3/7 Activity Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega).
-
Cells seeded and treated in a 96-well white-walled plate suitable for luminescence.
-
Plate-reading luminometer.
Procedure:
-
Assay Setup: Seed and treat cells with the inhibitor at concentrations around its IC50 (e.g., 0.5x, 1x, 5x IC50) for a relevant time period (e.g., 24-48 hours). Include vehicle and untreated controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[14]
-
Reagent Addition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Cell Cycle Analysis
Many inhibitors, particularly kinase inhibitors, exert their effects by causing arrest at specific phases of the cell cycle. Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content and determining the cell cycle distribution of a cell population.
Caption: Workflow for cell cycle analysis using PI staining.
Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Cells treated with inhibitor and controls.
-
Phosphate-buffered saline (PBS).
-
Ice-cold 70% ethanol.
-
PI/RNase Staining Buffer.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Culture and treat cells in 6-well plates.
-
Harvest cells (including supernatant for apoptotic cells), wash with cold PBS, and centrifuge.
-
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples on a flow cytometer.
-
Data Interpretation: The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Compare the percentage of cells in each phase between treated and control samples to identify cell cycle arrest.
Target Engagement and Downstream Signaling
The ultimate proof of an inhibitor's mechanism is to show that it binds to its intended target in live cells and modulates the downstream signaling pathway.
A. Target Engagement Assays These assays confirm that the inhibitor physically interacts with its target protein within the complex environment of the cell. The NanoBRET® Target Engagement (TE) Assay is a powerful method for this purpose.[15]
-
Principle: This assay measures the displacement of a fluorescent tracer from a target kinase that is fused to NanoLuc® luciferase.[15][16] When the inhibitor binds to the kinase, it displaces the tracer, causing a decrease in Bioluminescence Resonance Energy Transfer (BRET), which can be quantitatively measured to determine compound affinity and residence time in live cells.[15][16]
B. Downstream Signaling Analysis (Western Blot) If the pyrrole-containing compound inhibits a kinase, its efficacy can be confirmed by observing a decrease in the phosphorylation of the kinase's downstream substrates. Western blotting is a classic and reliable technique for this analysis.
Caption: A generic kinase signaling pathway often targeted by inhibitors.
Protocol: Western Blot for Phospho-Protein Analysis
Materials:
-
Cells treated with inhibitor for a short duration (e.g., 30 min to 6 hours).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis:
-
Treat cells with the inhibitor at various concentrations.
-
Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[17] Prepare standards and samples according to the kit protocol and measure absorbance at 562 nm.[18][19]
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total (non-phosphorylated) protein to confirm equal loading and assess the specific decrease in phosphorylation.
References
-
BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol. [Link]
-
Pierce BCA Protein Assay Protocol V.2. University of Massachusetts Chan Medical School. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Bicinchoninic Acid (BCA) Protein Assay. G-Biosciences. [Link]
-
Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]
-
BrdU Cell Proliferation Microplate Assay Kit User Manual. BioVision Inc. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Cell viability and proliferation measurement. Takara Bio. [Link]
-
BrdU Staining Protocol. Creative Diagnostics. [Link]
-
Binding assays to profile target engagement by kinase inhibitors in... ResearchGate. [Link]
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]
-
Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]
-
Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]
-
Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]
-
Cell Viability and Proliferation Assays. Merck Millipore. [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. Abbexa. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. [Link]
-
Flow Cytometry Protocols. Bio-Rad Antibodies. [Link]
-
Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cell viability and proliferation measurement [takarabio.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. cohesionbio.com [cohesionbio.com]
- 10. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 12. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for the Synthesis of Heteroaryl Compounds via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Heterocyclic Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[1][2][3] Its application in the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl scaffolds, has revolutionized the synthesis of complex molecules.[4] In the realm of drug discovery and materials science, where substituted heteroaromatic cores are ubiquitous, the Suzuki-Miyaura coupling has become an indispensable tool.[2][3]
These application notes provide a comprehensive guide for researchers leveraging this powerful transformation for the synthesis of heteroaryl compounds. We will delve into the mechanistic nuances pertinent to heterocyclic substrates, explore the critical parameters that govern reaction success, and present detailed, field-proven protocols for the synthesis of key heteroaryl classes, including pyridines, indoles, and thiophenes. Our focus extends beyond a mere recitation of procedures; we aim to provide the causal reasoning behind experimental choices, empowering you to troubleshoot and adapt these methods for your specific synthetic challenges.
The Catalytic Cycle: A Dance of Palladium and Boron
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex.[5] Understanding this cycle is paramount to rational optimization of reaction conditions.
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
The cycle commences with the oxidative addition of a heteroaryl halide (or triflate) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[5] This is often the rate-determining step and is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the heteroaryl ring.[2] The subsequent transmetalation involves the transfer of the organic group from the boron reagent to the palladium center.[6] Critically, the boron species must be activated by a base to form a more nucleophilic "ate" complex, facilitating this transfer.[6][7] The final step is reductive elimination , where the two organic partners are coupled to form the desired product, regenerating the palladium(0) catalyst.[5]
Challenges in Heteroaryl Suzuki-Miyaura Couplings
While powerful, the application of Suzuki-Miyaura coupling to heteroaryl substrates is not without its challenges:
-
Catalyst Inhibition: The Lewis basic nature of many nitrogen-containing heterocycles can lead to coordination with the palladium catalyst, resulting in deactivation and reduced yields.[8] This is a significant issue in the synthesis of bipyridines, where the product itself can act as a chelating ligand for the catalyst.[9][10]
-
Protodeboronation: Heteroaryl boronic acids, particularly those of electron-deficient heterocycles, are often prone to cleavage of the C-B bond by solvent or residual water, a process known as protodeboronation.[8] This side reaction consumes the boronic acid and reduces the overall efficiency of the coupling.
-
Site Selectivity: In polyhalogenated heteroaromatics, achieving selective coupling at a specific position can be challenging.[2][3] The outcome is often dictated by a combination of factors including the inherent electronic properties of the ring carbons and the steric environment around the leaving groups.[2][3]
-
Stability of Boronic Acids: Certain heteroaryl boronic acids, especially 2-pyridylboronic acids, can be unstable.[10] The use of more stable boronic esters (e.g., pinacol esters) or potassium heteroaryltrifluoroborates can circumvent this issue.[11][12]
Key Parameters for Successful Heteroaryl Coupling
A judicious selection of reaction parameters is crucial for overcoming the challenges associated with heteroaryl substrates.
| Parameter | Key Considerations for Heteroaryl Substrates | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf), and Buchwald precatalysts (e.g., XPhos Pd G2) are commonly used.[13][14] | The choice of precatalyst and its associated ligand system is critical for catalyst stability and activity. Buchwald precatalysts are often highly effective for challenging substrates due to their ability to readily form the active Pd(0) species. |
| Ligands | Electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) are often preferred.[2][15] | These ligands promote the oxidative addition step and can stabilize the palladium center, preventing catalyst decomposition.[16] For bipyridine synthesis, ligands with specific bite angles can be crucial to mitigate product inhibition.[9] |
| Base | A wide range of inorganic bases are employed, including K₂CO₃, Na₂CO₃, K₃PO₄, and Cs₂CO₃.[17] The choice of base can influence the reaction rate and selectivity.[7] | The base is essential for activating the boronic acid for transmetalation.[6] Stronger bases may be required for less reactive substrates, but can also promote side reactions. Anhydrous conditions with bases like K₃PO₄ can minimize protodeboronation.[17] |
| Solvent | Aprotic solvents such as 1,4-dioxane, toluene, and DME are common, often with the addition of water.[2][3] Anhydrous conditions can be beneficial in certain cases.[8] | The solvent system must solubilize the reactants and facilitate the interaction of the aqueous base with the organic phase. The choice of solvent can also impact catalyst stability and the rate of transmetalation.[18] |
| Boron Reagent | Boronic acids are widely used, but boronic esters (e.g., pinacol, neopentyl glycol) and potassium trifluoroborates offer enhanced stability.[8][12] | The stability of the boron reagent is crucial, especially for heteroaryl compounds prone to protodeboronation. Esters and trifluoroborates are often more robust and easier to handle.[8][12] |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for the Synthesis of 2-Arylpyridines
This protocol is adapted from the cross-coupling of pyridine-2-sulfonyl fluoride with hetero(aryl) boronic acids and esters.[19][20][21]
Caption: Figure 2: Workflow for the Synthesis of 2-Arylpyridines.
Materials:
-
Pyridine derivative (e.g., 2-chloropyridine or PyFluor)
-
Aryl or heteroaryl boronic acid or pinacol ester
-
Pd(dppf)Cl₂
-
Sodium phosphate (Na₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vial, add the pyridine derivative (0.3 mmol, 1.0 equiv), the boronic acid or ester (0.45 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.03 mmol, 0.1 equiv), and Na₃PO₄ (0.9 mmol, 3.0 equiv).[19]
-
Add 1,4-dioxane (0.8 mL) and water (0.2 mL).[19]
-
Seal the vial and heat the reaction mixture at 65-100 °C until the starting material is consumed, as monitored by TLC or GC-MS.[19]
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of C-3β Functionalized Indoles via a Hydroboration/Suzuki-Miyaura Coupling Sequence
This protocol describes a method for the functionalization of vinyl indoles.[22]
Materials:
-
Vinyl indole
-
9-BBN dimer
-
Aryl or vinyl triflate or halide
-
(dppf)PdCl₂
-
Potassium phosphate (K₃PO₄)
-
Anhydrous THF
Procedure:
-
Under an argon atmosphere, dissolve the 9-BBN dimer (0.830 mmol) in THF (1.66 mL) at 23 °C.[22]
-
Cool the solution to 0 °C and add a solution of the vinyl indole (1.66 mmol) in THF (1.66 mL).[22]
-
Warm the reaction mixture to 23 °C and stir for 3 hours.[22]
-
To the resulting solution of the intermediate alkyl borane, add a solution of the triflate or halide (1.51 mmol) in THF (7.55 mL), followed by (dppf)PdCl₂ (0.0378 mmol) and K₃PO₄ (2.27 mmol).[22]
-
Heat the reaction mixture as required and monitor for completion.
-
Upon completion, perform an appropriate aqueous work-up and extract the product with an organic solvent.
-
Purify by column chromatography.
Protocol 3: Micellar Suzuki Cross-Coupling for the Synthesis of Thiophene-Aniline Derivatives
This environmentally friendly protocol utilizes a surfactant in water, allowing the reaction to proceed at room temperature and open to the air.[23][24]
Materials:
-
Bromoaniline or bromothiophene
-
Thiophene boronic acid or aniline boronic acid
-
Pd(dtbpf)Cl₂
-
Triethylamine (Et₃N)
-
Kolliphor EL
-
Water
Procedure:
-
Prepare a 1.97% (w/v) aqueous solution of Kolliphor EL.[23][24]
-
In a reaction vial, combine the bromo-aniline (0.5 mmol, 1.0 equiv), thiophene boronic acid (0.6 mmol, 1.2 equiv), Pd(dtbpf)Cl₂ (0.01 mmol, 0.02 equiv), and Et₃N (1.0 mmol, 2.0 equiv).[23][24]
-
Add the aqueous Kolliphor EL solution (2 mL) and stir vigorously at room temperature.[23][24]
-
Monitor the reaction by TLC or GC-MS. Reaction times are typically short (15 minutes to a few hours).[23][24]
-
Upon completion, add ethanol until the mixture becomes homogeneous and remove the solvents under reduced pressure.[23][24]
Conclusion
The Suzuki-Miyaura cross-coupling is a robust and versatile tool for the synthesis of heteroaryl compounds. A thorough understanding of the reaction mechanism and the specific challenges posed by heterocyclic substrates is key to developing successful and efficient synthetic routes. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can overcome common obstacles such as catalyst inhibition and protodeboronation. The protocols provided herein serve as a foundation for the synthesis of a wide array of valuable heteroaromatic molecules, empowering further advancements in medicinal chemistry and materials science.
References
- Suzuki-Miyaura (hetero-)
-
Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. MDPI. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. National Institutes of Health. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. National Institutes of Health. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. [Link]
-
The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - NIH. National Institutes of Health. [Link]
-
Synthesis of 2,2¢-Bipyridines via Suzuki–Miyaura Cross-Coupling - Thieme Connect. Thieme Connect. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. Royal Society of Chemistry. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - UniMiB. University of Milano-Bicocca. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Canadian Science Publishing. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Canadian Science Publishing. [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Reddit. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. National Institutes of Health. [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. researchgate.net [researchgate.net]
- 22. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. boa.unimib.it [boa.unimib.it]
- 24. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air | MDPI [mdpi.com]
Application Notes and Protocols for the Experimental Design of Novel Therapeutic Agents
Introduction: A Strategic Framework for Preclinical Drug Discovery
The journey of a novel therapeutic agent from a conceptual molecule to a clinical candidate is a multi-faceted endeavor demanding rigorous scientific validation at every stage. This guide provides a comprehensive framework for the preclinical experimental design, emphasizing the causal logic behind methodological choices to ensure the generation of robust and translatable data. Our approach is grounded in the principles of scientific integrity, aiming to build a self-validating data package that stands up to regulatory scrutiny. The preclinical phase is not merely a set of screening assays but a strategic process to de-risk a drug candidate by thoroughly characterizing its pharmacological activity, safety profile, and pharmacokinetic behavior.[1][2][3] The ultimate goal is to establish a sound scientific basis for advancing the most promising candidates into human clinical trials.[1]
Phase 1: Target Identification and Validation
Before embarking on extensive screening campaigns, it is paramount to establish a clear and robust link between the biological target and the disease pathology. This foundational step, known as target validation, builds confidence that modulating the target will have the desired therapeutic effect.[4]
The Role of CRISPR in Modern Target Validation
CRISPR-Cas9 gene-editing technology has revolutionized target identification and validation.[5][6] By enabling precise and permanent gene knockout, it allows researchers to mimic the effect of a therapeutic agent that inhibits a specific target.[4][7][8] This provides strong genetic evidence for the target's role in the disease phenotype.[4]
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout for Target Validation in a Cancer Cell Line
Objective: To validate Gene X as a therapeutic target for cancer by assessing the impact of its knockout on cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Lentiviral particles carrying Cas9 nuclease and a guide RNA (gRNA) targeting Gene X
-
Non-targeting gRNA control
-
Cell culture medium and supplements
-
Puromycin (for selection)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Western blot reagents
Procedure:
-
Transduction: Seed A549 cells at an appropriate density. Transduce cells with lentiviral particles containing either the Gene X-targeting gRNA or the non-targeting control gRNA.
-
Selection: 48 hours post-transduction, apply puromycin selection to eliminate non-transduced cells.
-
Validation of Knockout: After selection, expand the cell populations. Confirm the knockout of Gene X at the protein level using Western blotting.
-
Phenotypic Assay: Seed the knockout and control cell lines at equal densities.
-
Cell Viability Assessment: After a predetermined incubation period (e.g., 72 hours), measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Compare the viability of the Gene X knockout cells to the non-targeting control cells. A significant reduction in viability in the knockout cells provides evidence for Gene X as a valid therapeutic target.
Phase 2: In Vitro Screening and Lead Identification
With a validated target, the next phase involves identifying "hit" compounds that modulate the target's activity. This is typically achieved through high-throughput screening (HTS) of large compound libraries.[9][10][11][12]
High-Throughput Screening (HTS) Assays
HTS utilizes automated robotics and sensitive detection methods to test thousands to millions of compounds rapidly.[9][11][12] The choice of assay is critical and can be broadly categorized into biochemical and cell-based assays.[13]
-
Biochemical Assays: These assays use purified target proteins to directly measure the interaction of a compound with the target.[14] They are often simpler and less prone to off-target effects.
-
Cell-Based Assays: These assays are conducted in living cells, providing a more physiologically relevant context.[15][16][17] They can assess not only target engagement but also downstream cellular consequences.[15][16]
Workflow for a Typical HTS Campaign
Caption: High-Throughput Screening (HTS) Workflow.
Phase 3: Characterizing Dose-Response Relationships
Once "hits" are identified, it is crucial to characterize their potency and efficacy through dose-response studies.[18] This involves testing the compound across a range of concentrations to generate a dose-response curve.[18][19]
Key Parameters from Dose-Response Curves
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
-
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that inhibits a biological process by 50%.
-
Emax (Maximum effect): The maximal response that can be produced by the drug.
These parameters are essential for comparing the potency of different compounds and for selecting lead candidates for further development.[18]
Protocol 2: In Vitro Dose-Response Study using a Cell-Based Assay
Objective: To determine the IC50 of a lead compound against a cancer cell line.
Materials:
-
Cancer cell line
-
Lead compound
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay kit (e.g., MTS or resazurin-based)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the lead compound in cell culture medium. A typical concentration range would span several orders of magnitude around the expected IC50.
-
Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assay: Add the viability reagent to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or fluorescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[20]
-
Data Presentation:
| Compound | Target Cell Line | IC50 (µM) | Emax (%) |
| Lead Cpd 1 | A549 | 0.5 | 95 |
| Lead Cpd 2 | A549 | 2.1 | 98 |
| Doxorubicin | A549 | 0.1 | 100 |
Phase 4: Preclinical Safety and Toxicity Assessment
A significant percentage of drug candidates fail in development due to unforeseen toxicity.[21][22] Therefore, early and comprehensive toxicity profiling is essential.[23][24]
In Vitro ADME-Tox Screening
ADME-Tox studies assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound.[21][22][25] In vitro ADME-Tox assays provide an early indication of potential liabilities.[22][26]
Key In Vitro ADME-Tox Assays:
-
CYP450 Inhibition: Assesses the potential for drug-drug interactions.
-
hERG Channel Blockade: Screens for potential cardiotoxicity.
-
Hepatotoxicity: Evaluates the potential for drug-induced liver injury.
-
Genotoxicity: Determines if a compound can damage genetic material.[24]
Signaling Pathway: A Common Mechanism of Drug-Induced Liver Injury (DILI)
Caption: Simplified pathway of drug-induced liver injury.
Phase 5: In Vivo Efficacy and Pharmacokinetics/Pharmacodynamics (PK/PD)
Promising lead candidates with acceptable in vitro profiles are advanced to in vivo studies in animal models of the disease.[1][23] These studies are crucial for demonstrating efficacy in a whole organism and for understanding the relationship between drug exposure and therapeutic effect (PK/PD).[27][28][29]
Pharmacokinetics (PK) and Pharmacodynamics (PD)
-
Pharmacokinetics (PK): Describes what the body does to the drug (absorption, distribution, metabolism, and excretion).[27][28] Key parameters include clearance, volume of distribution, and half-life.[30]
-
Pharmacodynamics (PD): Describes what the drug does to the body (the therapeutic effect).[27][28]
The goal of PK/PD modeling is to establish a quantitative link between the drug concentration at the site of action and the observed pharmacological response.[29]
Protocol 3: Mouse Xenograft Model for In Vivo Efficacy Testing of an Anti-Cancer Agent
Objective: To evaluate the in vivo anti-tumor efficacy of a lead compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for implantation
-
Lead compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment: Administer the lead compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treated group to the control group. Calculate the tumor growth inhibition (TGI).
Advanced Preclinical Models: Bridging the Gap to the Clinic
While traditional 2D cell cultures and animal models have been the workhorses of preclinical drug discovery, there is a growing recognition of their limitations in predicting human responses.[31] This has led to the development of more sophisticated models.
3D Cell Cultures and Organ-on-a-Chip
-
3D Cell Cultures (Spheroids and Organoids): These models more closely mimic the in vivo microenvironment of tissues and tumors, providing a better platform for assessing drug efficacy and toxicity.[15]
-
Organ-on-a-Chip: These microfluidic devices contain living human cells in a 3D architecture that recapitulates the key physiological functions of an organ.[31][32][33][34][35] They offer a powerful tool for studying organ-level drug responses and toxicity.[34][35]
Regulatory Considerations
All preclinical studies intended to support a clinical trial application must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[23] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines on the non-clinical data required for an Investigational New Drug (IND) application or a Clinical Trial Authorisation (CTA).[36][37][38][39][40]
Conclusion
A well-designed preclinical experimental plan is the cornerstone of a successful drug development program. By integrating robust target validation, comprehensive in vitro screening, and predictive in vivo models, researchers can build a compelling data package that supports the advancement of novel therapeutic agents into the clinic. The adoption of advanced models and a deep understanding of regulatory requirements will further enhance the translatability of preclinical findings and ultimately increase the likelihood of bringing safe and effective new medicines to patients.
References
-
Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Non-clinical guidelines. (n.d.). European Medicines Agency (EMA). Retrieved January 18, 2026, from [Link]
-
Screening for human ADME/Tox drug properties in drug discovery. (2001). PubMed. Retrieved January 18, 2026, from [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. Retrieved January 18, 2026, from [Link]
-
The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). BioAscent. Retrieved January 18, 2026, from [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Medium. Retrieved January 18, 2026, from [Link]
-
Preclinical GLP Toxicology Studies. (n.d.). Charles River Laboratories. Retrieved January 18, 2026, from [Link]
-
Better Preclinical Drug Testing and More with Organs-on-Chips. (n.d.). Duke Science and Technology. Retrieved January 18, 2026, from [Link]
-
CRISPR and AI in Drug Discovery: Finding the Needle in the Genomic Haystack. (2025). EditCo Bio. Retrieved January 18, 2026, from [Link]
-
CRISPR: kick-starting the revolution in drug discovery. (2019). Drug Target Review. Retrieved January 18, 2026, from [Link]
-
CRISPR for Disease Modeling and Target Discovery. (n.d.). Discovery On Target. Retrieved January 18, 2026, from [Link]
-
Organ-on-a-Chip: A new paradigm for drug development. (n.d.). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]
-
What is High-Throughput Screening in Drug Discovery. (2024). Aragen Life Sciences. Retrieved January 18, 2026, from [Link]
-
Emerging trends in organ-on-a-chip systems for drug screening. (n.d.). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]
-
High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs. Retrieved January 18, 2026, from [Link]
-
High-throughput screening. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Cell-Based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved January 18, 2026, from [Link]
-
Preclinical Study. (2026). Massive Bio. Retrieved January 18, 2026, from [Link]
-
Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved January 18, 2026, from [Link]
-
Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025). In Vivo Bioservices. Retrieved January 18, 2026, from [Link]
-
The impact of CRISPR-Cas9 on target identification and validation. (2015). PubMed. Retrieved January 18, 2026, from [Link]
-
Preclinical Research in Drug Development: From Toxicology to Translational Insights. (2025). In Vivo Bioservices. Retrieved January 18, 2026, from [Link]
-
Dose–response relationship. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Non-clinical development. (2007). European Medicines Agency (EMA). Retrieved January 18, 2026, from [Link]
-
Blog: What are Pharmacokinetic and Pharmacodynamic Studies? (2022). ALS TDI. Retrieved January 18, 2026, from [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. Retrieved January 18, 2026, from [Link]
-
Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025). In Vivo Bioservices. Retrieved January 18, 2026, from [Link]
-
Drug testing: organ-on-chip models vs. standard models. (2023). Microfluidics Innovation Center. Retrieved January 18, 2026, from [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved January 18, 2026, from [Link]
-
In Vitro Pharmacology - Drug Discovery & Development. (n.d.). QIMA Life Sciences. Retrieved January 18, 2026, from [Link]
-
The Importance of In Vitro Assays. (2023). Visikol. Retrieved January 18, 2026, from [Link]
-
Importance of ADME/Tox in Early Drug Discovery. (2022). Computational Chemistry. Retrieved January 18, 2026, from [Link]
-
In Vitro Assays. (n.d.). AXXAM. Retrieved January 18, 2026, from [Link]
-
Importance of ADME and Toxicology Studies in Drug Discovery. (2023). Stemmatters. Retrieved January 18, 2026, from [Link]
-
ADME-Tox Screening System - Drug Discovery and Development. (2010). Drug Discovery and Development. Retrieved January 18, 2026, from [Link]
-
PK, PD and TK Studies. (n.d.). Pacific BioLabs. Retrieved January 18, 2026, from [Link]
-
Dose-Response Relationship: Understanding the Link Between Drug Dosage and Effect. (n.d.). Omics. Retrieved January 18, 2026, from [Link]
-
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
-
Optimal experimental designs for dose–response studies with continuous endpoints. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
Preclinical Pharmacokinetics (PK) and Pharmacodynamics (PD) Evaluation with Biocytogen. (2022). Biocytogen. Retrieved January 18, 2026, from [Link]
-
How Do I Perform a Dose-Response Experiment?. (n.d.). GraphPad. Retrieved January 18, 2026, from [Link]
-
EMA issues revised guideline on non-clinical and clinical issues for biosimilars. (2015). GaBI journal. Retrieved January 18, 2026, from [Link]
-
preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the european union. (n.d.). aemps. Retrieved January 18, 2026, from [Link]
-
EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. (2025). ECA Academy. Retrieved January 18, 2026, from [Link]
Sources
- 1. massivebio.com [massivebio.com]
- 2. ppd.com [ppd.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. selectscience.net [selectscience.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. editco.bio [editco.bio]
- 8. CRISPR for Disease Modeling and Target Discovery - Discovery On Target [discoveryontarget.com]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 12. High-throughput screening - Wikipedia [en.wikipedia.org]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifescienceglobal.com [lifescienceglobal.com]
- 17. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 18. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 19. omicsonline.org [omicsonline.org]
- 20. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 21. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lifechemicals.com [lifechemicals.com]
- 23. hoeford.com [hoeford.com]
- 24. criver.com [criver.com]
- 25. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 26. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 27. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 28. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 29. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pacificbiolabs.com [pacificbiolabs.com]
- 31. Drug testing: organ-on-chip models vs. standard models - Microfluidics Innovation Center [microfluidics-innovation-center.com]
- 32. mdpi.com [mdpi.com]
- 33. Better Preclinical Drug Testing and More with Organs-on-Chips - Duke Science and Technology [dst.duke.edu]
- 34. Organ-on-a-Chip: A new paradigm for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Emerging trends in organ-on-a-chip systems for drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Non-clinical guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 37. Non-clinical development | European Medicines Agency (EMA) [ema.europa.eu]
- 38. EMA issues revised guideline on non-clinical and clinical issues for biosimilars [gabionline.net]
- 39. aemps.gob.es [aemps.gob.es]
- 40. EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials - ECA Academy [gmp-compliance.org]
Application Notes & Protocols: A Comprehensive Guide to Employing 3-(Pyrrol-2-yl)-1H-indazoles in Antibacterial Studies
Foreword: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms.[1] Nitrogen-containing heterocycles are cornerstones in medicinal chemistry, with indazole and pyrrole moieties being prominent pharmacophores in numerous biologically active compounds.[2][3][4][5] The indazole ring system, a fusion of pyrazole and benzene rings, is a privileged scaffold known for a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][6][7][8] Similarly, the pyrrole ring is a key component of many natural and synthetic compounds with significant antibacterial potential.[5][9] The strategic hybridization of these two pharmacologically significant heterocycles into a single molecular entity, the 3-(pyrrol-2-yl)-1H-indazole scaffold, presents a compelling avenue for the discovery of new antibacterial agents.[10]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the systematic evaluation of 3-(pyrrol-2-yl)-1H-indazoles as potential antibacterial agents. It moves beyond a mere listing of procedures to explain the rationale behind experimental design, ensuring a robust and scientifically sound investigation.
Synthesis and Characterization of 3-(Pyrrol-2-yl)-1H-indazoles
The synthesis of the 3-(pyrrol-2-yl)-1H-indazole core is the foundational step in any antibacterial investigation. While numerous methods for the synthesis of substituted indazoles have been reported, a common and effective strategy involves the reaction of an appropriately substituted o-aminobenzonitrile with an organometallic reagent, followed by cyclization.[2]
Proposed Synthetic Protocol:
A plausible synthetic route to 3-(pyrrol-2-yl)-1H-indazoles is outlined below. This is a generalized scheme, and specific reaction conditions may require optimization based on the desired substitutions on the indazole and pyrrole rings.
-
Synthesis of the Pyrrole Grignard Reagent:
-
Start with a suitable N-protected pyrrole (e.g., N-Boc-pyrrole) to avoid side reactions.
-
React the N-protected pyrrole with a Grignard reagent such as ethylmagnesium bromide in an anhydrous etheral solvent like THF at 0°C to room temperature to form the corresponding pyrrole Grignard reagent.
-
-
Reaction with o-Aminobenzonitrile Derivative:
-
Add a solution of a substituted o-aminobenzonitrile in anhydrous THF to the freshly prepared pyrrole Grignard reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
-
Cyclization to form the Indazole Ring:
-
The intermediate ketimine species formed in the previous step can be cyclized to the 1H-indazole. This can be achieved through various methods, including copper-mediated N-N bond formation using an oxidant like oxygen.[2]
-
-
Deprotection and Purification:
-
If an N-protected pyrrole was used, the protecting group is removed under appropriate conditions (e.g., acid treatment for a Boc group).
-
The final product is purified using column chromatography on silica gel.
-
Characterization:
The identity and purity of the synthesized 3-(pyrrol-2-yl)-1H-indazoles must be rigorously confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Primary Antibacterial Screening: Determination of Minimum Inhibitory Concentration (MIC)
The first step in evaluating the antibacterial potential of the synthesized compounds is to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12][13] The broth microdilution method is a widely accepted and standardized technique for MIC determination.[13][14]
Protocol for Broth Microdilution MIC Assay:
Materials:
-
Test compounds (3-(pyrrol-2-yl)-1H-indazoles) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative).
-
Mueller-Hinton Broth (MHB).[15]
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation:
-
Serial Dilution of Test Compounds:
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to obtain a range of concentrations.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not affect bacterial growth.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the serially diluted compounds.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-24 hours.[13]
-
-
MIC Determination:
Assessing Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates the concentration required to inhibit growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration needed to kill 99.9% of the initial bacterial inoculum.[16][17][18] This assay is crucial for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[18][19]
Protocol for MBC Assay:
Procedure:
-
Sub-culturing from MIC plates:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).
-
Spread the aliquot onto Mueller-Hinton Agar (MHA) plates.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[17]
-
Investigating the Mechanism of Action
Identifying the cellular target of a novel antibacterial agent is a critical step in its development. For compounds like 3-(pyrrol-2-yl)-1H-indazoles, several potential mechanisms can be investigated.
DNA Gyrase Inhibition Assay
Bacterial DNA gyrase is a well-established and validated target for antibacterial drugs.[1][20] Indazole derivatives have been reported as inhibitors of the GyrB subunit of DNA gyrase.[1]
dot
Caption: Dual-probe assay for bacterial membrane permeability.
Protocols for Membrane Integrity Assays:
-
Outer Membrane Permeability (NPN Uptake Assay): [21][22] 1. Prepare a suspension of Gram-negative bacteria in a suitable buffer. 2. Add N-phenyl-1-naphthylamine (NPN), a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic interior of the cell membrane. 3. Add the test compound and monitor the increase in fluorescence over time. An increase in fluorescence indicates that the compound has disrupted the outer membrane, allowing NPN to enter.
-
Inner Membrane Permeability (Propidium Iodide Uptake Assay): [23][24] 1. Prepare a bacterial suspension. 2. Add propidium iodide (PI), a fluorescent dye that can only enter cells with compromised cytoplasmic membranes and intercalate with DNA, leading to a significant increase in fluorescence. 3. Add the test compound and measure the increase in PI fluorescence. A rise in fluorescence indicates damage to the inner membrane.
Structure-Activity Relationship (SAR) Studies
Once initial antibacterial activity is established, Structure-Activity Relationship (SAR) studies are conducted to understand how modifications to the chemical structure of the 3-(pyrrol-2-yl)-1H-indazole scaffold affect its potency. This involves synthesizing a library of analogs with systematic variations at different positions of the molecule.
Key Positions for Modification:
-
Indazole Ring (Positions 1, 4, 5, 6, 7): Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) can modulate lipophilicity, electronic properties, and steric interactions with the target.
-
Pyrrole Ring (Positions 1, 3, 4, 5): Substitution on the pyrrole ring can also significantly impact activity.
Data Presentation for SAR Analysis:
The results of the MIC testing for the analog library should be summarized in a clear and concise table to facilitate the identification of key structural features that contribute to antibacterial activity.
| Compound ID | R¹ (Indazole-N1) | R² (Indazole-C5) | R³ (Pyrrole-N1) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Lead-001 | H | H | H | 16 | 64 |
| Analog-002 | CH₃ | H | H | 8 | 32 |
| Analog-003 | H | Cl | H | 4 | 16 |
| Analog-004 | H | NO₂ | H | 2 | 8 |
| Analog-005 | H | H | CH₃ | 32 | >64 |
| Analog-006 | H | Cl | CH₃ | 16 | 64 |
This table presents hypothetical data for illustrative purposes.
Conclusion and Future Directions
The 3-(pyrrol-2-yl)-1H-indazole scaffold represents a promising starting point for the development of novel antibacterial agents. The systematic approach outlined in these application notes, from synthesis and primary screening to mechanistic studies and SAR analysis, provides a robust framework for advancing these compounds through the drug discovery pipeline. Future work should focus on optimizing the lead compounds for improved potency, reduced toxicity, and favorable pharmacokinetic properties.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed. (n.d.). Retrieved from [Link]
-
An assay for the detection of bacterial DNA gyrase inhibitors - PubMed. (n.d.). Retrieved from [Link]
-
(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). Retrieved from [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.). Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (n.d.). Retrieved from [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (n.d.). Retrieved from [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. (n.d.). Retrieved from [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (n.d.). Retrieved from [Link]
-
A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. (n.d.). Retrieved from [Link]
-
Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed. (n.d.). Retrieved from [Link]
-
How to assess bacterial permeability? - ResearchGate. (n.d.). Retrieved from [Link]
-
Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge. (n.d.). Retrieved from [Link]
-
Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (n.d.). Retrieved from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). Retrieved from [Link]
-
Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC. (n.d.). Retrieved from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.). Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.). Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.). Retrieved from [Link]
-
Minimum bactericidal concentration - Grokipedia. (n.d.). Retrieved from [Link]
-
Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books. (n.d.). Retrieved from [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay | ACS Pharmacology & Translational Science - ACS Publications. (n.d.). Retrieved from [Link]
-
Bacterial DNA gyrase assay kits - ProFoldin. (n.d.). Retrieved from [Link]
-
Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed. (n.d.). Retrieved from [Link]
-
Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining - ASM Journals. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC - NIH. (n.d.). Retrieved from [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed. (n.d.). Retrieved from [Link]
-
Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells - MDPI. (n.d.). Retrieved from [Link]
-
Design, Synthesis and Evaluation of Antibacterial Activity of Novel Indazole Derivatives. (n.d.). Retrieved from [Link]
-
Relation between chemical structure and microbial activity of compounds... - ResearchGate. (n.d.). Retrieved from [Link]
-
Principally structure-activity relationship features derived from compounds tested. - ResearchGate. (n.d.). Retrieved from [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. (n.d.). Retrieved from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved from [Link]
-
Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC - NIH. (n.d.). Retrieved from [Link]
-
Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Some Novel Pyrrolyl 1, 3, 4-Thiadiazole Derivatives | RGUHS Journal of Pharmaceutical Sciences | Journalgrid. (n.d.). Retrieved from [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. (n.d.). Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (n.d.). Retrieved from [Link]
-
Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed. (n.d.). Retrieved from [Link]
-
3-Diazopyrroles. Part 5 (1). Antibacterial activity of 3-diazo-2-phenylpyrroles - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis and Antibacterial Activity of 3-Pyrrol-1-Ylthieno[2,3-b ]Pyridine-2-Carboxylic Acid [(Phenyl-,1,3-Benzodioxol-5-YL)Methylene]Hydrazides - ResearchGate. (n.d.). Retrieved from [Link]
-
3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, nortopsentin analogues with antiproliferative activity - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innovatpublisher.com [innovatpublisher.com]
- 7. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. microchemlab.com [microchemlab.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. grokipedia.com [grokipedia.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Substituted Indazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-substituted indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. The indazole nucleus is a cornerstone in modern drug discovery, but its synthesis, particularly with substitution at the C-3 position, is fraught with challenges ranging from poor regioselectivity to sluggish reactions and unexpected side products.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to equip you with the expert insights needed to diagnose issues, optimize your reaction conditions, and achieve your synthetic targets efficiently.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the synthesis of indazoles.
Q1: What is the primary challenge in the functionalization of a pre-formed indazole ring?
A1: The primary challenge is controlling regioselectivity. The indazole ring possesses two reactive nitrogen atoms (N1 and N2) and exhibits annular tautomerism, with the 1H-tautomer being generally more thermodynamically stable.[1][2] Direct N-alkylation or N-acylation of an unsubstituted or C-3 substituted 1H-indazole often yields a mixture of N1 and N2 isomers, which can be difficult to separate and complicates downstream synthetic efforts.[1] Achieving high selectivity for one regioisomer is a critical and frequently encountered problem.[3][4]
Q2: Beyond N1/N2 isomerism, what are the main difficulties in synthesizing 3-substituted indazoles specifically?
A2: Synthesizing 3-substituted indazoles presents several key hurdles. Historically, a general and efficient route to a wide array of 3-substituted indazoles has been elusive.[5] Challenges include:
-
Limited Starting Materials: Classical methods often rely on specific precursors that may not be readily available with the desired substitution pattern.
-
Harsh Reaction Conditions: Many traditional syntheses require high temperatures or the use of toxic reagents like hydrazine derivatives, limiting functional group tolerance.[6]
-
Poor Reactivity at C-3: Direct functionalization of the C-3 position of the indazole core via C-H activation has been a significant challenge due to the inherent low reactivity of this position.[7]
-
Side Reactions: The formation of byproducts such as hydrazones and dimers can occur, reducing the yield of the desired indazole product.[5]
Q3: What are the major strategic approaches for constructing the 3-substituted indazole core?
A3: Synthetic strategies can be broadly divided into two categories:
-
Ring Formation/Cyclization: These methods construct the bicyclic indazole core from acyclic or monocyclic precursors. This is the most common approach and includes classical methods like the Sundberg and Davis-Beirut reactions, as well as modern transition-metal-catalyzed cyclizations.[8][9][10] A key advantage here is that the C-3 substituent can often be installed in the starting material, bypassing the need for post-cyclization functionalization.
-
Post-Functionalization of the Indazole Core: This involves modifying a pre-existing indazole ring, most notably through direct C-H activation and arylation at the C-3 position. This is a powerful strategy for late-stage functionalization but has historically been difficult to achieve.[7][11] Recent advances in palladium catalysis have made this approach more viable.[7]
Troubleshooting Guide: Common Experimental Problems
This section provides detailed troubleshooting for specific issues encountered during synthesis.
Problem Area 1: Poor Regioselectivity in N-Alkylation of 3-Substituted Indazoles
Q: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?
A: Achieving high N1-selectivity often requires shifting the reaction conditions to favor the thermodynamically more stable product. Several factors are critical.[1]
Causality & Solution: The ratio of N1 to N2 products is governed by a delicate interplay of steric effects, electronics, and the nature of the ion-pair formed between the indazole anion and the counter-ion of the base.[3][4]
-
Choice of Base and Solvent is Crucial: To strongly favor N1-alkylation, use a non-dissociating solvent with a base that forms a tight ion pair. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a field-proven system for promoting N1 selectivity.[1][3][4] In THF, the sodium cation forms a tight ion pair with the indazolide anion, sterically hindering the electrophile's approach to the N2 position and directing it to the more accessible N1 position.
-
Avoid Polar, Dissociating Solvents: Using solvents like DMF can lead to solvent-separated ion pairs, which diminishes steric control and results in poorer regioselectivity.[3]
-
Steric Influence of the C-3 Substituent: Bulky substituents at the C-3 position (e.g., tert-butyl) naturally favor N1 alkylation due to steric hindrance around the N2 position.[1]
Experimental Protocol: General Procedure for Regioselective N1-Alkylation [3][4]
-
To a stirred suspension of NaH (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of the 3-substituted-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting solution back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the N1-substituted indazole.
Problem Area 2: Low Yield in C-3 Functionalization Reactions
Q: I am attempting a direct C-3 arylation of my N1-protected indazole using a palladium catalyst, but the reaction is sluggish and gives low yields. What are the likely causes and solutions?
A: Direct C-H arylation at the C-3 position of indazoles is notoriously challenging due to the electron-rich nature of the pyrazole ring and the poor reactivity of the C-3 proton.[7] Success hinges on the right catalytic system and reaction conditions.
Causality & Solution: The key is to use a catalytic system that can effectively activate this unreactive C-H bond.
-
Catalyst and Ligand Choice: Standard Pd catalysts may not be effective. A robust system for this transformation is a Pd(II) catalyst with a phenanthroline (Phen) ligand .[7] This combination has proven effective for coupling with aryl iodides and bromides.
-
Solvent Effects: The choice of solvent is critical for both selectivity and reactivity. Aromatic solvents such as toluene, chlorobenzene, or mesitylene are often crucial for success.[7]
-
Avoid Silver Additives: While silver salts are common as halide scavengers in C-H activation, they are often not necessary and can sometimes be detrimental in this specific reaction.[7]
-
Substrate Purity: Ensure your starting indazole and aryl halide are pure. Impurities can poison the catalyst.[12][13]
-
Inert Atmosphere: These reactions are sensitive to oxygen. Ensure the reaction is set up under a rigorously inert atmosphere.[12]
Workflow for Troubleshooting C-3 Arylation
Caption: Troubleshooting workflow for Pd-catalyzed C-3 arylation.
Problem Area 3: Challenges in Cyclization to Form the Indazole Core
Q: My Cadogan or Davis-Beirut reductive cyclization to form the 2H-indazole is failing or giving a complex mixture of products. Where should I start troubleshooting?
A: Both the Cadogan and Davis-Beirut reactions are powerful for forming the indazole N-N bond, but they are sensitive to conditions and substrate electronics.[9][10][14]
Causality & Solution:
-
Cadogan Reductive Cyclization: This reaction typically involves the deoxygenation of an ortho-nitro group by a phosphine or phosphite reagent, followed by cyclization.[9][14]
-
Reagent Stoichiometry & Temperature: The reaction often requires high temperatures (>150 °C) and excess reducing agent.[9] If it's failing, a primary issue could be insufficient heat or reagent. However, modern protocols have been developed that work at milder temperatures (e.g., 80 °C in isopropanol with tri-n-butylphosphine), which can improve functional group tolerance and reduce side products.[14]
-
Intermediate Stability: The key intermediate is a highly reactive nitroso imine. If this intermediate is not consumed productively, it can lead to side reactions. The one-pot condensation-cyclization approach is often more efficient as it avoids isolating sensitive intermediates.[14]
-
-
Davis-Beirut Reaction: This reaction involves the base-mediated cyclization of substrates like N-substituted 2-nitrobenzylamines.[10][15]
-
Base and Solvent: The reaction is highly dependent on the choice of base (e.g., NaOH, KOH) and solvent. The mechanism involves the formation of a carbanion, so a sufficiently strong base is required.[10]
-
Substrate Structure: The nature of the substituents can dramatically affect the reaction outcome. Electron-withdrawing groups can influence the stability of the key anionic intermediate.
-
General Troubleshooting Steps for Cyclization Reactions: [12][13][16]
-
Verify Starting Material Purity: Impurities in the nitro-aromatic precursor can inhibit the reaction.
-
Ensure Anhydrous/Inert Conditions: While not always strictly required for all protocols, moisture and oxygen can interfere, especially with organophosphorus reagents.
-
Optimize Temperature: Gradually increase the reaction temperature. Monitor by TLC to check for the disappearance of starting material versus the formation of decomposition products.
-
Increase Reagent Equivalents: If the reaction stalls, consider adding more of the reducing agent (for Cadogan) or base (for Davis-Beirut).
-
Re-evaluate the Synthetic Route: If a classical method fails, consider a modern alternative. For example, copper-catalyzed N-N bond forming cyclizations can be more robust and offer a broader substrate scope.[6]
Table 1: Comparison of Conditions for Key Indazole Syntheses
| Synthetic Method | Key Reagents | Typical Temperature | Common Issues & Solutions |
| Regioselective N1-Alkylation | NaH, THF | 0 °C to RT | Poor selectivity: Use NaH/THF. Avoid DMF.[3][4] |
| Pd-Catalyzed C-3 Arylation | Pd(OAc)₂, Phenanthroline, Toluene | 100-120 °C | Low yield: Ensure inert atmosphere; use correct ligand/solvent.[7] |
| Cadogan Cyclization (Mild) | o-nitrobenzaldehyde, Amine, P(n-Bu)₃, i-PrOH | 80 °C | No reaction: Increase temperature; ensure P(n-Bu)₃ quality.[14] |
| Davis-Beirut Reaction | 2-nitrobenzylamine, KOH, Alcohol | Reflux | Low yield: Screen different bases/solvents; check substrate electronics.[10] |
| Cu-Catalyzed N-N Formation | 2-aminobenzonitrile derivative, Grignard, Cu(OAc)₂ | RT to 60 °C | Low yield: Ensure quality of Grignard and Cu salt.[6] |
Visualizing Key Mechanisms
Understanding the underlying mechanisms is key to effective troubleshooting.
Diagram: Regioselectivity in Indazole N-Alkylation
Caption: Influence of solvent on ion-pairing and N-alkylation regioselectivity.
References
-
Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. [Link]
-
Chen, C.-Y., Tang, G., He, F., Wang, Z., Jing, H., & Faessler, R. (2016). A Synthesis of 1H-Indazoles via a Cu(OAc)2-Catalyzed N–N Bond Formation. Organic Letters, 18(7), 1690–1693. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved January 19, 2026, from [Link]
-
Gotor, V., & García, M. D. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237. [Link]
-
Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters. [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved January 19, 2026, from [Link]
-
Barlow, A. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1937-1949. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. The Journal of Organic Chemistry. [Link]
-
Wang, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. [Link]
-
Buchwald, S. L., & Hoveyda, A. H. (2021). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 143(30), 11485–11491. [Link]
-
MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved January 19, 2026, from [Link]
-
Li, Y., et al. (2021). Regioselective synthesis of 3,4-diarylpyrimido[1,2-b]indazole derivatives enabled by iron-catalyzed ring-opening of styrene oxides. Chemical Communications, 57(62), 7696-7699. [Link]
-
Wiley Online Library. (2020). Transition‐Metal‐Catalyzed Syntheses of Indazoles. Asian Journal of Organic Chemistry, 9(10), 1536-1551. [Link]
-
Mal, D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1149-1175. [Link]
-
Babu, B., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Catalysts, 12(1), 81. [Link]
-
ResearchGate. (n.d.). Substrates used in the transition metal‐catalyzed synthesis of indazole. Retrieved January 19, 2026, from [Link]
-
Hummel, J. R., & Ellman, J. A. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 136(51), 17941–17944. [Link]
-
Stambuli, J. P., et al. (2017). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of Organic Chemistry, 82(19), 10357–10364. [Link]
-
MDPI. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 8(9), 366. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment! Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2022). Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. The Journal of Organic Chemistry, 87(5), 3400-3408. [Link]
-
Royal Society of Chemistry. (2015). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 51(63), 12596-12599. [Link]
-
Royal Society of Chemistry. (2020). Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. Organic Chemistry Frontiers, 7(14), 1834-1839. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry, 19(26), 5792-5811. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Strategies for the Synthesis of 3‐Aminoazoles. Retrieved January 19, 2026, from [Link]
-
Wang, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Retrieved January 19, 2026, from [Link]
-
Chen, W., et al. (2018). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 9(24), 5417–5422. [Link]
-
Wikipedia. (n.d.). Davis–Beirut reaction. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Retrieved January 19, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. Retrieved January 19, 2026, from [Link]
-
Haddadin, M. J., et al. (2015). Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction. The Journal of Organic Chemistry, 80(15), 7853–7860. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of indazole substituted-1,3,4-thiadiazoles and their anticonvulsant activity. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(1), 59-71. [Link]
-
Al-Mousawi, S. M., et al. (2011). Scope and Limitations of a Novel Synthesis of 3-Arylazonicotinates. Molecules, 16(7), 5429–5439. [Link]
-
MDPI. (2020). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts, 10(5), 565. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Troubleshooting [chem.rochester.edu]
- 14. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 15. Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How To [chem.rochester.edu]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions for Heteroaryls
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. The incorporation of heteroaromatic moieties is a cornerstone of modern drug discovery and materials science.[1] However, the unique electronic properties and functional group arrangements of heteroaryls introduce specific challenges not always encountered in standard aryl-aryl couplings. This guide is designed to provide you, our fellow researchers and drug development professionals, with field-proven insights and systematic troubleshooting strategies to overcome these hurdles. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize this powerful transformation for your specific, and often challenging, substrates.
Section 1: General Troubleshooting — "My Reaction Failed. Where Do I Start?"
A low or non-existent yield in a Suzuki-Miyaura coupling can be frustrating. Before making drastic changes to a protocol, it's crucial to systematically diagnose the potential points of failure. The flowchart below outlines a logical progression of checks to identify the root cause of an unsuccessful reaction.
Q: I have low or no conversion of my starting material. What are the most common culprits?
A: When a reaction fails, resist the urge to immediately change the catalyst or ligand. The most common issues are often related to the fundamental reaction setup and reagent quality. Follow this diagnostic workflow:
-
Atmosphere Control: The Palladium(0) active catalyst is highly sensitive to oxygen. Inadequate degassing is a primary cause of failure.[2] Ensure your solvents have been rigorously degassed via sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes or by using several freeze-pump-thaw cycles.[3] Assemble your reaction under a positive pressure of inert gas.
-
Reagent Quality & Stability:
-
Boronic Acid/Ester: Heteroaryl boronic acids are notoriously prone to decomposition, especially protodeboronation.[4] This is particularly true for electron-rich and 2-substituted five-membered heterocycles like furans, thiophenes, and pyrroles.[5][6] Use fresh, high-purity boronic acid or consider more stable alternatives like pinacol esters or potassium trifluoroborate salts.[3][7]
-
Catalyst: Ensure your palladium source and ligands are from a reliable supplier and have been stored correctly. Many phosphine ligands are air-sensitive. Palladium(II) pre-catalysts like Pd(OAc)₂ are generally stable, but Pd(0) sources like Pd(PPh₃)₄ can degrade over time.
-
-
Base Activation & Solubility: The base is not just a spectator; it must activate the boronic acid to form the boronate species required for transmetalation.[8] Many common inorganic bases (e.g., K₃PO₄, K₂CO₃) have poor solubility in purely organic solvents.[8][9] The reaction is often a multiphasic system, so vigorous stirring is essential. The presence of a small amount of water is often necessary to facilitate the reaction, even when using seemingly anhydrous conditions with bases like K₃PO₄.[10]
-
Reaction Temperature: While many couplings require heat (typically 80-110 °C), excessive temperatures can lead to catalyst decomposition or accelerate substrate/product degradation.[3] Conversely, if the oxidative addition to your heteroaryl halide is sluggish (e.g., with chlorides), the temperature may be too low.[2]
Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling
Caption: A decision guide for selecting an appropriate base.
Section 4: Protocols and Practical Guides
General Protocol for Heteroaryl Suzuki-Miyaura Coupling (Screening Conditions)
This protocol provides a robust starting point for coupling a heteroaryl halide with a heteroaryl boronic acid/ester.
Materials:
-
Heteroaryl Halide (1.0 equiv)
-
Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., SPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 5:1, 0.1 M concentration relative to halide)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
Procedure:
-
Preparation: To the reaction vessel, add the heteroaryl halide, heteroaryl boronic acid/ester, palladium pre-catalyst, and base.
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Through the septum, add the degassed solvent mixture via syringe.
-
Reaction: Place the vessel in a pre-heated oil bath or heating block (e.g., 100 °C) and stir vigorously for the desired time (e.g., 2-18 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC, LC-MS, or GC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate).
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism helps in troubleshooting. For instance, if oxidative addition is slow (a common issue with electron-rich heteroaryl chlorides), using a more electron-rich ligand can accelerate this step.
Caption: The core steps of the Suzuki-Miyaura reaction.
References
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved from [Link]
-
Collier, M., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]
-
Billingsley, K. L., et al. (2014). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved from [Link]
-
Nature. (n.d.). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]
-
Fors, B. P., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
-
Noël, T., & Musacchio, A. J. (2012). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the cross-coupling reaction. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
ResearchGate. (n.d.). Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]
-
Schroeder Group - University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]
-
Düfert, M. A., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]
-
Düfert, M. A., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative homocoupling pathway. Retrieved from [Link]
-
National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of Regioisomers of Substituted Indazoles
Welcome to the Technical Support Center for the purification of regioisomers of substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for tackling the common challenges associated with separating N1- and N2-substituted indazole regioisomers. As Senior Application Scientists, we understand that obtaining isomerically pure compounds is critical for reliable biological data and successful drug development campaigns. This resource is built on a foundation of scientific principles and field-proven experience to empower you in your synthetic chemistry endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses some of the initial high-level questions you might have when embarking on the purification of substituted indazole regioisomers.
Q1: Why is the separation of N1- and N2-substituted indazole regioisomers often so challenging?
The separation of these regioisomers is frequently difficult due to their inherent structural similarities. Both isomers often possess very close polarities and similar steric profiles, leading to nearly identical retention factors (Rf) in thin-layer chromatography (TLC) and co-elution during column chromatography[1]. This challenge is further compounded by the fact that many synthetic routes for N-alkylation or N-arylation of indazoles yield mixtures of both regioisomers[2][3].
Q2: What are the primary methods for purifying substituted indazole regioisomers?
The two most common and effective methods for the purification of indazole regioisomers are:
-
Flash Column Chromatography: This is the most widely used technique, leveraging subtle differences in the polarity and interaction of the isomers with the stationary phase[4].
-
Recrystallization: This classical technique can be highly effective, particularly for crystalline solids, and offers a scalable solution for obtaining highly pure isomers[5].
Q3: How can I confirm the identity of my separated N1- and N2-substituted indazole regioisomers?
Unequivocal structure determination is crucial. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are the gold standard for this purpose. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable for distinguishing between the N1 and N2 isomers[2][6][7]. For the N1-isomer, a correlation is typically observed between the protons of the N-substituent and the C7a carbon of the indazole ring. Conversely, for the N2-isomer, a correlation is seen between the protons of the N-substituent and the C3 carbon[2][6].
Q4: Is it possible to influence the synthesis to favor one regioisomer and simplify purification?
Yes, modifying the synthetic strategy is a highly effective approach to mitigate purification challenges. The regioselectivity of N-alkylation can be significantly influenced by factors such as the choice of base, solvent, and the nature of the electrophile[2][6]. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor the formation of N1-alkylated indazoles for a variety of substrates[2][6]. Conversely, Mitsunobu conditions often show a preference for the N2-regioisomer[2][7].
Part 2: Troubleshooting Guides
This section provides in-depth, scenario-based troubleshooting advice from the perspective of a Senior Application Scientist.
Scenario 1: My Indazole Regioisomers are Inseparable by Flash Column Chromatography.
Initial Observation: You've run multiple flash columns with standard solvent systems (e.g., hexane/ethyl acetate), but your N1 and N2 regioisomers co-elute, appearing as a single spot on TLC.
Senior Application Scientist's Insights & Troubleshooting Steps:
When standard chromatographic conditions fail, a systematic approach to method development is required. The key is to exploit subtle differences in the isomers' properties.
-
Step 2: Consider a Different Stationary Phase. If silica gel is not providing adequate separation, consider switching to a different stationary phase. Alumina (basic, neutral, or acidic) can offer different selectivity due to its unique surface chemistry[8]. Reverse-phase chromatography (C18 silica) is another excellent option, particularly if your compounds have some lipophilic character.
-
Step 3: Employ Additives in Your Mobile Phase. For basic indazole derivatives, peak tailing on silica gel can be a problem, leading to poor resolution. The addition of a small amount (0.1-1%) of a basic additive like triethylamine (TEA) or ammonia to the mobile phase can neutralize the acidic silanol groups on the silica surface, resulting in sharper peaks and improved separation[9].
-
Step 4: Consider Preparative TLC or HPLC. For small-scale purifications or particularly challenging separations, preparative thin-layer chromatography (prep TLC) can be a powerful tool. By running the plate multiple times, you can gradually improve the separation between closely eluting spots[9]. If available, preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolution.
-
Step 5: Derivatization as a Last Resort. In some rare cases where direct separation is impossible, a temporary derivatization of one or both isomers can be employed to alter their physical properties, facilitating separation. After purification, the protecting group can be removed to yield the pure isomer[1][8]. For example, if one isomer has a reactive handle that the other lacks, this can be exploited.
Scenario 2: My Attempt at Recrystallization Resulted in Co-crystallization of the Regioisomers.
Initial Observation: You attempted to purify your mixture of indazole regioisomers by recrystallization, but the resulting crystals still contain a mixture of both isomers.
Senior Application Scientist's Insights & Troubleshooting Steps:
Co-crystallization is a common issue when dealing with structurally similar molecules. The key to successful recrystallization is to find a solvent system where the two isomers have significantly different solubilities.
-
Step 1: Systematic Solvent Screening. A single solvent is often not ideal. A systematic screening of mixed solvent systems is the most effective approach. The goal is to find a "good" solvent in which your compound mixture is soluble when hot, and a "poor" solvent in which it is insoluble when cold. A patent for the purification of substituted indazole isomers suggests using mixtures of solvents like acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water[5].
-
Step 2: Control the Cooling Rate. Rapid cooling often leads to the trapping of impurities and can promote co-crystallization. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow crystal growth is essential for achieving high purity.
-
Step 3: Seeding the Solution. If you have a small amount of one of the pure isomers (perhaps from a previous small-scale chromatographic separation), you can use it to seed the supersaturated solution. The seed crystal will act as a template for the crystallization of that specific isomer, potentially leaving the other isomer in the mother liquor[10].
-
Step 4: Fractional Crystallization. If there is a significant difference in the solubility of the two isomers in a particular solvent, you can perform fractional crystallization. This involves a series of sequential crystallization steps to gradually enrich and isolate each isomer.
-
Step 5: Explore Alternative Crystallization Techniques. If traditional cooling crystallization fails, consider other methods such as:
-
Vapor Diffusion: This is an excellent technique for small quantities of material. The compound is dissolved in a good solvent, and this solution is placed in a larger chamber containing a volatile "poor" solvent. The slow diffusion of the poor solvent's vapor into the good solvent gradually induces crystallization[10].
-
Solvent Layering: In this method, a solution of your compound in a dense "good" solvent is carefully layered with a less dense "poor" solvent. Crystallization occurs slowly at the interface of the two solvents[10].
-
Part 3: Key Protocols
This section provides detailed, step-by-step protocols for the most common purification techniques for substituted indazole regioisomers.
Protocol 1: Flash Column Chromatography for Separation of N1/N2 Regioisomers
This protocol outlines a general procedure for separating a mixture of N1- and N2-substituted indazole regioisomers using flash column chromatography.
Materials:
-
Silica gel (for flash chromatography)
-
Crude mixture of indazole regioisomers
-
Appropriate solvents for the mobile phase (e.g., hexane, ethyl acetate)
-
Glass column with a stopcock
-
Sand
-
Collection tubes or flasks
Procedure:
-
Mobile Phase Selection:
-
Using TLC, identify a solvent system that provides a good separation (ΔRf > 0.1) between the two regioisomers.
-
Aim for an Rf value of 0.2-0.4 for the lower-eluting isomer.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column and begin elution.
-
Maintain a constant flow rate.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure isomers.
-
Remove the solvent under reduced pressure to obtain the purified regioisomers.
-
Protocol 2: Recrystallization from a Mixed Solvent System
This protocol describes a general method for purifying a solid mixture of indazole regioisomers by recrystallization.
Materials:
-
Crude mixture of indazole regioisomers
-
A "good" solvent (dissolves the compound when hot)
-
A "poor" solvent (compound is insoluble when cold)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Inducing Crystallization:
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).
-
If it becomes too cloudy, add a few more drops of the hot "good" solvent to clarify the solution.
-
-
Crystal Growth:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath or refrigerator.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
-
Drying:
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Part 4: Characterization of Regioisomers
Once you have successfully separated your regioisomers, it is imperative to correctly assign their structures.
Spectroscopic Differentiation of N1- and N2-Substituted Indazoles
As previously mentioned, NMR spectroscopy is the most powerful tool for this purpose. The key is to identify long-range correlations in an HMBC spectrum.
Table 1: Key ¹H-¹³C HMBC Correlations for Regioisomer Assignment
| Regioisomer | Key Correlation | Rationale |
| N1-substituted | Protons on the alpha-carbon of the N-substituent correlate to the C7a carbon of the indazole ring. | The N1 position is in close proximity to the C7a carbon. |
| N2-substituted | Protons on the alpha-carbon of the N-substituent correlate to the C3 carbon of the indazole ring. | The N2 position is adjacent to the C3 carbon. |
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process when approaching the purification of substituted indazole regioisomers.
Sources
- 1. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. unifr.ch [unifr.ch]
Technical Support Center: Overcoming Poor Solubility of Heterocyclic Compounds in Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with heterocyclic compounds during in vitro and in vivo assays. As a Senior Application Scientist, I've compiled this resource to provide not only step-by-step protocols but also the underlying rationale to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of Heterocyclic Compound Solubility
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive molecules.[1] However, their often planar, aromatic, and lipophilic nature can lead to poor aqueous solubility.[2][3] This presents a significant hurdle in drug discovery and development, as a compound must be in solution to interact with its biological target.[4] Poor solubility can lead to underestimated compound activity, assay variability, and misleading structure-activity relationships (SAR).[5][6] It is estimated that 40% of marketed drugs and up to 90% of compounds in early development exhibit poor water solubility.[7][8][9]
This guide provides a structured approach to systematically address and overcome these solubility issues, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Primary Culprit - Stock Solutions and Initial Dilution
Q1: My heterocyclic compound won't dissolve in my aqueous assay buffer, even at low concentrations. What's the first thing I should check?
A: The issue often originates from your stock solution and the dilution method. Most researchers use dimethyl sulfoxide (DMSO) as the solvent for their primary stock solutions due to its excellent ability to dissolve a wide range of organic compounds.[6][10] However, when a concentrated DMSO stock is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate out of solution, a phenomenon often called "solvent shock."[11]
Troubleshooting Steps:
-
Inspect Your Stock Solution: Before any dilution, carefully inspect your DMSO stock solution. Look for any visible precipitate.[12] Even a clear solution at room temperature can have precipitate that becomes more apparent upon cooling.[12]
-
Optimize DMSO Concentration: A widely accepted industry standard is to keep the final DMSO concentration in the assay between 0.5% and 1%.[13] Higher concentrations can be toxic to cells or interfere with assay components.[13]
-
Serial Dilution is Key: Avoid single, large-volume dilutions. A stepwise dilution process can help prevent precipitation.[14]
Section 2: Co-solvents and Formulation Strategies
Q2: I've optimized my DMSO concentration, but my compound still precipitates. What's the next step?
A: If DMSO alone is insufficient, the use of co-solvents is a common and effective strategy.[15][16][17][18] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar molecules by reducing the overall polarity of the solvent system.[19]
Commonly Used Co-solvents:
-
Ethanol: A versatile co-solvent, but be mindful of its potential effects on protein structure and cell viability at higher concentrations.[15][17]
-
Propylene Glycol (PG): Often used in pharmaceutical formulations and is generally less toxic than ethanol.[15][17][20]
-
Polyethylene Glycols (PEGs): Particularly lower molecular weight PEGs (e.g., PEG 400), are effective solubilizers.[15][20]
-
Glycerin: Another non-toxic option, though it can increase the viscosity of the solution.[15][17][20]
Workflow for Co-solvent Selection:
Caption: Hierarchical approach to solubilization strategies.
Best Practices for Preparing Stock Solutions
Accurate and reliable experimental results begin with properly prepared stock solutions. [21] Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Accurate Weighing: Use a calibrated analytical balance to weigh the desired amount of your heterocyclic compound. [21]2. Solvent Addition: Add the calculated volume of high-purity DMSO to the solid compound.
-
Dissolution: Vortex the solution thoroughly to ensure complete dissolution. [21]Gentle warming (to no more than 30-40°C) can be used for difficult-to-dissolve compounds, but be cautious of potential degradation. [12]4. Visual Inspection: Confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. [14]Store at -20°C or -80°C as recommended for the compound's stability. [14] Key Considerations:
-
Purity of Solvents: Always use high-purity, anhydrous solvents. Water contamination can lead to compound degradation over time.
-
Labeling: Clearly label all stock solutions with the compound name, concentration, solvent, and date of preparation. [21]
References
-
Cosolvent - Wikipedia . Wikipedia. Available at: [Link]
-
Co-solvent: Significance and symbolism . Available at: [Link]
-
The use of cosolvent pKa assays for poorly soluble compounds . Pion Inc. Available at: [Link]
-
Innovative Strategies and Advances in Drug Delivery Systems to Address Poor Solubility: A Comprehensive Review . ResearchGate. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement . DDA. Available at: [Link]
-
Innovative Strategies and Advances in Drug Delivery Systems to Address Poor Solubility: A Comprehensive Review . PubMed. Available at: [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory . Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]
-
Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies . Preprints.org. Available at: [Link]
-
Implementing Nanotechnology and Novel Drug Delivery Systems to Improve Dissolution and Solubilization . American Pharmaceutical Review. Available at: [Link]
-
Innovative Strategies and Advances in Drug Delivery Systems to Address Poor Solubility: A Comprehensive Review . Bentham Science. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study . MDPI. Available at: [Link]
-
Best Practices For Stock Solutions . FasterCapital. Available at: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules . ACS Publications. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization . ResearchGate. Available at: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization . ResearchGate. Available at: [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds . ResearchGate. Available at: [Link]
-
How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds . Solarbio. Available at: [Link]
-
Solubilization of poorly soluble compounds using 2-pyrrolidone . PubMed. Available at: [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications? . Quora. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs . PubMed Central. Available at: [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS . International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
How to tackle compound solubility issue . Reddit. Available at: [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry . ACS Publications. Available at: [Link]
-
Bioavailability Enhancement: Drug Solubility Enhancement . JoVE. Available at: [Link]
-
Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis . ACS Publications. Available at: [Link]
-
Preparing Solutions . Chemistry LibreTexts. Available at: [Link]
-
What are the chances of precipitation in column while using buffers as mobile phase? . ResearchGate. Available at: [Link]
-
Techniques to improve the solubility of poorly soluble drugs . ResearchGate. Available at: [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology . PubMed Central. Available at: [Link]
-
Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs . MedCrave. Available at: [Link]
-
Cyclodextrins as solubilizers: formation of complex aggregates . PubMed. Available at: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion . PubMed Central. Available at: [Link]
-
Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility . ResearchGate. Available at: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility . Longdom Publishing. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability . International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode . Phenomenex. Available at: [Link]
-
Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid . PubMed Central. Available at: [Link]
-
Tactics to Improve Solubility . Royal Society of Chemistry. Available at: [Link]
-
Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin . PubMed Central. Available at: [Link]
-
Heterocycles in Medicinal Chemistry . PubMed Central. Available at: [Link]
-
SPECIAL FEATURE - Excipients: Advanced Biologics Require Innovative Excipient Science . Drug Development & Delivery. Available at: [Link]
-
Solubilizing steroidal drugs by β-cyclodextrin derivatives . PubMed. Available at: [Link]
-
Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid . PubMed. Available at: [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Innovative Strategies and Advances in Drug Delivery Systems to Address Poor Solubility: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. Co-solvent: Significance and symbolism [wisdomlib.org]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fastercapital.com [fastercapital.com]
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to our dedicated technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with reaction yields. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific experimental issues.
I. Troubleshooting Guide: Diagnosing and Resolving Low Reaction Yields
Low or nonexistent product yield is a common frustration in cross-coupling chemistry. A systematic, step-by-step approach to troubleshooting is the most effective way to identify and resolve the underlying issue.[1][2] This guide will walk you through the most probable causes and provide actionable solutions.
Question 1: My cross-coupling reaction shows little to no product formation. Where do I begin troubleshooting?
When a reaction fails, it's essential to start with the fundamentals. The quality of your reagents and the integrity of your reaction setup are the first things to scrutinize.[1]
A1: Initial Checks - Reagent and Setup Integrity
-
Reagent Purity and Anhydrous Conditions: Moisture and oxygen can be highly detrimental to palladium-catalyzed reactions.[1] Ensure all starting materials, including your aryl halide, organometallic partner, solvent, and base, are pure and dry. Solvents should be freshly distilled or from a reputable commercial source.
-
Catalyst and Ligand Activity: The heart of your reaction is the palladium catalyst and its associated ligand.[3][4]
-
Precatalyst Activation: Many palladium(II) precatalysts require in situ reduction to the active Pd(0) species. If this activation is inefficient, your catalytic cycle won't initiate properly.[1][5] Consider using a pre-activated Pd(0) source or a more robust precatalyst system.
-
Ligand Selection: The ligand's electronic and steric properties are critical for catalyst stability and activity.[5][6] For challenging substrates, especially those that are sterically hindered, employing bulky, electron-rich phosphine ligands like SPhos or XPhos can dramatically improve reactivity.[2]
-
-
Inert Atmosphere: These reactions are often highly sensitive to air.[1] Confirm that your reaction vessel was thoroughly degassed and maintained under a consistently inert atmosphere (e.g., nitrogen or argon). A common technique is multiple cycles of freeze-pump-thaw or bubbling the inert gas through the solvent.[7]
Question 2: I've confirmed my reagents and setup are sound, but the yield is still low. What are the next steps?
If the initial checks don't reveal the culprit, the next stage is to investigate potential side reactions and catalyst deactivation pathways.
A2: Investigating Side Reactions and Catalyst Deactivation
Several competing reactions can consume starting materials or deactivate the catalyst, leading to poor yields.
-
Homocoupling: This side reaction, where two molecules of the organometallic reagent couple, can be a significant issue. It is often promoted by the presence of oxygen or Pd(II) species that have not been effectively reduced to Pd(0).[3]
-
Dehalogenation: The aryl halide starting material can be converted to a simple arene, a process known as dehalogenation. This can occur if a hydride source is present, which can arise from the solvent or base.[3]
-
Protodeboronation (in Suzuki Couplings): Boronic acids can be unstable and undergo protodeboronation, especially in the presence of water and certain bases, effectively removing them from the reaction mixture.[3]
Catalyst Deactivation Pathways:
Palladium catalysts can be deactivated through several mechanisms:[8]
-
Particle Agglomeration: The active Pd(0) nanoparticles can aggregate into larger, less reactive particles.
-
Coking: The deposition of carbonaceous material on the catalyst surface can block active sites.[8]
-
Poisoning: Certain functional groups or impurities can bind strongly to the palladium center and inhibit its catalytic activity. For example, excess cyanide can terminate the catalytic cycle.[9] Carbon monoxide is another known poison for palladium catalysts.[4]
Diagnostic Experiments:
To pinpoint the issue, consider the following diagnostic experiments:
| Experiment | Purpose | Expected Outcome if Problem Exists |
| Run a Control Reaction with a Known "Good" Substrate | To verify the activity of your catalyst, ligand, base, and solvent system. | If the control reaction also fails, the issue lies with the common reagents or setup. |
| Analyze Reaction Aliquots Over Time (TLC, GC-MS, NMR) | To monitor the consumption of starting materials and the formation of products and byproducts.[10][11] | Slow or stalled conversion of starting materials; formation of homocoupling or dehalogenation byproducts. |
| Vary the Catalyst Loading | To determine if the catalyst concentration is a limiting factor. | Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may improve the yield if catalyst deactivation is occurring.[2] |
| Screen Different Ligands | To find a ligand that is better suited for your specific substrates.[12] | A significant improvement in yield with a different ligand suggests the original ligand was suboptimal. |
Question 3: How do the choice of solvent and base impact the reaction yield?
The solvent and base are not merely passive components; they play active roles in the catalytic cycle and can significantly influence the reaction's success.[13][14][15]
A3: Optimizing Solvent and Base Conditions
Solvent Effects:
The solvent's properties, such as polarity, coordinating ability, and boiling point, can affect:[14][16]
-
Solubility: Poor solubility of any of the reactants can severely limit the reaction rate.[17]
-
Catalyst Stability and Activity: Some solvents can coordinate to the palladium center, influencing its reactivity.[16] Certain solvents, like amides and ketones, can even act as hydride sources at high temperatures, leading to catalyst reduction or decomposition.[18]
-
Intermediate Stability: Polar aprotic solvents like DMF or DMA can stabilize charged intermediates in the catalytic cycle.[13][16]
Common Solvents and Their Properties:
| Solvent | Type | Key Characteristics |
| Toluene | Aromatic | Non-polar, good for many standard couplings.[17] |
| Dioxane | Ethereal | Polar aprotic, often used for challenging couplings.[17][19] |
| Tetrahydrofuran (THF) | Ethereal | Polar aprotic, often used in combination with water.[7][17] |
| N,N-Dimethylformamide (DMF) | Amide | Highly polar aprotic, good for dissolving salts.[16] |
Base Selection:
The base is crucial for the transmetalation step in many cross-coupling reactions. The choice of base depends on the specific reaction type and the pKa of the nucleophile.
-
Strength: The base must be strong enough to facilitate the necessary deprotonation but not so strong that it causes unwanted side reactions. For instance, strong bases like KOtBu are often used in Buchwald-Hartwig aminations, but may be incompatible with base-labile functional groups like esters.[20]
-
Solubility: The solubility of the base can also be a factor. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used, but their limited solubility can sometimes be an issue.[17][21] The use of phase-transfer catalysts can sometimes help overcome this.[7]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Suzuki-Miyaura coupling and how can I minimize them?
A: The most common side reactions are homocoupling of the boronic acid and dehalogenation of the aryl halide.[3] To minimize these:
-
Ensure a thoroughly deoxygenated reaction environment. Oxygen promotes homocoupling.[3]
-
Use a high-purity palladium catalyst. Pd(II) impurities can also lead to homocoupling.
-
Choose your solvent and base carefully. Some solvents can act as hydride sources, leading to dehalogenation.[3]
Q2: My Buchwald-Hartwig amination is giving low yields with a secondary amine. What should I try?
A: Secondary amines, especially bulky ones, can be challenging substrates.[12]
-
Ligand Choice is Key: Use a bulky, electron-rich biarylphosphine ligand such as RuPhos or BrettPhos. These ligands are designed to promote the C-N reductive elimination step and suppress side reactions like β-hydride elimination.[12][22]
-
Base Selection: A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required.
-
Temperature: These reactions often require elevated temperatures (80-110 °C).[17]
Q3: Can I use aryl chlorides as substrates in cross-coupling reactions?
A: Yes, but they are generally less reactive than aryl bromides or iodides.[3] To successfully use aryl chlorides, you will likely need a more active catalyst system, often involving a bulky, electron-rich phosphine ligand.[22]
Q4: How can I tell if my palladium catalyst has decomposed?
A: A common sign of catalyst decomposition is the formation of "palladium black," a fine black precipitate. This indicates that the Pd(0) has aggregated into inactive bulk metal.
Q5: Are there any additives that can improve my reaction yield?
A: Yes, in some cases, additives can be beneficial. For example, in Suzuki couplings, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve yields when dealing with solubility issues.[7] Other additives may be used to facilitate specific steps in the catalytic cycle.[23]
III. Visualizing the Process
The Palladium Cross-Coupling Catalytic Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields in cross-coupling reactions.
IV. Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point. Optimization will likely be required for specific substrates.[24]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water, THF/water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 60–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.[24]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[24]
Protocol for Degassing a Solvent
-
Place the solvent in a Schlenk flask equipped with a stir bar.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once frozen, apply a high vacuum to the flask for 10-15 minutes.
-
Close the stopcock to the vacuum and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You should see gas bubbles evolving from the solvent.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed.
V. References
-
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. Available from:
-
Insights into Palladium Deactivation during Advanced Oxidation Processes. Available from:
-
Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes - Chemical Science (RSC Publishing). Available from:
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC - NIH. Available from:
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System - ACS Publications. Available from:
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from:
-
Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen - ACS Publications. Available from:
-
Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. Available from:
-
Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes - AIP Publishing. Available from:
-
Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. Available from:
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available from:
-
Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis | Organometallics - ACS Publications. Available from:
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. Available from:
-
Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. Available from:
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC - NIH. Available from:
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available from:
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available from:
-
Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - AIP Publishing. Available from:
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes.. Available from:
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available from:
-
A Comparative Guide to Palladium Catalyst Performance in Cross-Coupling Reactions - Benchchem. Available from:
-
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. Available from:
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available from:
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. Available from:
-
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization - Benchchem. Available from:
-
Effect of different additives on the Suzuki-Miyaura cross-coupling... - ResearchGate. Available from:
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available from:
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available from:
-
Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE. Available from:
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available from:
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate. Available from:
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available from:
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from:
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Available from:
-
Buchwald–Hartwig amination - Wikipedia. Available from:
-
Role of palladium catalyst in cross-coupling reactions. Available from:
-
Understanding Cross-Coupling Reactions: The Role of Specialized Palladium Catalysts. Available from:
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available from:
-
Palladium Detection for API Purification - Arbor Assays. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 12. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. research.rug.nl [research.rug.nl]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
improving the selectivity of indazole-based kinase inhibitors
Welcome to the Technical Support Center for Improving the Selectivity of Indazole-Based Kinase Inhibitors. As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the lab. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and logical approach to developing highly selective kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are working with an indazole scaffold and our lead compound inhibits multiple kinases. Why is this happening?
A1: This is a common and expected challenge in kinase inhibitor development. The primary reason for this promiscuity lies in the highly conserved nature of the ATP-binding site across the human kinome, which consists of over 500 kinases.[1][2] Most small-molecule inhibitors, including many based on the indazole scaffold, are ATP-competitive (Type I inhibitors). They function by mimicking the adenine structure of ATP to bind within this pocket.[2][3] Because the structural features required for ATP binding are shared among many kinases, an inhibitor designed for one kinase can often fit into the ATP pocket of others, leading to off-target activity.[3] The indazole core itself is a versatile pharmacophore that has been successfully used to develop inhibitors for a wide range of kinases, including VEGFR, Aurora kinases, and ERK1/2, which underscores its adaptability to various ATP-binding sites.[4][5][6]
Q2: What is the absolute first step we should take to address the poor selectivity of our lead compound?
A2: The indispensable first step is to obtain a comprehensive and quantitative understanding of your compound's current selectivity profile.[7] This means moving beyond testing against a few closely related kinases and instead performing a broad kinome-wide screen.
-
Rationale: Assuming off-targets will only be kinases closely related by sequence is a common pitfall.[8][9] Large-scale profiling studies have repeatedly shown that inhibitors can have potent activity against seemingly unrelated kinases.[9] Without a comprehensive screen, you are essentially working blind and may spend significant resources optimizing for the wrong off-targets or missing critical liabilities that will cause project failure later.
-
Actionable Step: Screen your compound against a large, commercially available kinase panel (e.g., 100 to 400+ kinases). This will provide a quantitative measure (IC50 or Ki values) of its potency against your intended target and a wide array of potential off-targets, creating an essential baseline for your optimization campaign.[8][10]
Q3: We see different selectivity results between our biochemical assays and our cell-based assays. Which data should we trust?
A3: It is not a matter of trusting one over the other, but of understanding what each assay is telling you. Discrepancies are common and provide crucial insights.
-
Biochemical Assays (e.g., radiometric, TR-FRET) measure the direct interaction between your inhibitor and purified, often truncated, kinase enzymes in a controlled, artificial environment.[3][11] They are excellent for determining intrinsic affinity and establishing a baseline structure-activity relationship (SAR). However, the ATP concentrations used may not be physiological, which can alter the apparent potency of ATP-competitive inhibitors.[3][12]
-
Cell-Based Assays (e.g., cellular phosphorylation assays, NanoBRET™) measure the inhibitor's effect in a live-cell context.[13][14] This introduces critical variables like cell membrane permeability, intracellular ATP concentrations (which are typically much higher than in biochemical assays), compound metabolism, and the presence of scaffolding proteins.[12][15] An inhibitor might be potent biochemically but fail to engage its target in a cell due to poor permeability, or it might show unexpected effects by inhibiting a pathway upstream of your target.[12][15]
Troubleshooting Guide: From Promiscuous Hit to Selective Lead
Problem: Our lead indazole derivative is potent against our primary target (e.g., an Aurora kinase) but also hits several unrelated kinases (e.g., a tyrosine kinase like VEGFR-2) with similar potency.
This is a classic challenge. The solution requires a multi-pronged, iterative approach that integrates computational modeling, structural biology, and medicinal chemistry.
Workflow for Enhancing Kinase Inhibitor Selectivity
Caption: Iterative workflow for improving kinase inhibitor selectivity.
Step 1: Exploit Structural Differences with Structure-Based Design
-
Causality: Selectivity is achieved by exploiting the subtle differences that exist between kinase ATP-binding sites, despite their overall conservation.[1] Your goal is to modify your indazole scaffold to form favorable interactions with your primary target that it cannot form with off-targets, or to introduce features that create unfavorable steric clashes with off-targets.
-
Actionable Plan:
-
Obtain Crystal Structures: If possible, obtain a co-crystal structure of your compound bound to your primary target and at least one major off-target kinase. This is the gold standard and provides invaluable, direct insight into the binding modes.[7]
-
Analyze the Pockets: Pay close attention to the "gatekeeper" residue, which sits at the back of the ATP pocket and controls access to a deeper hydrophobic pocket.[1] The size of this residue (small like glycine/threonine vs. large like methionine/phenylalanine) is a key determinant of selectivity for many inhibitor classes.[1]
-
Modify Your Compound: Design and synthesize new analogs. For example, if your target has a small gatekeeper and your off-target has a large one, adding a bulky substituent to your indazole core that points toward this residue can create a steric clash that prevents binding to the off-target while being accommodated by the primary target.[1][2]
-
Visualizing the Gatekeeper Strategy
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inits.at [inits.at]
- 14. reactionbiology.com [reactionbiology.com]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Proactively Addressing Off-Target Effects of Novel Drug Candidates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of off-target effects. Unintended interactions between a drug candidate and proteins other than the intended target are a significant cause of toxicity and clinical trial failure.[1][2][3] Proactively identifying and mitigating these effects is paramount for developing safer, more effective therapeutics.
This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will delve into the causality behind experimental choices and provide validated protocols to ensure the integrity of your findings.
Section 1: Foundational Concepts & Predictive Strategies
This section addresses common high-level questions and introduces predictive methods to anticipate off-target liabilities before they complicate downstream experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between on-target and off-target toxicity?
A1: On-target toxicity occurs when the modulation of the intended therapeutic target, either through excessive activity or presence in non-target tissues, leads to adverse effects.[2] For example, an inhibitor of a kinase involved in tumor growth might also affect the same kinase in healthy tissues, leading to side effects. Off-target toxicity, conversely, arises when a drug molecule binds to one or more unintended proteins, triggering unwanted biological responses that are independent of the primary target's mechanism of action.[1][2][3]
Q2: At what stage of drug discovery should we start screening for off-target effects?
A2: Off-target screening should be initiated as early as possible, ideally during the lead optimization phase.[3][4][5] Early identification allows medicinal chemists to modify compound structures to improve selectivity and mitigate potential safety liabilities before significant resources are invested.[3][4] This proactive approach, often termed "safety pharmacology," is crucial for selecting viable candidates for further development.[4][6]
Q3: Our in silico predictions suggested high selectivity, but cellular assays show a toxic phenotype. What's happening?
A3: This is a common and important scenario. Discrepancies between in silico predictions and experimental results can arise from several factors:
-
Model Limitations: Computational models, while powerful, are based on existing data and may not capture the full complexity of a living cell.[7] The prediction algorithm might be based on 2D chemical similarity or 3D pocket similarity, each with its own inherent biases and limitations.[8][9]
-
Metabolites: Your parent compound might be metabolized within the cell into a new chemical entity with a different off-target profile. In silico tools often do not predict the activity of metabolites.
-
Target Dynamics: Protein conformations can change in a cellular environment, revealing binding pockets not present in the crystal structures used for computational modeling.
-
Indirect Effects: The observed toxicity might be an indirect consequence of modulating the primary target, rather than a direct off-target binding event.
Actionable Next Step: The immediate follow-up should be to perform an unbiased, experimental screen to identify the cellular binding partners of your compound. Techniques like chemoproteomics or a Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) are ideal for this.[10][11][12]
Troubleshooting Guide: In Silico Off-Target Prediction
Problem: Our in silico screen produced an overwhelming number of potential off-targets. How do we prioritize them for experimental validation?
| Probable Cause | Solution & Scientific Rationale |
| Overly Permissive Search Parameters | Refine your prediction thresholds. Many platforms use scoring functions (e.g., similarity scores, docking energies). Increase the stringency of these thresholds to focus on the highest-confidence predictions. Rationale: This filters out low-probability interactions, enriching for hits that are more likely to be biologically relevant. |
| Lack of Biological Context | Cross-reference hits with expression data and pathway analysis. Prioritize off-targets that are expressed in your target tissue or are known to be part of critical safety-related pathways (e.g., cardiac ion channels, immune system kinases).[13] Rationale: An interaction with a protein that is not expressed in relevant tissues is less likely to be the cause of an observed toxicity. |
| Algorithm Bias | Use multiple, mechanistically distinct prediction tools. Combine results from ligand-based methods (which use chemical similarity) and structure-based methods (which use protein pocket information).[8][9] Rationale: Different algorithms have different strengths. Consensus hits that appear across multiple platforms have a higher probability of being true positives. |
Section 2: In Vitro & Biochemical Profiling
Once a candidate is selected, its selectivity must be confirmed experimentally. Biochemical assays provide a direct measure of a compound's activity against a purified protein.
Frequently Asked Questions (FAQs)
Q4: We are developing a kinase inhibitor. What is the best practice for selectivity profiling?
A4: A tiered approach is the most efficient and cost-effective strategy for kinase inhibitor profiling.[14]
-
Initial Broad Screen: Screen the compound at a single, high concentration (e.g., 1 or 10 µM) against the largest commercially available kinase panel (many vendors offer panels of >300 kinases).[14][15] This provides a broad overview of the compound's selectivity.
-
Dose-Response Follow-Up: For any kinase showing significant inhibition (e.g., >70% at the screening concentration), perform a full 10-point dose-response curve to determine the IC50 or Kd value.[14] This quantifies the potency of the off-target interactions.
This approach provides a "Selectivity Index," allowing you to quantitatively compare the potency against your primary target versus off-targets.[15]
Q5: Our compound is "clean" in a kinase panel but still shows cell toxicity. What other protein classes should we consider?
A5: While kinase inhibitors are notorious for off-target effects within the kinome, they can also interact with entirely different protein families.[14] Consider screening against a broad safety panel that includes clinically relevant targets from other families known to be associated with adverse drug reactions.[4][6] These typically include:
-
G-Protein Coupled Receptors (GPCRs)
-
Ion Channels (especially hERG, which is linked to cardiotoxicity)
-
Transporters
-
Nuclear Receptors
-
Cytochrome P450 (CYP) enzymes [4]
Many contract research organizations (CROs) offer pre-selected panels for this purpose.[4]
Section 3: Cellular Target Engagement & Profiling
Confirming that a drug binds its intended target (and any off-targets) within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[16][17]
The CETSA Workflow
CETSA is based on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[17][18][19] By heating cells treated with a compound and then measuring the amount of protein that remains soluble, one can infer target engagement.[16][17]
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guide: Cellular Thermal Shift Assay (CETSA)
Problem: We don't see a thermal shift for our primary target, even though we know the compound is active in a functional assay.
| Probable Cause | Solution & Scientific Rationale |
| Insufficient Target Stabilization | The binding event may not confer significant thermal stability. Not all ligand-protein interactions result in a measurable thermal shift.[10] Validation Step: Use a positive control compound known to stabilize the target. If the positive control also fails, the issue is likely with the assay conditions for that specific protein. If the positive control works, your compound may be a weak stabilizer or have a different mechanism (e.g., allosteric modulation). |
| Incorrect Temperature Range | Optimize the temperature gradient. The protein may be denaturing at temperatures outside your tested range. Protocol: Run a baseline melt curve (vehicle control only) over a very broad temperature range (e.g., 37°C to 90°C) to identify the specific melting temperature (Tm) of your target protein. Center your experimental gradient around this Tm.[20] |
| Low Target Expression | Detection is below the assay's limit. If the target protein is expressed at very low levels, it may be difficult to detect the soluble fraction by Western blot. Solution: Consider using a more sensitive detection method like an AlphaScreen® or ELISA-based readout.[16] Alternatively, use a cell line that overexpresses the target protein as a positive control system. |
| Compound Permeability/Stability Issues | The compound is not reaching the target in intact cells. The compound may be unstable in media, actively pumped out of the cell, or unable to cross the cell membrane. Troubleshooting: Perform CETSA on cell lysates instead of intact cells.[16][21] If a shift is observed in lysate but not in intact cells, it strongly suggests a cell permeability or efflux problem. |
Problem: We see a noisy or inconsistent melt curve in our CETSA experiment.
| Probable Cause | Solution & Scientific Rationale |
| Uneven Heating | Inconsistent denaturation across samples. Ensure PCR tubes or plates are making firm and even contact with the thermal cycler block. Use a PCR machine with a heated lid to prevent condensation and maintain uniform temperature.[21] Rationale: Temperature variability is a primary source of noise in CETSA. Precise temperature control is critical for reproducibility. |
| Incomplete Lysis | Variable protein extraction between samples. Optimize your lysis protocol. Ensure sufficient lysis buffer volume and mechanical disruption (e.g., freeze-thaw cycles, sonication) to completely break open the cells after heating. Rationale: Incomplete lysis leads to an underestimation of the soluble protein fraction, creating variability. |
| Protein Aggregation After Lysis | Soluble protein is precipitating after the heating step. Keep samples on ice at all times following the heat challenge and lysis. Include protease inhibitors in the lysis buffer. Rationale: Post-heating aggregation can obscure the ligand-induced stabilization effect. Maintaining a cold chain prevents further denaturation and degradation. |
Section 4: Unbiased Proteome-Wide Approaches
To discover completely unexpected off-targets, unbiased methods are required. Chemical proteomics is a powerful approach that uses chemical probes or the drug itself to identify binding partners on a proteome-wide scale.[10][11][12]
Key Chemical Proteomics Strategies
| Method | Principle | Advantages | Disadvantages |
| Affinity-Based Chemical Proteomics | The drug is immobilized on a solid support (e.g., beads) and used as "bait" to pull down interacting proteins from a cell lysate.[12][22] | Does not require chemical modification of the drug itself if a suitable linker can be attached away from the binding pharmacophore. | Immobilization can cause steric hindrance; prone to identifying non-specific binders.[11] |
| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes that covalently bind to the active sites of entire enzyme families.[10][11] A drug's off-target profile is determined by its ability to compete with the probe for binding.[11] | Excellent for identifying off-targets within specific enzyme classes (e.g., serine hydrolases, kinases).[11] | Requires a suitable chemical probe for the enzyme family of interest; synthesis of probes can be complex.[11] |
| Thermal Proteome Profiling (TPP) / CETSA-MS | Combines the principles of CETSA with quantitative mass spectrometry.[10][11] The entire soluble proteome is analyzed after heat treatment, identifying all proteins stabilized by the drug. | Unbiased and does not require modification of the drug.[11] Can be performed in intact cells or even tissues.[22] | Can be technically demanding and data analysis is complex. May not detect targets with low thermal stability.[10] |
Decision Funnel for Off-Target Investigation
A logical progression from broad prediction to specific cellular validation is key to efficiently characterizing off-target effects.
Caption: A workflow funnel for investigating off-target effects.
References
- Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- Reaction Biology. Safety and Off-Target Drug Screening Services.
- Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
- Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Longdom Publishing.
- A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (NIH).
-
Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry. Accessible at: [Link]
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019).
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (PubMed Central).
- (PDF) In silico off-target profiling for enhanced drug safety assessment. (ResearchGate).
- In silico off-target profiling for enhanced drug safety assessment. (PMC - PubMed Central).
- Off-Target Screening Cell Microarray Assay. (Charles River Laboratories).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (NCBI).
- Chemoproteomics, A Broad Avenue to Target Deconvolution. (PMC - NIH).
- Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (Discovery Research Portal - University of Dundee).
- Step-by-Step Guide to Kinase Inhibitor Development. (Reaction Biology).
- Computational/in silico methods in drug target and lead prediction. (PMC - PubMed Central).
- CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (Books).
- (PDF) Guidelines for FAIR sharing of preclinical safety and off-target pharmacology data.
- Off-target analysis. (DRSC/TRiP Functional Genomics Resources & DRSC-BTRR - Harvard University).
- Guidelines for FAIR sharing of preclinical safety and off-target pharmacology data. (Erasmus University Rotterdam).
- Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies. (PMC - PubMed Central).
- Measuring and interpreting the selectivity of protein kinase inhibitors. (PMC - NIH).
- How can off-target effects of drugs be minimised? (Patsnap Synapse).
- Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. (Benchchem).
- in vitro assays used in preclinical safety. (YouTube).
- Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic.
- Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells.
- The cellular thermal shift assay for evaluating drug target interactions in cells. (SciSpace).
- Don't Forget About Safety! How to Assess Drug Candidate Safety in Early Clinical Development. (Certara).
- off-target effects. (YouTube).
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (NIH).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (PubMed Central).
- Non-Clinical Safety Assessment for New Drugs. (ZeClinics CRO).
- Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis. (PMC).
- Secondary pharmacology: screening and interpretation of off-target activities - focus on translation. (PubMed).
- webinar recording: resolving the question of on- or off-target toxicity – a case study.
- Off-Target Effects Analysis. (Creative Diagnostics).
- Off-Target Effects and Where to Find Them. (CRISPR Medicine News).
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. tandfonline.com [tandfonline.com]
- 12. longdom.org [longdom.org]
- 13. books.rsc.org [books.rsc.org]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 22. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for Polar Heterocyclic Molecules
Welcome to the technical support center dedicated to the unique challenges of purifying polar heterocyclic molecules. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the complexities of isolating these often-elusive compounds. The inherent polarity and diverse functionalities of heterocycles demand a nuanced approach to purification. This resource provides in-depth, field-tested insights in a direct question-and-answer format to troubleshoot common experimental hurdles and build robust, reproducible purification workflows.
Part 1: Chromatography Troubleshooting Guide
This section addresses specific, practical issues encountered during the chromatographic purification of polar heterocyclic compounds. Each solution is grounded in the fundamental principles of separation science to empower you to make informed decisions.
Issue 1: Poor or No Retention in Reversed-Phase Chromatography
Q: My highly polar heterocyclic compound elutes in the void volume on my C18 column. How can I increase its retention?
A: This is a classic challenge where the analyte has insufficient hydrophobic character to interact with the non-polar C18 stationary phase.[1][2] Here is a systematic approach to resolve this:
-
Switch to a More Polar Stationary Phase: Standard C18 columns are often inadequate for highly polar compounds.[2] Consider these alternatives:
-
Polar-Embedded Phases: These columns incorporate a polar group (e.g., amide, carbamate) within the alkyl chain.[1][3] This feature allows the column to be used in highly aqueous mobile phases (even 100% water) without the alkyl chains collapsing (a phenomenon known as "dewetting"), which improves retention for polar molecules.[2][3]
-
Phenyl Phases: These offer alternative selectivity through π-π interactions between the phenyl rings on the stationary phase and any aromatic systems in your heterocycle.[1]
-
Cyano Phases: These can be used in both reversed-phase and normal-phase modes, providing different selectivity based on dipole-dipole interactions.[1]
-
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds.[1][4] It utilizes a polar stationary phase (e.g., bare silica, diol, amide) with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous buffer. In HILIC, water acts as the strong, eluting solvent.[1][5] This mode is highly compatible with mass spectrometry due to the high organic content of the mobile phase.[6]
-
Use Ion-Pairing Chromatography: If your heterocycle is ionizable, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral ion-pair.[1][2] This complex is more hydrophobic and will have greater retention on a C18 column. However, be aware that ion-pairing reagents can be difficult to remove from the column and may cause ion suppression in mass spectrometry.[2][6]
-
Consider Mixed-Mode Chromatography: This technique uses stationary phases with multiple functionalities, such as combining reversed-phase and ion-exchange properties.[7][8] This allows for the simultaneous retention of polar, non-polar, and ionizable compounds, offering unique selectivity that can be tuned by adjusting mobile phase pH and ionic strength.[6][7][8]
Issue 2: Peak Tailing/Streaking of Basic Heterocycles on Silica Gel
Q: My nitrogen-containing heterocycle streaks badly on a silica gel TLC plate and gives a broad, tailing peak during column chromatography. What's happening and how do I fix it?
A: This is a common and frustrating issue caused by the strong interaction between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[9][10] This leads to non-uniform elution and poor peak shape. Here’s how to counteract it:
-
Add a Basic Modifier to the Mobile Phase: The most direct solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent.[9]
-
Triethylamine (TEA): Typically 0.1-1% is sufficient. TEA is volatile and can be easily removed during solvent evaporation.
-
Ammonia: Using a solution of ammonia in methanol (e.g., 7N NH3 in MeOH) as part of your mobile phase is also very effective. A common mobile phase might be Dichloromethane/Methanol with 1-2% of the methanol portion being the ammonia solution.[9]
-
-
Use an Alternative Stationary Phase: If modifiers are ineffective or undesirable, switch to a less acidic stationary phase.[9]
-
Switch to Reversed-Phase or HILIC: As mentioned previously, moving away from normal-phase chromatography is often the best solution for highly polar and basic compounds.[9]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Decision workflow for troubleshooting peak tailing of basic heterocycles.
Issue 3: Compound is Unstable and Decomposes on the Column
Q: I have low recovery after column chromatography, and my collected fractions contain degradation products. How can I purify my unstable heterocycle?
A: Compound instability, especially on acidic silica gel, is a significant challenge.[9][12][13] The key is to minimize contact time and use milder conditions.
-
Verify Stability: First, confirm the instability. Spot your compound on a silica TLC plate, let it sit in the open for an hour, and then elute it. If a new spot appears or the original spot diminishes, it's likely degrading on the silica.[9]
-
Use a Milder Stationary Phase: As with peak tailing, switch to neutral alumina or a deactivated silica gel.[9][12]
-
Speed is Key:
-
Flash Chromatography: Use flash chromatography over gravity-fed columns to minimize the time your compound spends on the stationary phase.
-
Solid Phase Extraction (SPE): For a rough, fast cleanup, consider using reversed-phase C18 cartridges. This can be a very gentle method for sensitive compounds.[13]
-
-
Change Purification Technique: If chromatography is consistently failing, it's time to consider non-chromatographic methods.
-
Crystallization: If your compound is a solid, crystallization is an excellent, often gentle, purification method.[9]
-
Acid-Base Extraction: Exploit the pKa of your heterocycle. You can often wash away neutral or oppositely charged impurities by moving your compound between aqueous and organic layers by adjusting the pH.[1]
-
Part 2: Crystallization Troubleshooting Guide
Crystallization is a powerful technique for purifying solid polar heterocycles, but it can be an art form.[14]
Issue 1: Compound "Oils Out" Instead of Crystallizing
Q: When I cool my solution, my compound separates as an oil, not as crystals. What should I do?
A: "Oiling out" occurs when the compound's solubility drops so rapidly upon cooling that it comes out of solution above its melting point or as a supersaturated liquid.[9][15] Impurities can also inhibit crystal lattice formation.
-
Slow Down the Cooling: Rapid cooling is a common cause. After dissolving your compound in hot solvent, allow the flask to cool slowly to room temperature before placing it in an ice bath or refrigerator.[9]
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then attempt to cool it slowly again.[9]
-
Induce Crystallization:
-
Scratch Method: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1][9]
-
Seeding: If you have a tiny crystal of the pure compound, add it to the cooled, supersaturated solution to act as a template for crystallization.[1][9]
-
-
Change the Solvent System: The chosen solvent may be inappropriate. Try a solvent in which your compound is less soluble. Using a co-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) can be very effective.[9][15] A technique like vapor diffusion, where the "poor" solvent's vapor slowly diffuses into a solution of your compound in the "good" solvent, is excellent for growing high-quality crystals.[1]
Part 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the right initial chromatography technique for my polar heterocycle?
A1: The choice depends on your compound's properties.[9] Start by assessing its polarity and whether it is acidic, basic, or neutral.
| Technique | Best For... | Principle |
| Reversed-Phase (RP) | Moderately polar to non-polar compounds. The workhorse of modern chromatography.[16] | Non-polar stationary phase (e.g., C18) with a polar mobile phase. Separation is based on hydrophobicity.[16] |
| HILIC | Very polar, hydrophilic compounds that are poorly retained in RP.[1][5] | A polar stationary phase with a mostly organic mobile phase. Retains analytes via partitioning into a water layer on the surface.[5] |
| Normal-Phase (NP) | Moderately polar compounds soluble in organic solvents. Often requires modifiers for basic heterocycles.[10] | Polar stationary phase (e.g., silica) with a non-polar mobile phase.[10] |
| Ion-Exchange (IEX) | Ionizable (acidic or basic) compounds.[17][18] | Charged stationary phase interacts with oppositely charged analytes. Elution by changing pH or ionic strength.[17][19][20] |
| Supercritical Fluid (SFC) | Chiral separations and high-throughput purification. A "green" alternative to NP.[1][21][22] | Uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent.[23] |
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: A logic flowchart for selecting a primary purification technique.
Q2: My polar compound is not soluble in the initial HILIC mobile phase (high acetonitrile). How do I inject my sample?
A2: This is a common and critical challenge in HILIC.[1] Injecting a sample dissolved in a solvent significantly stronger (i.e., more aqueous) than the mobile phase will cause severe peak distortion.[4]
-
Ideal Solution: Dissolve the sample in the initial mobile phase itself.
-
Practical Solution: If solubility is low, dissolve the sample in a minimal amount of a stronger solvent (like water or DMSO) and then dilute it as much as possible with acetonitrile.[1] The goal is to make the final injection solvent as close to the mobile phase composition as possible. Keep the injection volume small to minimize the impact of the strong solvent.[4]
Q3: When should I consider Supercritical Fluid Chromatography (SFC)?
A3: SFC is a powerful technique that is often underutilized for achiral purifications. It excels in several areas:
-
Chiral Separations: SFC is a leading technique for separating enantiomers, often providing faster and better separations than HPLC.[1][22]
-
High-Throughput Purification: SFC runs are typically 3-5 times faster than HPLC, making it ideal for purifying large numbers of samples.[21][22]
-
"Green" Chemistry: It drastically reduces organic solvent consumption by using environmentally benign CO₂ as the primary mobile phase.[21][23]
-
Polar Compounds: While historically seen as a normal-phase technique, modern SFC with polar co-solvents and additives can effectively purify a wide range of polar neutral compounds.[21]
Q4: Can I use reversed-phase chromatography for a very polar, ionizable heterocycle?
A4: Yes, but it requires careful method development. Standard C18 columns will likely provide poor retention.[2] To succeed, you need to manipulate the charge of your analyte or use a specialized stationary phase.
-
pH Control: Adjust the mobile phase pH. For a basic heterocycle, using a high pH mobile phase will neutralize it, making it less polar and more retentive on a C18 column. Ensure your column is stable at the chosen pH.
-
Polar-Embedded or Polar-Endcapped Columns: These columns are designed to better retain polar compounds and can be operated in highly aqueous mobile phases.[3]
-
Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange character are an excellent choice, as they provide multiple retention mechanisms.[7][8]
Part 4: Key Experimental Protocols
Protocol 1: HILIC Purification of a Highly Polar Heterocycle
-
Column Selection: Choose a HILIC stationary phase (e.g., amide, diol, or bare silica). An amide phase is often a good starting point.
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Acetate in Water, pH 5.8
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 column volumes. HILIC equilibration is slower than reversed-phase and is critical for reproducible results.
-
Sample Preparation: Dissolve the sample in a solvent mixture as close to the initial mobile phase as possible (e.g., 95:5 Acetonitrile:Water). If solubility is an issue, dissolve in a minimum of DMSO or water and dilute with acetonitrile.[1]
-
Gradient Elution:
-
Start at 95% A.
-
Run a linear gradient to increase the aqueous content, for example, to 50% B over 15 minutes.
-
Hold at the final conditions for 5 minutes.
-
Return to initial conditions and re-equilibrate for at least 10 column volumes before the next injection.
-
Protocol 2: Acid-Base Extraction for a Basic Heterocycle
-
Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl) two to three times. The protonated basic heterocycle will move into the aqueous layer, leaving neutral impurities in the organic layer.[1]
-
Wash (Optional): Wash the combined acidic aqueous layers with fresh organic solvent to remove any remaining neutral impurities.
-
Neutralization and Back-Extraction: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The now-neutral heterocycle will often precipitate or form an oil.[1]
-
Final Extraction: Extract the neutralized aqueous layer three times with an organic solvent (e.g., dichloromethane). The purified basic compound will now be in the organic layer.[1]
-
Drying and Solvent Removal: Combine the final organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[1]
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. [URL: https://www.benchchem.
- Technical Support Center: Purification of Polar Aza-Heterocycles - Benchchem. [URL: https://www.benchchem.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [URL: https://blog.waters.
- How Good is SFC for Polar Analytes? | Chromatography Today. [URL: https://www.chromatographytoday.com/news/sfc-instrumentation/38/breaking-news/how-good-is-sfc-for-polar-analytes/31045]
- Mixed-Mode Chromatography and Stationary Phases. [URL: https://www.sielc.
- Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/industrial/chromatography/liquid-chromatography-lc/hplc-uhplc-columns/mixed-mode-hplc-columns.html]
- Mixed-Mode HPLC Separations: What, Why, and How | LCGC International. [URL: https://www.chromatographyonline.
- Mixed-Mode Chromatography—A Review - LCGC International. [URL: https://www.chromatographyonline.
- Strategies for purifying polar heterocyclic compounds via chromatography - Benchchem. [URL: https://www.benchchem.
- Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC | LCGC International. [URL: https://www.chromatographyonline.
- (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. [URL: https://www.researchgate.
- Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [URL: https://www.chromtech.
- Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - Agilent. [URL: https://www.agilent.com/cs/library/applications/5994-0711EN-app-note-hilic-vs-rplc-poroshell-120-lc-columns.pdf]
- Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. [URL: https://www.waters.
- HPLC problems with very polar molecules - Axion Labs. [URL: https://axionlabs.com/hplc-problems-with-very-polar-molecules/]
- How to Optimize Your Reversed Phase Chromatography - Select Science. [URL: https://www.selectscience.
- Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. [URL: https://www.phenomenex.
- [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds - Welch Materials. [URL: https://www.welchmat.com/readers-insight-hydrophilic-interaction-chromatography-hilic-a-nemesis-to-polar-compounds/]
- Ion Exchange Chromatography (IEX) HPLC Column - Phenomenex. [URL: https://www.phenomenex.com/products/ion-exchange-iex-hplc-columns-and-uhplc-columns/]
- How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_obtain_good_crystals_of_heterocyclic_organic_compounds]
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [URL: https://www.chem.rochester.
- A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38575026/]
- How to Avoid Common Problems with HILIC Methods - Restek Resource Hub. [URL: https://www.restek.com/en/technical-literature-library/articles/how-to-avoid-common-problems-with-hilic-methods/]
- Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. [URL: https://www.agilent.com/cs/library/technicaloverviews/public/5991-9244EN_HILIC_Troubleshooting_TN.pdf]
- Troubleshooting Purification Methods - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/191/795/t0140.pdf]
- Chiral and Achiral Compounds Purification - Neopharm Labs. [URL: https://neopharmlabs.
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20886519/]
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. [URL: https://www.researchgate.net/post/For_highly_polar_compound_how_to_do_the_purification_Is_it_first_to_be_purified_by_normal_column_and_then_by_reverse_phase_or_by_size_exclusion]
- Purification of strong polar and basic compounds : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/kig89f/purification_of_strong_polar_and_basic_compounds/]
- Enantiomeric Separation of New Chiral Azole Compounds - MDPI. [URL: https://www.mdpi.com/1420-3049/26/1/227]
- Crystallization. [URL: https://www.cpp.
- How do I make a crystal of highly polar compounds? - ResearchGate. [URL: https://www.researchgate.net/post/How_do_I_make_a_crystal_of_highly_polar_compounds]
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7915525/]
- Natural Product Isolation (2) - Purification Techniques, An Overview. [URL: https://www.masterorganicchemistry.
- Column troubleshooting guide – HILIC - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/CMD/Technical-Notes/au-73413-lc-columns-hilic-troubleshooting-guide-au73413-en.pdf]
- Ion-Exchange Chromatography: Basic Principles and Application - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24554299/]
- Enantiomeric Separation of New Chiral Azole Compounds - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33401670/]
- SOP: CRYSTALLIZATION. [URL: https://sop.unl.
- Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds - MDPI. [URL: https://www.mdpi.com/2073-4352/12/11/1897]
- HILIC Technical Tip for Stronger Analytical Methods - Phenomenex Blog. [URL: https://phenomenex.blog/2021/02/02/hilic-technical-tip-for-stronger-analytical-methods/]
- Ion exchange chromatography - Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Mastering Ion Exchange Chromatography: Essential Guide - Chrom Tech, Inc. [URL: https://www.chromtech.
- Ion Exchange Chromatography - Purolite. [URL: https://www.purolite.
- Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. [URL: https://www.chem.rochester.
- Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions | Journal of the American Chemical Society - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ja00205a041]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 4. welch-us.com [welch-us.com]
- 5. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Purification [chem.rochester.edu]
- 13. A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) [pubmed.ncbi.nlm.nih.gov]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. community.wvu.edu [community.wvu.edu]
- 16. chromtech.com [chromtech.com]
- 17. Ion Exchange Chromatography (IEX) HPLC Column | Phenomenex [phenomenex.com]
- 18. Ion-Exchange Chromatography: Basic Principles and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. chromtech.com [chromtech.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. researchgate.net [researchgate.net]
- 23. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
Technical Support Center: Enhancing the Stability of Pyrrole-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrole-containing compounds. This guide is designed to provide in-depth, practical solutions to the common stability challenges associated with this important class of heterocycles. By understanding the underlying mechanisms of degradation, you can design robust experiments and develop stable, effective molecules.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrrole-containing compounds often change color and degrade upon storage?
A: The discoloration, typically a darkening or formation of brown/black insoluble material, is a classic sign of degradation. Pyrrole and its derivatives are inherently electron-rich aromatic compounds, which makes them highly susceptible to two primary degradation pathways: oxidation and polymerization.[1]
-
Oxidation: Upon exposure to air (oxygen), the pyrrole ring can be oxidized.[1] This process often initiates the formation of radical cations, which are highly reactive species. These radicals can then react with other pyrrole molecules, leading to a cascade of reactions that form colored, polymeric byproducts.[2][3] This process is known as oxidative polymerization.
-
Polymerization: Even in the absence of strong oxidants, pyrroles can undergo polymerization, especially under acidic conditions or upon exposure to light.[4][5] The electron-rich nature of the ring makes it reactive toward electrophiles, including a protonated pyrrole molecule, which can initiate a chain reaction leading to polypyrrole formation.[4]
Q2: What are the most critical environmental factors that affect the stability of pyrroles?
A: The three most critical factors to control are Air (Oxygen) , Light , and Acid .
-
Air/Oxygen: As discussed, oxygen is a key initiator of oxidative degradation. The colorless, volatile liquid form of pyrrole itself darkens readily upon exposure to air.[1]
-
Light (Photostability): Many pyrrole derivatives are sensitive to UV radiation. Upon photo-excitation, the N-H bond can dissociate, leading to radical formation and subsequent degradation pathways.[6][7] This is a critical consideration for both storage and during experimental assays that use UV-Vis detection or are conducted on the benchtop without protection from ambient light.
-
Acidity (pH): Pyrroles are notoriously sensitive to strong acids.[4] The nitrogen lone pair is involved in the aromatic system, so protonation occurs at the C2 or C5 carbon atoms.[4] This breaks the ring's aromaticity and creates a highly electrophilic species that rapidly attacks other neutral pyrrole molecules, causing acid-catalyzed polymerization.[4]
Q3: How can I structurally modify a pyrrole core to improve its intrinsic stability?
A: Strategic structural modification is one of the most powerful tools for enhancing stability. The key is to reduce the electron density of the pyrrole ring, making it less susceptible to oxidation and electrophilic attack.
-
Introduce Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., sulfonyl, cyano, acyl, or ester groups) to the nitrogen atom or the carbon atoms of the ring significantly enhances stability.[8] These groups pull electron density away from the ring, decreasing its reactivity. For instance, N-sulfonyl protected pyrroles are common intermediates in synthesis because they are much more stable and less reactive than the unprotected parent pyrrole.[8]
-
Steric Hindrance: Introducing bulky substituents near the most reactive positions (C2 and C5) can physically block the approach of oxidants or other molecules, slowing the rate of degradation.
Troubleshooting Guide: Experimental Scenarios
This section addresses specific problems you might encounter during your research and provides a logical path to a solution.
Scenario 1: My purified, solid-state compound darkens in the vial over days/weeks.
-
Problem: You've successfully synthesized and purified your pyrrole-containing compound. It appears as a clean, off-white powder, but upon storage in a standard screw-cap vial at room temperature, it gradually turns brown.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for solid-state compound degradation.
-
Explanation of Steps:
-
Probable Cause: The primary culprit is slow, ambient oxidation.
-
Immediate Solution:
-
Inert Atmosphere: Repackage your compound under an inert gas like argon or nitrogen. This directly removes the oxygen required for oxidation.
-
Low Temperature: Store the vial in a freezer (-20°C or -80°C). Lower temperatures significantly slow the rate of chemical reactions, including degradation.
-
Light Protection: Use amber-colored vials and store them in a dark place (e.g., inside a freezer box) to prevent photodegradation.[9]
-
-
Advanced Solution:
-
Scenario 2: My compound degrades rapidly when dissolved in an acidic mobile phase for HPLC analysis.
-
Problem: You dissolve your pyrrole compound for HPLC analysis, and by the time the sequence is finished, you see multiple new peaks and a decrease in the main peak area, suggesting on-instrument degradation. The mobile phase contains 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Probable Cause: Acid-catalyzed polymerization.[4] The acidic mobile phase is protonating the pyrrole ring, initiating a rapid degradation cascade.
-
Solutions, from simplest to most complex:
-
Reduce Acid Concentration: Determine the minimum acid concentration required for good peak shape. Try reducing from 0.1% to 0.05% or even 0.025%.
-
Change the Acidifier: Switch to a weaker acid if possible, although this may compromise chromatography.
-
Use a Buffered System: Replace the acid with a buffer system at a higher pH (e.g., ammonium acetate or ammonium formate, pH 4-6), provided your compound is stable and your column can tolerate it.
-
Cool the Autosampler: Set the autosampler temperature to 4°C. This will slow the degradation rate of samples waiting in the queue.
-
Modify the Workflow: If degradation is extremely rapid, prepare samples immediately before injection and run them one at a time, rather than as a large sequence.
-
Scenario 3: A promising pyrrole-based drug candidate fails in cell-based assays due to poor stability in the media.
-
Problem: Your compound shows excellent activity in biochemical assays but has no effect in cell culture. You suspect it's degrading in the complex, aqueous environment of the cell culture medium (e.g., DMEM with 10% FBS, incubated at 37°C).
-
Logical Troubleshooting Workflow:
Caption: Workflow for addressing instability in cell-based assays.
-
Explanation of Steps:
-
Confirm Instability: First, prove the hypothesis. Incubate your compound in the complete cell culture medium at 37°C. Take aliquots at different time points (e.g., 0, 2, 6, 24 hours) and analyze them by HPLC or LC-MS to quantify the remaining parent compound.
-
Identify the Cause: The warm, oxygen-rich, aqueous environment is a perfect storm for oxidation.
-
Mitigation Strategies:
-
Media Additives: Supplement the cell culture media with antioxidants that are known to be cell-compatible, such as ascorbic acid (Vitamin C) or Trolox (a water-soluble Vitamin E analog). These can quench oxidative species in the media.
-
Formulation Approaches: For in vivo studies or more complex in vitro models, consider advanced formulation strategies. Encapsulating the compound in cyclodextrins or liposomes can protect the pyrrole core from the bulk aqueous environment until it reaches the target cells.
-
Pro-drug Approach: A more involved but powerful strategy is to temporarily mask the pyrrole N-H with a protecting group that is cleaved by cellular enzymes (e.g., an esterase) to release the active compound inside the cell.
-
-
Key Stabilization Protocols
Protocol 1: Stress Testing to Identify Degradation Pathways
This protocol is based on ICH Q1A (R2) guidelines for stability testing and helps you proactively identify liabilities.[13][14]
Objective: To rapidly determine if a new pyrrole compound is sensitive to acid, base, oxidation, heat, and light.
Materials:
-
Your pyrrole compound
-
Solvents (e.g., Acetonitrile, Methanol, Water)
-
Acid: 0.1 M HCl
-
Base: 0.1 M NaOH
-
Oxidant: 3% H₂O₂
-
HPLC system with a stability-indicating method
-
pH meter
-
Photostability chamber or a light source with controlled UV and visible output
Procedure:
-
Prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable organic solvent.
-
Set up five separate reaction vials:
-
Acid Stress: Add stock solution to 0.1 M HCl.
-
Base Stress: Add stock solution to 0.1 M NaOH.
-
Oxidative Stress: Add stock solution to 3% H₂O₂.
-
Thermal Stress: Prepare a solution in a suitable solvent (e.g., 50:50 ACN:Water), and place it in an oven at 60°C.
-
Photostability: Expose both a solid sample and a solution sample to light according to ICH Q1B guidelines.
-
-
Prepare a control sample by diluting the stock solution in the same solvent used for the thermal stress test and keep it at 4°C in the dark.
-
Incubate all samples. Analyze by HPLC at initial (t=0) and subsequent time points (e.g., 2, 8, 24 hours) until you observe approximately 5-20% degradation in the most sensitive condition.[14]
-
Evaluation: Compare the chromatograms from the stressed samples to the control. Significant loss of the parent peak and the appearance of new peaks indicate instability under that specific condition. This guides your future handling and formulation efforts.
Protocol 2: Screening for an Effective Antioxidant
Objective: To quantitatively determine the best antioxidant for stabilizing a compound in solution.
Materials:
-
Your pyrrole compound
-
A panel of antioxidants: BHT, α-tocopherol, ascorbic acid, Trolox
-
A solvent system in which the compound is known to be unstable (e.g., PBS buffer, pH 7.4)
-
HPLC system
Procedure:
-
Prepare a stock solution of your pyrrole compound.
-
Prepare stock solutions of each antioxidant.
-
Set up test solutions:
-
Control: Pyrrole compound in the unstable solvent system.
-
Test A: Pyrrole compound + Antioxidant A (e.g., 1 molar equivalent).
-
Test B: Pyrrole compound + Antioxidant B.
-
Test C: Pyrrole compound + Antioxidant C.
-
Test D: Pyrrole compound + Antioxidant D.
-
-
Incubate all solutions at a challenging temperature (e.g., 37°C or 40°C) while protecting from light.
-
Analyze all samples by HPLC at multiple time points (e.g., 0, 4, 8, 24, 48 hours).
-
Data Analysis: Plot the percentage of the initial pyrrole compound remaining versus time for each condition. The antioxidant that results in the slowest rate of degradation is the most effective.
Data Presentation Example:
| Condition | % Compound Remaining at 24h | % Compound Remaining at 48h |
| Control (No Antioxidant) | 65% | 40% |
| + Ascorbic Acid (1 eq) | 92% | 85% |
| + BHT (1 eq) | 88% | 75% |
| + Trolox (1 eq) | 95% | 91% |
By systematically applying these principles and protocols, you can overcome the inherent instability of pyrrole-containing compounds, leading to more reliable experimental data and the successful development of novel therapeutics and materials.
References
- Filo. (2025). Sensitivity of Pyrrole to Acids.
- Wikipedia. (n.d.). Pyrrole.
- ACS Publications. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities.
- ResearchGate. (2013). Kinetics and mechanism of pyrrole chemical polymerization.
- IEEE Xplore. (n.d.). Coexistence of chemical and electrochemical polymerization mechanisms during pyrrole oxidation.
- Environmental Chemistry | ETH Zurich. (2019). Exploring the photodegradation of pyrroles.
- ResearchGate. (n.d.). Basic oxidative polymerization mechanism for thiophene and pyrrole.
- ResearchGate. (n.d.). Oxidative polymerization of pyrrole (Py) resulting in polypyrrole....
- ECHEMI. (n.d.). Why is the reaction of pyrrole difficult with acid?.
- Quora. (2018). Why is the reaction of pyrrole difficult with acid?.
- MDPI. (n.d.). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors.
- NIH. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities.
- StudySmarter. (2023). Pyrrole: Structure, Acidity & Synthesis.
- RSC Publishing. (2000). The mechanisms of pyrrole electropolymerization.
- ResearchGate. (2013). UV Photodissociation of Pyrroles: Symmetry and Substituent Effects.
- ACS Publications. (n.d.). Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments.
- ResearchGate. (n.d.). The effect of electron-withdrawing groups on 15N and 13C chemical shifts: A density functional study on a series of pyrroles.
- PubMed. (2008). solvent effects and the nature of the attacking radical on antioxidant activities and mechanisms of pyrroles, dipyrrinones, and bile pigments.
- European Medicines Agency (EMA). (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- RSC Publishing. (n.d.). Pyrrole: an additive for improving the efficiency and stability of perovskite solar cells.
- ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*.
- ResearchGate. (2006). Pyrrole Protection.
- (2024). Substituent effects and electron delocalization in five-membered N-heterocycles.
- MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
- (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
- ResearchGate. (n.d.). Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments.
- QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals.
- (2012). Stability Testing of Pharmaceutical Products.
- PubMed. (n.d.). Effect of the pyrrole polymerization mechanism on the antioxidative activity of nonenzymatic browning reactions.
- PubMed Central. (n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells.
- PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.
- PubMed Central. (n.d.). Recent Advancements in Pyrrole Synthesis.
- Slideshare. (n.d.). Study of the Synthesis of Pyrrole and its Derivatives.
- PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity.
- ResearchGate. (n.d.). Some pyrrole-containing compounds relevant in materials science.
- NIH. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sensitivity of Pyrrole to Acids Why is pyrrole sensitive to strong acids.. [askfilo.com]
- 5. Coexistence of chemical and electrochemical polymerization mechanisms during pyrrole oxidation | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrroles as antioxidants: solvent effects and the nature of the attacking radical on antioxidant activities and mechanisms of pyrroles, dipyrrinones, and bile pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Researcher's Guide to Validating the Inhibitory Activity of 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole Against Pim-1 Kinase
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of the novel compound 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole. Based on its structural features, particularly the indazole scaffold, a known pharmacophore for kinase inhibitors, we hypothesize that its primary target is the Pim-1 serine/threonine kinase.[1][2][3] This document outlines a systematic approach to test this hypothesis, from initial biochemical confirmation to rigorous cellular characterization, and compares its potential efficacy against established Pim-1 inhibitors.
The Rationale: Targeting Pim-1 Kinase
Pim-1 is a proto-oncogene that plays a critical role in cell survival, proliferation, and apoptosis.[4] Its expression is regulated by the JAK/STAT signaling pathway and is often overexpressed in various cancers, including prostate cancer and hematopoietic malignancies.[4][5][6] This makes Pim-1 an attractive therapeutic target for cancer drug development.[5][7] The Pim kinase family, which also includes Pim-2 and Pim-3, are constitutively active and regulated primarily at the level of transcription and protein stability.[8] Their role in promoting cell survival is partly mediated through the phosphorylation of the pro-apoptotic protein BAD, thereby inhibiting apoptosis.[9][10]
This guide will use a multi-pronged approach to validate this compound as a Pim-1 inhibitor, establishing its potency and selectivity.
Part 1: Biochemical Validation of Pim-1 Inhibition
The initial step is to determine if this compound directly interacts with and inhibits the enzymatic activity of Pim-1 in a cell-free system. This is crucial for establishing a direct mechanism of action and quantifying the compound's potency.
Experimental Protocol: In Vitro Kinase Assay
A common and robust method for this is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[11] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer, ensuring the final DMSO concentration does not exceed 1%.
-
Reconstitute recombinant human Pim-1 enzyme and the substrate (e.g., a specific peptide or a generic substrate like MBP) in kinase assay buffer.[11]
-
Prepare ATP at a concentration equal to its Km for Pim-1.
-
-
Assay Procedure (384-well plate format):
-
Add the diluted compound or vehicle control (DMSO) to the appropriate wells.
-
Add the Pim-1 enzyme to all wells except the 'no-enzyme' control and pre-incubate for 15 minutes at room temperature to allow for compound binding.[11]
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate for a predetermined time (e.g., 2 hours) at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 30-40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis and IC50 Determination:
-
Normalize the data using the 'no-enzyme' control (100% inhibition) and the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[12][13]
-
Comparative Analysis: Benchmarking Against Known Inhibitors
To contextualize the potency of this compound, it should be tested alongside well-characterized Pim-1 inhibitors.
| Inhibitor | Type | Pim-1 IC50/Ki | Reference |
| This compound | Hypothesized Pim-1 Inhibitor | To Be Determined | N/A |
| SGI-1776 | Pan-Pim Inhibitor | 7 nM (IC50) | [14][15] |
| AZD1208 | Pan-Pim Inhibitor | 0.4 nM (IC50) | [14][16] |
| TP-3654 | Pan-Pim Inhibitor | 5 nM (Ki) | [7][14] |
| SMI-4a | Pim-1 Selective | 17 nM (IC50) | [14][15] |
This comparative data will provide an immediate indication of the compound's relative potency and potential for further development.
Part 2: Cellular Target Engagement and Pathway Analysis
While biochemical assays confirm direct enzyme inhibition, they do not account for cell permeability, target availability, or off-target effects within a complex cellular environment.[17] Therefore, the next critical step is to validate target engagement in living cells.
Experimental Workflow: Cellular Assays
Caption: Workflow for cellular validation of a Pim-1 inhibitor.
Protocol 1: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[18][19]
Step-by-Step Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing a NanoLuc®-Pim-1 fusion protein.
-
Plate the transfected cells in a 96-well or 384-well plate.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells.
-
Add the NanoBRET™ tracer (a fluorescently labeled, cell-permeable ligand that binds to the kinase active site) and the NanoLuc® substrate.
-
Incubate to allow for equilibration.
-
-
Data Acquisition and Analysis:
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Calculate the BRET ratio. A decrease in the BRET signal indicates that the test compound is displacing the tracer from the NanoLuc®-Pim-1 fusion protein.
-
Plot the BRET ratio against the compound concentration to determine the cellular IC50.
-
This assay provides quantitative evidence of target engagement in a physiological context.[18][19]
Protocol 2: Western Blot for Downstream Signaling
Pim-1 phosphorylates several downstream targets, most notably BAD at Ser112, which inhibits apoptosis.[5][9] Assessing the phosphorylation status of BAD provides a direct measure of Pim-1 inhibition in cells.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
SDS-PAGE and Immunoblotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-BAD (Ser112), total BAD, Pim-1, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Expected Outcome: A dose-dependent decrease in the level of phosphorylated BAD would confirm that this compound inhibits the catalytic activity of Pim-1 within the cell.[9]
Pim-1 Signaling Pathway
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. PIM1 - Wikipedia [en.wikipedia.org]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pim Kinases: Important Regulators of Cardiovascular Disease [mdpi.com]
- 11. domainex.co.uk [domainex.co.uk]
- 12. clyte.tech [clyte.tech]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
A Comparative Guide to the Structural Elucidation of Novel Heterocyclic Compounds
For researchers, scientists, and drug development professionals, the unambiguous determination of a novel heterocyclic compound's structure is a cornerstone of chemical research and development. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, natural products, and functional materials, making their precise characterization a critical endeavor.[1][2][3] This guide provides an in-depth comparison of the primary analytical techniques employed for structural elucidation, offering insights into their principles, practical applications, and the synergistic interplay of their data.
The Modern Strategy: An Integrated Approach
The contemporary approach to structural elucidation is not a linear process but rather an integrated workflow. It combines the strengths of multiple analytical techniques to build a cohesive and self-validating structural hypothesis. The core of this strategy rests on three pillars: Nuclear Magnetic Resonance (NMR) spectroscopy for establishing the molecular framework, Mass Spectrometry (MS) for determining the molecular weight and fragmentation patterns, and single-crystal X-ray crystallography for the definitive determination of the three-dimensional structure and absolute stereochemistry.[4][5][6] Increasingly, computational methods are being woven into this fabric, providing predictive power and aiding in the interpretation of complex spectral data.[7][8][9][10][11]
Caption: Integrated workflow for novel heterocyclic compound structural elucidation.
Comparative Analysis of Key Techniques
| Technique | Principle | Strengths | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms. | - Provides detailed information about the carbon-hydrogen framework. - Elucidates atom connectivity through 2D experiments (COSY, HSQC, HMBC). - Non-destructive. | - Can be insensitive for certain nuclei. - Complex spectra for large molecules. - Does not directly provide molecular weight. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. | - Highly sensitive, requiring small sample amounts. - Provides accurate molecular weight and formula. - Fragmentation patterns offer structural clues.[12] | - Isomeric and isobaric compounds can be difficult to distinguish. - Does not provide information on atom connectivity. |
| X-ray Crystallography | Analyzes the diffraction pattern of X-rays passing through a single crystal to determine the precise arrangement of atoms in three-dimensional space. | - The "gold standard" for unambiguous structure determination.[4] - Provides absolute configuration of chiral centers.[4][5][6][13] - Yields precise bond lengths and angles. | - Requires a suitable single crystal, which can be difficult to obtain.[14] - The solid-state structure may not represent the solution-state conformation. |
| Computational Methods | Uses quantum mechanics and machine learning to predict spectroscopic properties and molecular geometries.[8][11] | - Can predict NMR and other spectral data to compare with experimental results.[7][10] - Aids in assigning complex spectra. - Can explore conformational landscapes. | - Accuracy is dependent on the level of theory and computational resources. - Predictions must be validated by experimental data. |
In-Depth Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for determining the connectivity of atoms in a molecule.[15][16][17] For a novel heterocyclic compound, a suite of 1D and 2D NMR experiments is essential.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.
-
1D ¹H NMR: Acquire a standard proton NMR spectrum. This provides information on the number of different proton environments and their integrations (relative numbers of protons). Chemical shifts give clues about the electronic environment of the protons.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. This reveals the number of unique carbon environments. The chemical shifts indicate the types of carbon atoms (e.g., alkyl, alkene, aromatic, carbonyl).
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of spin systems within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is invaluable for assigning carbon signals based on their attached proton resonances.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and piecing together the overall molecular framework, especially across heteroatoms.
-
1D NOE (Nuclear Overhauser Effect) or 2D NOESY/ROESY: These experiments identify protons that are close in space, regardless of their bonding connectivity. This information is vital for determining the relative stereochemistry of the molecule.
Caption: Sequential NMR experimental workflow for structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular formula and, through fragmentation analysis, corroborates the structural features deduced from NMR.[18][19][20] High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and, consequently, the elemental composition.[21]
Step-by-Step Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for polar and thermally labile molecules, common in drug discovery. Electron ionization (EI) is a harder technique that induces more fragmentation, which can be useful for structural analysis of smaller, more volatile compounds.[12]
-
High-Resolution Mass Analysis: Acquire a full-scan mass spectrum using a high-resolution mass analyzer (e.g., Orbitrap, TOF). The accurate mass of the molecular ion ([M+H]⁺, [M-H]⁻, or M⁺˙) is used to calculate the elemental formula.
-
Tandem Mass Spectrometry (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID).[12] The resulting fragment ions provide information about the structural motifs within the molecule. The fragmentation patterns of heterocyclic compounds can be complex but often reveal characteristic losses of small molecules or ring cleavages.[22][23][24]
X-ray Crystallography
This technique provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry.[4][5][6][14]
Step-by-Step Protocol for X-ray Crystallography:
-
Crystal Growth: This is often the most challenging step. Grow a single, high-quality crystal of the novel compound. Common methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. A suitable crystal should be well-formed and typically 0.1-0.3 mm in at least one dimension.[14]
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the unit cell are determined (structure solution) and then refined to best fit the experimental data.
-
Absolute Configuration Determination: For chiral molecules, the absolute configuration can often be determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal.[4][13] This is particularly effective if the molecule contains a heavy atom (e.g., Br, S).
The Synergistic Power of Computational Methods
Computational chemistry has become an indispensable tool for structural elucidation.[9] By using Density Functional Theory (DFT), it is possible to predict the NMR chemical shifts of a hypothesized structure.[7][11] Comparing these predicted spectra with the experimental data can provide strong evidence for or against a proposed structure. Machine learning algorithms are further enhancing the speed and accuracy of these predictions.[8]
Workflow for Computational Validation:
-
Propose Candidate Structures: Based on NMR and MS data, propose one or more plausible structures.
-
Conformational Search: For each candidate structure, perform a conformational search to identify the lowest energy conformers.
-
Geometry Optimization and NMR Calculation: Optimize the geometry of the low-energy conformers and calculate their NMR shielding tensors using an appropriate level of theory (e.g., GIAO method).[10]
-
Boltzmann Averaging: Calculate the Boltzmann-weighted average of the chemical shifts for all significant conformers.
-
Comparison with Experimental Data: Compare the calculated chemical shifts with the experimental values. A good correlation provides strong support for the proposed structure.
Conclusion
The structural elucidation of a novel heterocyclic compound is a multi-faceted challenge that requires a synergistic application of modern analytical techniques. While NMR spectroscopy maps the molecular framework and MS provides the molecular formula, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. The integration of computational methods provides a powerful means of validating proposed structures and interpreting complex data. By judiciously combining these techniques, researchers can confidently and accurately determine the structures of novel heterocyclic compounds, paving the way for further investigation into their chemical and biological properties.
References
- Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
- BenchChem. (2025). A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography and Its Alternatives. BenchChem.
- (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
- (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-62.
- Wikipedia. (n.d.). Absolute configuration.
- Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- (n.d.). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. ACS Publications.
- (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- Porter, Q. N. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Google Books.
- (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH.
- (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers.
- (2019). Computational methods for NMR and MS for structure elucidation I: software for basic NMR.
- (n.d.). Using computational methods to predict NMR spectra for polyether compounds. UNCW Institutional Repository.
- (n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges.
- (n.d.). Mass Spectrometry of Heterocyclic Compounds. DTIC.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. Request PDF.
- (2022). A Review on Medicinally Important Heterocyclic Compounds.
- (n.d.). A Review on Medicinally Important Heterocyclic Compounds. OUCI.
- Shaikh, A. Z., Jadhav, H., Borse, D. M., & Jain, R. S. (2021). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry, 14(2), 149-151.
- Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- (2025). Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate.
- (2025). Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors.
- (n.d.). Special Issue : Novel Heterocyclic Compounds for Drug Discovery. MDPI.
- (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube.
- Wikipedia. (n.d.). Mass spectrometry.
- (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
Sources
- 1. A Review on Medicinally Important Heterocyclic Compounds [ouci.dntb.gov.ua]
- 2. ajrconline.org [ajrconline.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. repository.uncw.edu [repository.uncw.edu]
- 11. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. Absolute configuration - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. semanticscholar.org [semanticscholar.org]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 17. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 18. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google Books [books.google.com.sg]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 21. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions | MDPI [mdpi.com]
- 22. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. article.sapub.org [article.sapub.org]
- 24. researchgate.net [researchgate.net]
A Practical Guide to Kinase Selectivity Profiling for Novel Indazole-Based Inhibitors
In the landscape of modern drug discovery, particularly within oncology, the indazole scaffold has emerged as a privileged structure for the development of potent protein kinase inhibitors.[1][2][3] Compounds built around this core, such as Axitinib and Pazopanib, have successfully translated into clinically effective therapies by targeting key nodes in cellular signaling pathways.[2][4] The efficacy and safety of these molecules, however, are critically dependent on their selectivity—their ability to inhibit the intended target kinase without significantly affecting other kinases in the vast human kinome.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the kinase selectivity profiling of a novel indazole-based compound. While specific experimental data for 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole is not publicly available, we will use the well-characterized indazole-based inhibitor, Axitinib , as a primary example. We will compare its profile against Sotuletinib , another highly selective inhibitor targeting a different kinase family, and Dasatinib , a multi-kinase inhibitor with a broader profile, to illustrate key concepts in selectivity and performance.
This document will delve into the causality behind experimental choices, provide detailed, self-validating protocols for both biochemical and cellular assays, and present data in a clear, comparative format to guide your own discovery efforts.
Comparative Kinase Selectivity: Understanding the Landscape
The first step in characterizing a new chemical entity is to understand its inhibitory potential across a wide range of kinases. This broad-panel screening is crucial for identifying both on-target potency and potential off-target liabilities that could lead to adverse effects.[5] The selectivity of an inhibitor is not an absolute measure but is relative to the other kinases it is tested against and the conditions of the assay.
Quantitative Comparison of Inhibitor Profiles
The table below summarizes the inhibitory activity (IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%) of our example compounds against a selection of key kinases. This data serves as a benchmark for evaluating the potency and selectivity of a novel compound. A lower IC50 value indicates higher potency.
| Kinase Target | Axitinib IC50 (nM) | Sotuletinib IC50 (nM) | Dasatinib IC50 (nM) | Kinase Family |
| VEGFR2 | 0.2 | >10,000 | 0.8 | Tyrosine Kinase |
| VEGFR1 | 0.1 | >10,000 | 3.0 | Tyrosine Kinase |
| VEGFR3 | 0.1-0.3 | >10,000 | 4.0 | Tyrosine Kinase |
| PDGFRβ | 1.6 | 4,800 | 0.5 | Tyrosine Kinase |
| c-KIT | 1.7 | 3,200 | 0.4 | Tyrosine Kinase |
| CSF-1R | 108 | 1 | 11 | Tyrosine Kinase |
| ABL1 | >1,000 | >10,000 | <1 | Tyrosine Kinase |
| SRC | >1,000 | >10,000 | 0.4 | Tyrosine Kinase |
| PIM1 | >10,000 | >10,000 | 6,000 | Serine/Threonine Kinase |
Data compiled from multiple sources.[6][7][8]
Analysis of Selectivity Profiles:
-
Axitinib demonstrates high potency against Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptor (PDGFR), key drivers of angiogenesis. Its indazole core is optimized for the ATP-binding pockets of these specific tyrosine kinases.[1]
-
Sotuletinib is exceptionally selective for Colony-Stimulating Factor 1 Receptor (CSF-1R), with IC50 values against other kinases that are over 3,000-fold higher.[7] This high degree of selectivity is a desirable trait for minimizing off-target effects.
-
Dasatinib , in contrast, is a multi-targeted inhibitor, showing potent, sub-nanomolar activity against ABL, SRC family kinases, c-KIT, and PDGFRβ, in addition to VEGFRs.[8] While this promiscuity can be therapeutically beneficial in certain cancers by hitting multiple signaling pathways, it also increases the potential for off-target toxicities.
When profiling a novel compound like this compound, comparing its IC50 data in a similar table provides an immediate visual representation of its potency and selectivity relative to established benchmarks.
Visualizing Kinase Inhibition and Experimental Design
Diagrams are essential for conceptualizing complex biological processes and experimental workflows.
Caption: A systematic workflow for determining the selectivity profile of a novel kinase inhibitor.
Protocol 1: Biochemical Kinase Activity Assay (ADP-Glo™ Luminescence-Based)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. [9]It is a universal platform suitable for virtually any kinase and is highly amenable to high-throughput screening.
Rationale: The luminescence-based readout provides a high signal-to-background ratio and sensitivity, allowing for the use of low enzyme concentrations. [10]The assay directly measures an enzymatic product (ADP), making it a true activity assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., this compound) in 100% DMSO, starting at a top concentration of 1 mM.
-
Create an intermediate dilution plate by transferring a small volume of the compound stocks into the assay buffer. The final DMSO concentration in the reaction should be kept low (e.g., ≤1%) to avoid solvent-induced inhibition.
-
-
Kinase Reaction Setup (384-well plate):
-
To appropriate wells, add 1 µL of the diluted test compound or vehicle (DMSO) control.
-
Add 2 µL of a 2.5X Kinase/Substrate mixture containing the specific kinase of interest (e.g., VEGFR2) and its corresponding substrate in reaction buffer.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 2 µL of a 2.5X ATP solution. The ATP concentration should ideally be at or near the Km value for each specific kinase to accurately determine IC50 values for ATP-competitive inhibitors. [11] * Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The duration should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
While biochemical assays are essential, it is crucial to confirm that the compound can enter cells and bind to its intended target in a physiological context. [12]The NanoBRET™ assay measures compound binding at a specific kinase target within intact cells. [13] Rationale: This assay provides direct evidence of target engagement in a live-cell environment, accounting for factors like cell permeability and efflux. It measures the apparent affinity of a compound through competitive displacement of a fluorescent tracer. [13] Step-by-Step Methodology:
-
Cell Preparation:
-
Use a cell line (e.g., HEK293) engineered to transiently or stably express the target kinase fused to a NanoLuc® luciferase.
-
Plate the cells in a 96-well, white-bottom assay plate and allow them to attach overnight.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium.
-
To the cells, add the NanoBRET™ Tracer specific for the target kinase, followed immediately by the diluted test compound or vehicle control.
-
-
Substrate Addition and Incubation:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells. This substrate is cell-permeable.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
BRET Measurement:
-
Read the plate on a luminometer equipped with two filters to simultaneously measure the donor (NanoLuc®) emission (~460 nm) and the acceptor (Tracer) emission (~610 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values versus the log of the inhibitor concentration. A decrease in the BRET signal indicates displacement of the tracer and binding of the compound to the target kinase.
-
Fit the data to a dose-response curve to determine the cellular IC50 value.
-
Conclusion and Future Directions
The comprehensive kinase selectivity profiling of a novel compound, such as this compound, is a cornerstone of modern drug discovery. It is a multi-faceted process that extends beyond a single assay. By employing a systematic workflow that begins with broad biochemical screening and progresses to detailed dose-response analysis and live-cell target engagement, researchers can build a robust data package. This package not only defines the potency and selectivity of a new chemical entity but also provides critical insights into its potential therapeutic window and off-target liabilities. Comparing the resulting profile against well-characterized inhibitors like Axitinib and Sotuletinib provides essential context and helps guide the subsequent stages of lead optimization and preclinical development.
References
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
JoVE. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
-
protocols.io. (2024, May 31). In vitro kinase assay. protocols.io. [Link]
-
Reaction Biology. Kinase Selectivity Panels. Reaction Biology. [Link]
-
Wang, L., Zhang, J., Li, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]
-
Kumar, R., Singh, P., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology. [Link]
-
Sharma, R., Kumar, V., & Kumar, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Pharmaron. Kinase Panel Profiling. Pharmaron. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Wan, Y. C., He, S. Z., Li, W., & Tang, Z. L. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Kitagawa, D., Yokota, K., Gouda, M., Narumi, Y., Ohmoto, H., Nishiwaki, E., ... & Kirii, Y. (2013). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to Cells. [Link]
-
Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Wan, Y. C., He, S. Z., Li, W., & Tang, Z. L. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
MRC PPU, University of Dundee. Kinase Profiling Inhibitor Database. International Centre for Kinase Profiling. [Link]
-
Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., ... & Finkelstein, J. R. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2022, January 5). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Analysis of 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole
For drug discovery researchers and scientists, the indazole core represents a "privileged scaffold," a molecular framework with a proven track record of binding to specific biological targets, in this case, protein kinases.[1][2] This guide provides a comprehensive framework for evaluating a novel compound, 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole , and comparing its potential as a kinase inhibitor against established benchmarks. While specific experimental data for this exact molecule is not yet prevalent in published literature, its structural motifs—the indazole core, a 3-position pyrrole, and a 5-position bromine—provide a strong rationale for its investigation.
The indazole moiety is a cornerstone of several FDA-approved kinase inhibitors, including axitinib and pazopanib, which are primarily known for their anti-angiogenic effects through inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][3] The pyrrole ring at the 3-position is also a common feature in kinase inhibitors, often involved in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.[1] The bromine at the 5-position can contribute to binding affinity through halogen bonding and can influence the compound's pharmacokinetic properties.
This guide will therefore use established indazole-based inhibitors targeting well-known kinases as a reference point for a hypothetical comparative analysis. We will delve into the experimental workflows necessary to elucidate the inhibitory potential, selectivity, and cellular effects of this compound.
Hypothesized Kinase Targets and Comparative Framework
Based on the extensive literature on indazole-based kinase inhibitors, several kinase families are plausible targets for this compound. These include, but are not limited to:
-
VEGFRs and FGFRs: Given the prevalence of indazole scaffolds in inhibitors of these receptor tyrosine kinases involved in angiogenesis.[1][4]
-
Aurora Kinases: A family of serine/threonine kinases that are key regulators of mitosis and a target for many indazole-based compounds.[5]
-
ERK1/2 (MAPK1/3): The indazole amide scaffold has been successfully utilized to develop potent inhibitors of this key signaling pathway.[6]
-
Polo-like Kinase 4 (PLK4): A crucial regulator of centriole duplication, which has been targeted by indazole-containing molecules.[3]
-
Pim Kinases: A family of serine/threonine kinases involved in cell survival and proliferation, for which potent indazole-based inhibitors have been developed.[1]
For the purpose of this guide, we will focus our comparative discussion on a hypothetical scenario where this compound is evaluated against Axitinib , a potent, FDA-approved indazole-based inhibitor of VEGFRs.
Comparative Data Presentation: A Hypothetical Profile
To effectively compare our novel compound with Axitinib, we would need to generate data across several key parameters. The following table illustrates a hypothetical dataset that a researcher would aim to populate.
| Parameter | This compound | Axitinib (Reference) | Rationale & Significance |
| Primary Target(s) | To be determined | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT | Identifies the primary kinase(s) inhibited by the compound. |
| IC50 (VEGFR2) | e.g., 50 nM | 0.2 nM | Measures the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. A lower IC50 indicates higher potency. |
| Kinase Selectivity Profile | To be determined via panel screen | High selectivity for VEGFRs over a broad panel of kinases. | Determines the specificity of the inhibitor. Broad-spectrum inhibitors can have more off-target effects.[7] |
| Cellular Potency (HUVEC proliferation) | e.g., 200 nM | 0.5 nM | Measures the effectiveness of the inhibitor in a relevant cellular context, such as inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs) for an anti-angiogenic compound. |
| Mechanism of Action | To be determined | ATP-competitive | Elucidates how the inhibitor interacts with the kinase (e.g., competing with ATP, allosteric inhibition). |
Experimental Workflows for Characterization
A logical and stepwise approach is crucial for the robust characterization of a novel kinase inhibitor. The following workflow outlines the key experimental stages.
Figure 1: A typical experimental workflow for the characterization of a novel kinase inhibitor.
Detailed Experimental Protocols
1. In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method to determine the IC50 value of an inhibitor against a specific kinase, for instance, VEGFR2.
-
Principle: A radiometric assay that measures the transfer of the gamma-phosphate from [γ-³²P]ATP to a specific substrate peptide by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
-
Materials:
-
Recombinant human VEGFR2 kinase domain
-
[γ-³²P]ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound) and reference inhibitor (Axitinib) serially diluted in DMSO.
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare a kinase reaction mixture containing VEGFR2 in kinase reaction buffer.
-
Add 1 µL of serially diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 24 µL of the kinase reaction mixture to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 25 µL of a solution containing the substrate peptide and [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 75 mM phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Cellular Anti-Proliferation Assay
This protocol measures the ability of the inhibitor to prevent the proliferation of a relevant cell line, such as HUVECs for an anti-angiogenic compound.
-
Principle: A colorimetric assay (e.g., MTT or WST-1) that measures the metabolic activity of viable cells. A reduction in metabolic activity is indicative of decreased cell proliferation or cytotoxicity.
-
Materials:
-
HUVECs
-
Complete cell culture medium (e.g., EGM-2)
-
Test compound and reference inhibitor serially diluted in cell culture medium.
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test compound or reference inhibitor. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Signaling Pathway Context: The Role of VEGFR2
Understanding the signaling pathway in which the target kinase operates is crucial for interpreting experimental results. Inhibition of VEGFR2, for example, is expected to block downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, which are key processes in angiogenesis.
Figure 2: Simplified representation of the VEGFR2 signaling pathway and the point of inhibition.
Conclusion and Future Directions
While this compound is a novel chemical entity without a published biological profile, its structural similarity to a well-established class of kinase inhibitors makes it a compelling candidate for investigation. The experimental framework outlined in this guide provides a clear and robust path for its characterization. By systematically determining its potency, selectivity, and cellular effects, and comparing these to a known inhibitor like Axitinib, researchers can effectively ascertain its therapeutic potential. Subsequent steps would involve lead optimization, in vivo efficacy studies in relevant disease models, and comprehensive pharmacokinetic and toxicological profiling. The journey from a promising scaffold to a clinical candidate is long, but it begins with the rigorous and logical scientific inquiry detailed herein.
References
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH.
- Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers.
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
- This compound. Matrix Scientific.
- A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives. Benchchem.
- The selectivity of protein kinase inhibitors: a further update. PMC - NIH.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Indazole Derivatives
Introduction: The Indazole Scaffold in Modern Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The indazole ring system is a quintessential example of such a "privileged scaffold." This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[1][2] This simple yet versatile structure has proven to be a remarkably fruitful starting point for developing potent and selective modulators of a wide array of biological targets.
The significance of the indazole moiety is underscored by its presence in numerous FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, and the PARP inhibitor Niraparib.[1][3] These successes are not accidental; they are the result of meticulous structure-activity relationship (SAR) studies that systematically explore how chemical modifications to the indazole core influence biological activity. This guide provides a comparative analysis of the SAR of indazole derivatives across several key target classes, supported by experimental data and protocols, to aid researchers in the rational design of next-generation therapeutics.
I. Indazole Derivatives as Protein Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. The indazole scaffold has been extensively utilized to create potent kinase inhibitors that target the ATP-binding site.[3][4][5]
Core SAR Principles for Kinase Inhibition
The general SAR strategy for indazole-based kinase inhibitors involves decorating the core at specific positions to achieve desired interactions within the kinase ATP pocket.
Caption: General SAR hotspots on the indazole scaffold for kinase inhibitor design.
Comparative Analysis: VEGFR/FGFR vs. EGFR Inhibition
Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Many indazole derivatives function as multi-kinase inhibitors targeting angiogenesis-related receptors like VEGFR and FGFR.[1][6] For instance, in a series of 1H-indazole derivatives, an N-ethylpiperazine group was found to be crucial for potent FGFR1 inhibitory activity.[6] The SAR studies revealed that substitution at the C3 position with an amine and at the C6 position with a substituted phenyl ring were key for high potency.[6]
Epidermal Growth Factor Receptor (EGFR) Inhibitors: For EGFR inhibitors, particularly those targeting the T790M resistance mutation, the SAR is highly specific. Structure-guided design has led to 1H-indazole derivatives where specific substitutions are tailored to fit the mutated gatekeeper residue. One study showed that a particular derivative displayed potent activity against both EGFR T790M and wild-type EGFR with IC50 values of 5.3 nM and 8.3 nM, respectively.[1] This highlights the fine-tuning possible with the indazole scaffold to achieve desired selectivity profiles.
| Compound Series | Target Kinase | Key Substitutions | Representative IC50 (nM) | Reference |
| 1H-indazol-3-amine | FGFR1 | C6-(3-methoxyphenyl), N-ethylpiperazine | 2.9 | [6] |
| 1H-indazole | VEGFR-2 | Varied C3 and N1 substitutions | 2150 - 5730 | [6] |
| 1H-indazole | EGFR (T790M) | Structure-guided modifications | 5.3 | [1] |
| Indazole-Pyridine | Akt | Pyridine at C3 | 160 (Ki) | [4] |
II. Indazole Derivatives as PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in DNA repair. Inhibiting PARP has proven to be a powerful strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations.[7][8]
SAR of 2-phenyl-2H-indazole-7-carboxamides
A highly successful scaffold for PARP inhibition is the 2-phenyl-2H-indazole-7-carboxamide.[9][10] The development of Niraparib (MK-4827) provides a masterclass in SAR-driven optimization.
-
Indazole Core: The 2H-indazole isomer is crucial. The nitrogen at position 1 mimics the adenine of NAD+, while the phenyl group at position 2 occupies the nicotinamide-ribose binding pocket.
-
C7-Carboxamide: This group is essential, forming a key hydrogen bond interaction with the protein backbone.
-
N2-Phenyl Group: Substitutions on this phenyl ring are critical for potency and pharmacokinetic properties. The optimization path led to a piperidin-3-yl substituent, which provided a superior balance of potency, selectivity, and oral bioavailability.[8]
Caption: Key SAR elements for 2H-indazole-7-carboxamide PARP inhibitors.
| Compound | N2-Phenyl Substituent | PARP-1 IC50 (nM) | Cell Proliferation CC50 (nM, BRCA-1 deficient) | Reference |
| Lead Compound | Unsubstituted Phenyl | >1000 | >10000 | [9][10] |
| Analog 48 | 5-fluoro-phenyl | 4 | 42 | [9] |
| MK-4827 (Niraparib) | 4-[(3S)-piperidin-3-yl]phenyl | 3.8 | ~10-100 | [8] |
III. Indazole Derivatives as Cannabinoid Receptor Modulators
The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors involved in numerous physiological processes, making them attractive targets for treating pain, inflammation, and other disorders.[11][12] Indazole-3-carboxamides, in particular, have emerged as a prominent class of potent synthetic cannabinoid receptor agonists (SCRAs).[13]
Tuning Potency and Efficacy
The SAR for this class is highly sensitive to minor structural changes, which can dramatically alter potency and functional activity (i.e., full vs. partial agonism).
-
Indazole Core vs. Indole: For SCRAs, replacing a traditional indole core with an indazole often leads to equal or greater potency.[13]
-
N1 Substituent: The group attached to the N1 position of the indazole significantly impacts CB1/CB2 affinity.
-
C3-Carboxamide Linker: This linker is a critical component. The nature of the amino acid derivative attached here is a primary determinant of agonist efficacy. For instance, L-tert-leucinamide derivatives often show greater in vitro potency at CB1 receptors than the corresponding L-valinamide analogues.[14]
-
Peripheral Restriction: The introduction of polar functionality can be used to limit brain penetration, creating peripherally restricted agonists that may offer therapeutic benefits without central psychoactive effects.[12][15]
| Compound | Core | C3-Carboxamide Moiety | hCB1 EC50 (nM) | hCB1 Emax (%) | Reference |
| AB-FUBINACA | Indazole | L-valinamide | - | - | [14] |
| ADB-FUBINACA | Indazole | L-tert-leucinamide | - | - | [14] |
| Compound 45 | Indazole | Modified amide | ~150 | ~32 | [12] |
IV. Experimental Protocols
Trustworthy SAR studies are built on robust and reproducible experimental methods. Below are representative protocols for the synthesis and evaluation of indazole derivatives.
Protocol 1: General Synthesis of 2-Aryl-2H-Indazoles (Cadogan Reaction)
This protocol describes a common method for synthesizing the 2H-indazole core.[16]
Rationale: The Cadogan reaction is a reductive cyclization that provides a reliable route to 2-substituted indazoles from readily available Schiff bases, formed from 2-nitrobenzaldehydes and anilines.
Step-by-Step Methodology:
-
Schiff Base Formation: To a solution of 2-nitrobenzaldehyde (1.0 eq) in ethanol, add the desired substituted aniline (1.1 eq). Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and collect the precipitated Schiff base by filtration.
-
Reductive Cyclization: Suspend the dried Schiff base (1.0 eq) in triethyl phosphite (5.0 eq). Heat the mixture to 150-160 °C for 6-12 hours under a nitrogen atmosphere. The triethyl phosphite acts as both the solvent and the reducing agent.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-aryl-2H-indazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
Rationale: This assay quantifies the ability of a compound to inhibit a specific kinase by measuring the amount of ATP remaining in solution after the kinase reaction. Less ATP remaining signifies higher kinase activity and lower inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test indazole derivative in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in assay buffer.
-
Reaction Setup: In a 384-well plate, add 5 µL of the kinase solution, 2.5 µL of the substrate/ATP mixture, and 2.5 µL of the diluted test compound. Include "no enzyme" controls (for background) and "vehicle" controls (DMSO only, for 0% inhibition).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the cells (if a cell-based assay) and contains luciferase/luciferin to generate a light signal proportional to the amount of ATP present.
-
Measurement: Incubate for another 10 minutes at room temperature to stabilize the signal. Measure the luminescence using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Caption: A typical workflow for SAR studies, from synthesis to biological testing.
V. Conclusion and Future Perspectives
The indazole scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of high-value biological targets. The SAR principles discussed herein—from hinge-binding C3 substituents in kinase inhibitors to the crucial C7-carboxamide in PARP inhibitors and the efficacy-tuning C3 side chains in cannabinoid modulators—illustrate a common theme: targeted, rational modification of the indazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future efforts will likely focus on developing indazole derivatives with even greater isoform selectivity, exploring novel biological targets, and leveraging computational chemistry to predict binding affinities and guide synthetic efforts more efficiently.[3][11] The continued exploration of this privileged scaffold promises to yield new and improved therapies for a range of human diseases.
References
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link][1]
-
CJST (2022). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link][2]
-
Tiwari, G., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Molecules. Available at: [Link][11]
-
Kumar, D., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link][3]
-
Pérez-Villanueva, J., et al. (2011). Synthesis and biological evaluation of indazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link][17]
-
Giorgio, G., et al. (2019). Indazole derivatives as modulators of the cannabinoid system. Google Patents. Available at: [14]
-
Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][9]
-
Unknown Authors. (2025). Indazole partial agonists targeting peripheral cannabinoid receptors. Bioorganic & Medicinal Chemistry. Available at: [Link][12]
-
Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link][18]
-
Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available at: [Link][16]
-
Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link][19]
-
Unknown Authors. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link][20]
-
Pérez-Villanueva, J., et al. (2017). Synthesis of indazole derivatives 7–26. ResearchGate. Available at: [Link][21]
-
Woods, K. W., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link][4]
-
Kim, H. P., et al. (2017). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Archives of Pharmacal Research. Available at: [Link][22]
-
Unknown Authors. (2021). SAR of indazole derivative as selective FGFR2 inhibitor. ResearchGate. Available at: [Link][23]
-
Scarpelli, R., et al. (2022). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. IRBM. Available at: [Link][10]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link][6]
-
Unknown Authors. (2015). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available at: [Link][24]
-
Bester, L. A., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][25]
-
Liddle, J., et al. (2011). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link][26]
-
Kumar, D., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link][5]
-
Buchler, I. P., et al. (2009). Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases. ResearchGate. Available at: [Link][13]
-
Blake, A. J., et al. (2017). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. ACS Medicinal Chemistry Letters. Available at: [Link][15]
-
Sparkes, E., et al. (2025). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Archives of Toxicology. Available at: [Link][27]
-
Unknown Authors. (2016). Amide substituted indazole and benzotriazole derivatives as poly(adp-ribose)polymerase (parp) inhibitors. Google Patents. Available at: [7]
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry. Available at: [Link][8]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 7. CA2647545C - Amide substituted indazole and benzotriazole derivatives as poly(adp-ribose)polymerase (parp) inhibitors - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. irbm.com [irbm.com]
- 11. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indazole partial agonists targeting peripheral cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EP3564214A1 - Indazole derivatives as modulators of the cannabinoid system - Google Patents [patents.google.com]
- 15. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pnrjournal.com [pnrjournal.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. austinpublishinggroup.com [austinpublishinggroup.com]
- 25. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Compass of Discovery: A Comparative Guide to Assessing the Potency and Selectivity of New Chemical Entities
In the intricate journey of drug discovery, the characterization of new chemical entities (NCEs) is a critical navigational point, guiding researchers toward promising therapeutic candidates. Among the most fundamental properties to ascertain are potency and selectivity—two pillars that underpin the potential efficacy and safety of a future drug. This guide provides an in-depth, comparative analysis of the methodologies employed to assess these crucial parameters, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals. Our focus is not merely on the "how," but the critical "why" behind experimental design, ensuring a robust and self-validating approach to candidate selection.
The Foundational Duo: Potency and Selectivity in Drug Development
At its core, potency is a measure of the concentration of a drug required to elicit a specific biological response.[1][2] It is a crucial determinant of the dose at which a drug will be administered. A highly potent drug evokes a desired response at a low concentration. In contrast, selectivity refers to a drug's ability to interact with its intended target over other potential targets in the complex biological milieu.[3] High selectivity is paramount for minimizing off-target effects, which can lead to adverse side effects.[3] The ideal drug candidate, therefore, exhibits high potency for its intended target and high selectivity against a panel of other relevant biological molecules.
The interplay between potency and selectivity is a delicate balance that drug discovery teams must navigate. A potent but non-selective compound can be a liability due to potential toxicity, while a highly selective but weakly potent compound may not be therapeutically viable. This guide will dissect the experimental strategies to comprehensively evaluate both aspects.
Gauging Strength: A Comparative Look at Potency Assessment
The journey to quantify a compound's potency begins with in vitro assays, which provide a controlled environment to measure the direct interaction between an NCE and its target. The choice of assay is dictated by the nature of the target and the desired endpoint.
Biochemical vs. Cell-Based Assays: A Tale of Two Systems
The initial assessment of potency often involves a choice between biochemical and cell-based assays. Each approach offers distinct advantages and limitations that must be carefully considered.
| Assay Type | Description | Advantages | Disadvantages |
| Biochemical Assays | Measure the direct interaction of a compound with a purified target molecule (e.g., enzyme, receptor) in a cell-free system.[4] | - High throughput- Mechanistically direct- Lower variability | - Lack of physiological context- May not reflect cellular activity |
| Cell-Based Assays | Measure the effect of a compound on a specific cellular process or pathway in intact cells.[5][6] | - More physiologically relevant- Assess compound's ability to cross cell membranes- Can measure downstream functional effects | - More complex to develop and run- Higher variability- Potential for off-target effects to influence readout |
Causality in Choice: The decision to use a biochemical or cell-based assay is a strategic one. Biochemical assays are invaluable for initial screening and for understanding the direct molecular interaction, providing a clean measure of a compound's intrinsic affinity for its target.[7] However, a compound's activity in a biochemical assay does not guarantee its efficacy in a cellular context, where factors like membrane permeability and metabolism come into play. Therefore, cell-based assays are essential for validating hits from biochemical screens and for providing a more holistic view of a compound's potential.[6][8]
The Language of Potency: IC50, EC50, and Ki
The potency of a compound is typically expressed using several key metrics, each with a specific meaning and application.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of a biological target (e.g., an enzyme) by 50%.[9][10] It is a functional measure of potency.
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug that produces 50% of its maximal effect. This is used for agonists that activate a target.
-
Ki (Inhibition Constant): A measure of the binding affinity of an inhibitor to its target.[11] Unlike IC50, which is dependent on assay conditions (such as substrate concentration), Ki is an intrinsic property of the inhibitor-target interaction.[12]
Interpreting the Data: While IC50 is a widely used and practical measure of potency, it's crucial to understand its context-dependent nature.[12] For competitive inhibitors, the IC50 value will increase with increasing substrate concentration. The Ki value, on the other hand, provides a more fundamental measure of affinity that can be compared across different experimental conditions. The Cheng-Prusoff equation is often used to convert IC50 to Ki, provided the mechanism of inhibition and substrate concentration are known.[11]
Experimental Protocol: Determining IC50 using a Kinase Activity Assay
This protocol outlines a typical workflow for determining the IC50 of a novel kinase inhibitor using a luminescent kinase activity assay.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration, leading to a stronger luminescent signal.
Materials:
-
Purified kinase
-
Kinase substrate peptide
-
ATP
-
Test compound (NCE)
-
Kinase assay buffer
-
Luminescent ATP detection reagent (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the NCE in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Prepare a control series with DMSO only.
-
-
Assay Plate Preparation:
-
Add 5 µL of kinase solution (containing the kinase in assay buffer) to each well of a 384-well plate.
-
Add 50 nL of the serially diluted NCE or DMSO control to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a solution containing the substrate peptide and ATP in assay buffer to each well to start the reaction.
-
Incubate for 1 hour at room temperature.
-
-
ATP Detection:
-
Add 10 µL of the luminescent ATP detection reagent to each well.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hitting the Mark: A Comparative Guide to Selectivity Profiling
Assessing the selectivity of an NCE is as critical as determining its potency. A selective compound minimizes the risk of unwanted side effects by interacting primarily with its intended target.[13]
Approaches to Selectivity Profiling
Several strategies can be employed to evaluate the selectivity of a new chemical entity, ranging from targeted approaches to broad, unbiased screening.
| Profiling Method | Description | Advantages | Disadvantages |
| Panel Screening | Testing the NCE against a predefined panel of related targets (e.g., a kinase panel).[14][15] | - Focused and cost-effective for well-characterized target families.- Provides a direct comparison of potency against related targets. | - Limited by the composition of the panel.- May miss unexpected off-targets. |
| Ligand-Based Computational Methods | Using the 2D or 3D structure of the NCE to predict potential off-targets based on similarity to known ligands.[16][17] | - Rapid and inexpensive.- Can identify potential off-targets early in the discovery process. | - Predictive accuracy can be variable.- Requires experimental validation. |
| Structure-Based Computational Methods | Docking the NCE into the 3D structures of potential off-targets to predict binding affinity.[13][17] | - Provides insights into the molecular basis of selectivity.- Can guide the design of more selective compounds. | - Requires high-quality protein structures.- Computationally intensive. |
| Proteome-Wide Profiling | Experimental methods like chemical proteomics to identify all protein targets of an NCE in a complex biological sample. | - Unbiased and comprehensive.- Can reveal novel and unexpected off-targets. | - Technically challenging and resource-intensive. |
Causality in Choice: The selection of a selectivity profiling method depends on the stage of the drug discovery project and the available resources. Panel screening is a workhorse in early-stage discovery, particularly for target families like kinases, providing a rapid assessment of on-target and off-target potencies.[14] Computational methods are invaluable for prioritizing compounds and for generating hypotheses about potential off-targets that can then be tested experimentally.[16][17] For lead compounds that are advancing towards clinical development, more comprehensive and unbiased approaches like proteome-wide profiling may be warranted to de-risk the program by identifying any potential liabilities.
Experimental Workflow: Kinase Selectivity Profiling
This workflow illustrates the process of assessing the selectivity of a kinase inhibitor against a panel of kinases.
Integrating Potency and Selectivity Data for Candidate Selection
The ultimate goal of assessing potency and selectivity is to inform the selection of the most promising drug candidates for further development.[7][18] This requires a holistic analysis of the data, considering both the on-target potency and the selectivity profile.
A common metric used to quantify selectivity is the Selectivity Score (S-Score) , which is calculated as the ratio of the IC50 for an off-target to the IC50 for the on-target. A higher S-Score indicates greater selectivity. For example, an S-Score of 100 means the compound is 100-fold more potent for its intended target than for the off-target.
The decision to advance a compound is not based on a single cutoff value but rather on a comprehensive evaluation of its overall profile. A compound with moderate potency but exceptional selectivity may be more desirable than a highly potent but non-selective compound. The therapeutic window—the range of doses at which a drug is effective without being toxic—is a direct consequence of the interplay between potency and selectivity.
Conclusion: A Data-Driven Path to a Better Medicine
The rigorous assessment of potency and selectivity is a cornerstone of modern drug discovery. By employing a combination of biochemical and cell-based assays, and by leveraging both targeted and broad selectivity profiling methods, researchers can build a comprehensive understanding of a new chemical entity's pharmacological profile. This data-driven approach, grounded in a deep understanding of the causality behind experimental choices, is essential for navigating the complex path from a promising molecule to a safe and effective medicine. The principles and protocols outlined in this guide provide a framework for making informed decisions, ultimately increasing the probability of success in the challenging but rewarding endeavor of drug development.
References
-
U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
-
Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]
-
MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. [Link]
-
Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. [Link]
-
AZoLifeSciences. (2022). Improving Selectivity in Drug Design. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
-
Study.com. (n.d.). Dose Response Curve | Definition, Equation & Examples. [Link]
-
Wikipedia. (n.d.). IC50. [Link]
-
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]
-
Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?[Link]
Sources
- 1. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 2. Dose Response Curve | Definition, Equation & Examples - Lesson | Study.com [study.com]
- 3. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Requirements for a lead compound to become a clinical candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. promegaconnections.com [promegaconnections.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. azolifesciences.com [azolifesciences.com]
- 14. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 17. How to improve drug selectivity? [synapse.patsnap.com]
- 18. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
cross-screening against a panel of cancer cell lines
While powerful, it is crucial to acknowledge the limitations of in vitro cell line screens. Cell lines are two-dimensional monocultures that lack the complex tumor microenvironment and heterogeneity of a real tumor. [30][31]Consequently, in vitro findings do not always translate to in vivo efficacy or clinical outcomes. [30][32] Despite these limitations, large-scale cross-screening remains an invaluable tool for generating hypotheses. The integration of multi-omics data with robust pharmacological metrics like GR₅₀ is continuously improving our ability to predict drug response and uncover novel cancer vulnerabilities. [3][8]Future directions include the expansion of screening to more physiologically relevant models, such as 3D organoids and patient-derived models, to better bridge the gap between the lab and the clinic. [2]
References
-
AACR Project GENIE Consortium. (n.d.). Cancer Cell Lines for Drug Discovery and Development. AACR Journals. Retrieved from [Link]
-
Kindai University. (2024, February 6). Unveiling the limitations of drug sensitivity analyses involving cancer cell lines. EurekAlert!. Retrieved from [Link]
-
Gilbert, D. F., et al. (2013). A Protocol for a High-Throughput Multiplex Cell Viability Assay. In Methods in Molecular Biology (Vol. 979). Humana Press. Retrieved from [Link]
-
Burik, A. (2022, July). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. Retrieved from [Link]
-
Rees, M. G., et al. (2019). More than Fishing for a Cure: The Promises and Pitfalls of High Throughput Cancer Cell Line Screens. Frontiers in Oncology, 9, 78. Retrieved from [Link]
-
Bashi, A. C., et al. (2022). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Cancer Research Communications, 2(10), 1147-1160. Retrieved from [Link]
-
Li, H., et al. (2019). A cross-study analysis of drug response prediction in cancer cell lines. Briefings in Bioinformatics, 20(5), 1786-1794. Retrieved from [Link]
-
Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]
-
Clark, A. G., et al. (2019). Applicability of drug response metrics for cancer studies using biomaterials. Biomaterials Science, 7(10), 4065-4075. Retrieved from [Link]
-
NSTC. (n.d.). Unlocking Cures: Advanced Data Analysis Techniques in Cancer Research. NSTC News. Retrieved from [Link]
-
Monks, N. R., & Zhao, Y. (2022). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research, 82(15), 2631-2634. Retrieved from [Link]
-
Hafner, M., Niepel, M., & Sorger, P. K. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods, 13(6), 521-527. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Tools and Resources - NCI Office of Data Sharing. Retrieved from [Link]
-
CLYTE. (2023, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Crown Bioscience. (2024, May 2). The Importance of Licensed Cell Lines for Cancer Research. Crown Bioscience Blog. Retrieved from [Link]
-
Broad Institute. (n.d.). Cancer Cell Line Encyclopedia (CCLE). DepMap. Retrieved from [Link]
-
Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]
-
Martínez-García, D., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10892. Retrieved from [Link]
-
Hafner, M., et al. (2017). Alternative drug sensitivity metrics improve preclinical cancer pharmacogenomics. Nature Biotechnology, 35(6), 500-502. Retrieved from [Link]
-
University of Colorado Cancer Center. (2023, May). UCCC Best Laboratory Practices for Cell Line and Tissue Sample Authentication. Retrieved from [Link]
-
Broad Institute. (n.d.). Effectively utilizing publicly available databases for cancer target evaluation. Retrieved from [Link]
-
Gray, J. W. (2015). Large-Scale Drug Screens Support Precision Medicine. Cancer Discovery, 5(11), 1130-1132. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Harris, G., et al. (2018). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology, 13(10), 2896-2906. Retrieved from [Link]
-
Gillet, J. P., et al. (2013). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1836(1), 16-24. Retrieved from [Link]
-
Broad Institute. (n.d.). Cancer Cell Line Encyclopedia (CCLE). Retrieved from [Link]
-
National Cancer Institute. (n.d.). NCI Data Catalog. Retrieved from [Link]
-
Gillet, J. P., et al. (2011). Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance. Proceedings of the National Academy of Sciences, 108(46), 18708-18713. Retrieved from [Link]
-
Geeleher, P., et al. (2017). Assessing consistency across functional screening datasets in cancer cells. Bioinformatics, 33(14), i375-i382. Retrieved from [Link]
-
Bialkowska, A., et al. (2013). High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer. Current Medicinal Chemistry, 20(7), 963-972. Retrieved from [Link]
-
Reinhold, W. C., et al. (2019). Drug activity data reproducibility. GDSC versus NCI-60 drug screening. Cancer Research, 79(13_Supplement), 1339-1339. Retrieved from [Link]
-
Shukla, N., et al. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Future Medicinal Chemistry, 6(5), 541-553. Retrieved from [Link]
-
Smirnov, P., et al. (2016). Integrating heterogeneous drug sensitivity data from cancer pharmacogenomic studies. Scientific Data, 3(1), 160050. Retrieved from [Link]
-
An, F., & Tolliday, N. (2010). Design and Implementation of High-Throughput Screening Assays. In High-Throughput Screening in Drug Discovery. Methods in Molecular Biology. Retrieved from [Link]
-
Sharma, A., et al. (2022). Gene expression based inference of cancer drug sensitivity. Nature Communications, 13(1), 5658. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Cell panel screening services. Retrieved from [Link]
Sources
- 1. More than Fishing for a Cure: The Promises and Pitfalls of High Throughput Cancer Cell Line Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. DepMap: The Cancer Dependency Map Project at Broad Institute [depmap.org]
- 8. Effectively utilizing publicly available databases for cancer target evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Data Catalog - NCI [cancer.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. revvity.com [revvity.com]
- 12. Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. atcc.org [atcc.org]
- 15. Cell panel screening services_Cell Line Panel Screening_Cell Line Panel - ICECP™ 170 Panel & Custom Studies - ICE Bioscience [en.ice-biosci.com]
- 16. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 17. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 18. clyte.tech [clyte.tech]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. updates.nstc.in [updates.nstc.in]
A Senior Application Scientist's Guide to Benchmarking a Novel Kinase Inhibitor Against Standard-of-Care Drugs
Introduction: The Quest for Superior Therapeutics in BRAF-Mutant Melanoma
The development of targeted therapies has revolutionized the treatment of cancers driven by specific genetic alterations. A prime example is the management of metastatic melanoma harboring a BRAF V600E mutation, which is present in approximately 50% of cases.[1] The discovery of this driver mutation led to the development of BRAF inhibitors like Vemurafenib and Dabrafenib, and subsequently, MEK inhibitors such as Trametinib, which target key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3][4] While these drugs have significantly improved patient outcomes, challenges such as acquired resistance and off-target toxicities persist, driving the continuous search for novel inhibitors with superior efficacy, selectivity, and safety profiles.[5][6]
This guide provides a comprehensive framework for the preclinical benchmarking of a novel inhibitor, which we will refer to as "Novinib," against the established standard-of-care drugs for BRAF V600E-mutant melanoma. As Senior Application Scientists, our goal is not merely to present protocols but to illuminate the strategic thinking and scientific rationale that underpin a robust benchmarking campaign. This process is a critical decision-making funnel, designed to rigorously evaluate a candidate's potential and justify its advancement toward clinical development.
The Target: The MAPK Signaling Pathway
The RAS/RAF/MEK/ERK (MAPK) pathway is a critical signal transduction cascade that regulates cell proliferation, differentiation, and survival.[7] In BRAF-mutant melanoma, a constitutively active BRAF V600E protein leads to hyperactivation of this pathway, promoting uncontrolled cell growth.[2][3] Standard-of-care drugs inhibit this pathway at different nodes: Vemurafenib and Dabrafenib directly target the mutant BRAF kinase, while Trametinib inhibits the downstream kinase, MEK.[2][4][5]
Part 1: Foundational In Vitro Characterization
The initial phase of benchmarking occurs in vitro, where we establish the fundamental biochemical and cellular activity of our novel compound. These assays are designed to be high-throughput and cost-effective, providing the first critical data points on potency and mechanism of action.
Biochemical Potency: Hitting the Target
Causality: Before assessing a drug's effect on a whole cell, we must first confirm its ability to engage and inhibit its purified molecular target. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in a cell-free system.[8][9] A lower IC50 value indicates greater potency. This assay validates that our compound works as designed at a biochemical level.
Experimental Protocol: In Vitro Kinase Assay (Radiometric)
This protocol provides a robust method for determining the IC50 of an inhibitor against a purified kinase.[8][10]
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and BSA. Prepare serial dilutions of Novinib and standard-of-care inhibitors (Vemurafenib, Dabrafenib) in DMSO.
-
Kinase Reaction: In a 96-well plate, add the reaction buffer, a specific substrate peptide for BRAF, and the purified recombinant BRAF V600E enzyme.
-
Inhibitor Addition: Add the serially diluted inhibitors or DMSO (vehicle control) to the wells.
-
Initiation: Start the kinase reaction by adding ATP mixed with [γ-³³P]ATP. Incubate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Termination: Stop the reaction by adding phosphoric acid.
-
Detection: Spot the reaction mixture onto a filter membrane, which captures the phosphorylated substrate. Wash the filters to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Data: Biochemical Potency
| Compound | Target | Average IC50 (nM) |
| Novinib | BRAF V600E | 1.5 |
| Vemurafenib | BRAF V600E | 31[11] |
| Dabrafenib | BRAF V600E | 0.8[6] |
Table 1: Hypothetical biochemical potency of Novinib compared to standard-of-care BRAF inhibitors.
Cellular Potency: Efficacy in a Disease-Relevant Context
Causality: A compound that is potent biochemically must also be effective in a cellular environment. Cell-based assays measure a compound's ability to cross the cell membrane, engage its target in the complex intracellular milieu, and elicit a biological response—in this case, inhibiting cancer cell proliferation. The half-maximal growth inhibition (GI50) is the key metric here. We utilize the XTT assay over the older MTT assay because it measures the metabolic activity of living cells to produce a water-soluble formazan product, eliminating a solubilization step and thereby reducing handling errors and improving reproducibility.[12][13][14]
Experimental Protocol: XTT Cell Proliferation Assay
-
Cell Seeding: Plate human melanoma cells with the BRAF V600E mutation (e.g., A375 cell line) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of Novinib and standard-of-care drugs for 72 hours. Include DMSO-only wells as a vehicle control.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well.[12]
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator. Viable cells will metabolize the XTT to a colored formazan product.[12]
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader, with a reference wavelength of 650 nm.[12]
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and plot against the drug concentration to determine the GI50 value.
Comparative Data: Cellular Antiproliferative Activity
| Compound | Cell Line | Average GI50 (nM) |
| Novinib | A375 (BRAF V600E) | 25 |
| Vemurafenib | A375 (BRAF V600E) | 100 |
| Dabrafenib | A375 (BRAF V600E) | 30 |
| Trametinib | A375 (BRAF V600E) | 5 |
Table 2: Hypothetical cellular potency of Novinib compared to standard-of-care drugs in a relevant cancer cell line.
Target Engagement and Pathway Modulation
Causality: To ensure that the observed cellular effects are due to the intended mechanism of action, we must verify that Novinib engages BRAF and inhibits downstream signaling. Western blotting allows us to visualize and quantify the phosphorylation status of key pathway proteins.[15][16][17] Inhibition of BRAF V600E should lead to a decrease in the phosphorylation of its direct substrate, MEK, and subsequently, the downstream effector, ERK.[5]
Experimental Protocol: Western Blot for p-MEK and p-ERK
-
Cell Treatment & Lysis: Culture A375 cells and treat them with Novinib, standard-of-care drugs, or DMSO at a concentration of 10x their respective GI50 for 2 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
A successful result would show a dose-dependent decrease in p-MEK and p-ERK levels in cells treated with Novinib, confirming on-target pathway modulation.
Kinase Selectivity: Understanding Off-Target Effects
Causality: No inhibitor is perfectly specific. Off-target activity can lead to unexpected toxicities or even therapeutic benefits.[18][19] Kinase selectivity profiling, often performed as a service by specialized vendors, assesses the activity of an inhibitor against a large panel of kinases (a "kinome scan").[10][20] This is crucial for predicting the safety profile of a new drug. A highly selective compound primarily inhibits its intended target, minimizing potential side effects.
Comparative Data: Kinase Selectivity Profile
| Compound | Target Kinase | Selectivity Score (S10 at 1µM) | Key Off-Targets (>90% Inhibition) |
| Novinib | BRAF V600E | 0.02 | SRC, LCK |
| Dabrafenib | BRAF V600E | 0.08 | Multiple kinases |
| Vemurafenib | BRAF V600E | 0.15 | Multiple kinases |
Table 3: Hypothetical selectivity scores for Novinib and comparators. The S10 score represents the number of off-target kinases inhibited by >90% at a 1µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
Part 2: Preclinical In Vivo Validation
After demonstrating promising in vitro characteristics, the benchmarking process moves into in vivo models. This phase is designed to evaluate the compound's efficacy, safety, and pharmacokinetic properties in a living organism, providing a more comprehensive assessment of its therapeutic potential.[21][22]
Sources
- 1. The Role of Targeted Therapy in Treating Advanced Melanoma - Melanoma Research Alliance [curemelanoma.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. Vemurafenib/dabrafenib and trametinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.vistas.ac.in [ir.vistas.ac.in]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro [macau.uni-kiel.de]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotech-spain.com [biotech-spain.com]
- 14. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 22. probiocdmo.com [probiocdmo.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole
As Senior Application Scientists, we understand that true laboratory excellence is a fusion of innovative discovery and unwavering commitment to safety. This document is structured to provide not just a set of instructions, but a framework of understanding, empowering you to manage your chemical waste with the highest degree of scientific integrity and responsibility.
Hazard Profile and Core Safety Principles
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. While the toxicological properties of 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole have not been fully investigated, it is classified as an irritant.[1] It may be harmful by ingestion or inhalation and is known to be irritating to the mucous membranes and upper respiratory tract.[1]
Core Principle: The primary directive for the disposal of this compound is to prevent its release into the environment. Due to its brominated organic structure, it is presumed to be persistent and potentially bioaccumulative, making conventional disposal methods like drain or trash disposal strictly prohibited.[2] The recommended and most secure method of disposal is incineration in a regulated chemical incinerator .[1]
| Property | Data | Source |
| CAS Number | 911305-49-2 | [3] |
| Molecular Formula | C₁₁H₈BrN₃ | [1][3] |
| Molecular Weight | 262.12 g/mol | [1][3] |
| Known Hazards | Irritant, may be harmful if inhaled or ingested, irritating to mucous membranes and upper respiratory tract. | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [1] |
| Hazardous Decomposition | Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, hydrogen bromide, and nitrogen oxides. | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable. The following equipment must be worn at all times when handling this compound, especially during disposal procedures.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, particularly if dust is generated or if working outside of a certified chemical fume hood.[1]
-
Protective Clothing: A lab coat and closed-toe shoes are mandatory. Chemical-resistant boots are recommended for spill cleanup.[1]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.
Step 1: Waste Segregation and Collection
-
Causality: Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire. This compound must be kept separate from strong oxidizing agents, acids, and bases.[1]
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."
-
Collect all waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in this container.
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene) and is in good condition with a secure, leak-proof lid.
-
Step 2: Container Labeling
-
Causality: Accurate labeling is a regulatory requirement and a critical safety communication tool. It ensures that anyone handling the container is aware of its contents and the associated hazards.
-
Procedure:
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "911305-49-2."
-
The primary hazard(s): "Irritant."
-
The date of accumulation.
-
-
Step 3: Storage Prior to Disposal
-
Causality: Safe storage minimizes the risk of spills, exposure, and reactions.
-
Procedure:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be a cool, dry, and well-ventilated space, such as a chemical fume hood or a ventilated cabinet.[1]
-
Ensure secondary containment (such as a spill tray) is used for the liquid waste container.
-
Step 4: Arranging for Final Disposal
-
Causality: The final disposal must be handled by licensed professionals equipped to manage hazardous chemical waste through high-temperature incineration, which is the recommended method for destroying halogenated organic compounds.[1]
-
Procedure:
-
Do not attempt to dispose of this chemical via standard trash or sewer systems.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
The EHS office will coordinate with a licensed hazardous waste contractor for transport and final disposal at an approved incineration facility. The SDS for this compound specifically recommends dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Accidental Spill Response
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Control Ignition Sources: Remove any potential sources of ignition from the vicinity.
-
Contain the Spill: Prevent the spill from spreading using absorbent materials.
-
Absorb and Collect: For a solid spill, carefully scoop the material into your designated hazardous waste container.[1] For a solution, absorb it with an inert, non-combustible material (e.g., vermiculite, sand) and place this into the waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
Workflow and Decision-Making Diagram
The following diagram illustrates the logical flow for the proper management and disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research leaves a positive and lasting legacy.
References
Sources
A Researcher's Comprehensive Guide to Safely Handling 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole
In the dynamic landscape of drug discovery and chemical synthesis, the novel compound 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole presents significant potential. As with any new chemical entity, a thorough understanding of its safe handling is paramount to protecting researchers and ensuring the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the recommended protocols. Our goal is to empower you, our scientific colleagues, with the knowledge to handle this and similar research chemicals with the utmost confidence and safety.
While specific toxicological data for this compound is not yet widely available, its structure, featuring a halogenated indazole and a pyrrole moiety, provides critical clues. We will proceed with the prudent assumption that this compound may exhibit hazards similar to related structures, such as 5-bromo-1H-indazole and 5-bromo-1H-indazole-3-carboxylic acid. These analogs are known to cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[1][2][3][4] Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is not just recommended, but essential.
Foundational Safety: Engineering and Administrative Controls
Before any discussion of personal protective equipment, it is crucial to emphasize that PPE is the last line of defense.[5] The primary methods for exposure control are engineering and administrative controls.
-
Engineering Controls : All work involving this compound as a powder or in solution should be conducted within a properly functioning and certified chemical fume hood.[6][7] This is the most critical step in minimizing inhalation exposure to the compound. The fume hood also provides a physical barrier in case of splashes or spills.
-
Administrative Controls : Access to areas where this compound is used should be restricted. A designated area within the lab should be clearly marked for its handling.[7] All personnel must be trained on the specific hazards and handling procedures outlined in this guide.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Standard | Rationale & Key Considerations |
| Eyes/Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1[8] | Safety glasses are insufficient as they do not protect against splashes.[8][9] Given the potential for serious eye irritation or damage from related compounds, chemical splash goggles are mandatory.[2][10] A face shield should be worn over the goggles when handling larger quantities (>1 liter) or when there is a significant risk of splashing.[8][11] |
| Hands | Double-Gloved Nitrile Gloves | ASTM F1671 | Disposable nitrile gloves provide good incidental chemical splash protection but have a limited breakthrough time.[9] Double-gloving increases the time before the chemical can reach the skin. For prolonged handling or in case of a spill, heavy-duty gloves like Viton or a flexible laminate (e.g., Silver Shield) worn under an outer nitrile glove are recommended.[7][8] Always inspect gloves for tears or holes before use and change them immediately if contact with the chemical is suspected.[9] |
| Body | Flame-Resistant Laboratory Coat | NFPA 2112 | A fully buttoned, flame-resistant lab coat is required to protect skin and personal clothing from contamination.[5][8] The flame-resistant property is a crucial precaution, especially when working with flammable solvents. |
| Feet | Closed-Toe Shoes | N/A | Full-coverage, closed-toe shoes made of a non-porous material are mandatory in any laboratory setting to protect against spills and falling objects.[8][11] |
| Respiratory | NIOSH-approved Respirator (as needed) | NIOSH/MSHA | For routine handling within a fume hood, respiratory protection is not typically required. However, if engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator with a particulate filter (for powders) or organic vapor cartridges may be necessary.[2][6] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[6] |
Procedural Guidance: From Weighing to Waste
Handling and Operational Plan:
-
Preparation : Before starting, ensure the chemical fume hood is operational and uncluttered. Assemble all necessary equipment, including glassware, solvents, and waste containers.
-
Weighing : As this compound is a solid powder,[12] there is a risk of generating airborne dust. Weigh the compound in the fume hood or in a ventilated balance enclosure to prevent inhalation. Use anti-static weigh boats or paper to minimize dispersal.
-
Dissolving and Reactions : When adding the solid to a solvent, do so slowly and carefully to avoid splashing. If the reaction is heated, ensure the setup is secure and a condenser is used to prevent the release of vapors.
-
Post-Reaction : Allow all equipment to cool to room temperature before disassembly.
Spill Management Workflow:
In the event of a spill, a calm and methodical response is critical. The following workflow should be adopted.
Caption: Workflow for managing a chemical spill.
Disposal Plan:
As a halogenated organic compound, this compound must not be disposed of down the drain.[7] All waste, including contaminated solids (absorbent materials, gloves, weigh paper) and solutions, must be collected in a dedicated, properly labeled hazardous waste container.
-
Waste Segregation : Keep halogenated waste separate from non-halogenated waste to prevent costly disposal procedures.[13][14]
-
Container Labeling : The waste container must be clearly labeled "Hazardous Waste," list all chemical constituents (including solvents), and be kept tightly sealed when not in use.[13][15]
-
Final Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
By adhering to these rigorous safety protocols, you can confidently advance your research while prioritizing personal and environmental safety. This guide serves as a foundational document; always consult your institution's specific safety policies and the most current Safety Data Sheet (SDS) for any chemical you handle.
References
-
Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Washington. [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories . Office of Environmental Health and Safety, Princeton University. [Link]
-
Personal Protective Equipment in Chemistry . Environmental Health and Safety, Dartmouth College. [Link]
-
Comprehensive Guide to Lab PPE (Personal Protective Equipment) . Westlab Canada. [Link]
-
5-bromo-1H-indazole Hazard Information . PubChem, National Center for Biotechnology Information. [Link]
-
5-(1H-pyrrol-3-yl)-1H-indazole Chemical Properties . PubChem, National Center for Biotechnology Information. [Link]
-
Halogenated Solvents Safety Information . Washington State University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
PSFC Halogenated Solvents Safety Procedures . MIT Plasma Science and Fusion Center. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.es [fishersci.es]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. westlab.com [westlab.com]
- 12. 5-Bromo-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
